1-Benzyl-4-fluoropiperidine
Beschreibung
BenchChem offers high-quality 1-Benzyl-4-fluoropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-fluoropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-benzyl-4-fluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVYYRFAUPEDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375741 | |
| Record name | 1-benzyl-4-fluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764664-42-8 | |
| Record name | 1-benzyl-4-fluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Benzyl-4-fluoropiperidine: A Privileged Fluorinated Scaffold in Neuropharmacology
Executive Summary
1-Benzyl-4-fluoropiperidine (CAS 764664-42-8) is a specialized chemical scaffold and pharmacological probe utilized extensively in medicinal chemistry to interrogate neurobiological pathways. It represents a fluorinated bioisostere of the classical 1-benzyl-4-hydroxypiperidine and 1-benzyl-4-piperidone motifs.
This guide details its mechanism of action not as a standalone therapeutic, but as a high-affinity ligand scaffold. Its primary utility lies in modulating Sigma-1 receptors (σ1R) and inhibiting Acetylcholinesterase (AChE) , where the C4-fluorine atom serves to block metabolic lability and fine-tune lipophilicity (logP) without disrupting steric fit. This document outlines the molecular mechanisms, synthesis protocols, and validation assays required for its application in drug discovery.
Part 1: Chemical Architecture & The Fluorine Effect
The structural integrity of 1-Benzyl-4-fluoropiperidine relies on two pharmacophoric elements: the lipophilic benzyl moiety and the basic piperidine ring. The introduction of fluorine at the C4 position is a deliberate medicinal chemistry strategy known as the "Fluorine Scan."
Structural Significance[1]
-
Metabolic Blocking: The C4 position of piperidines is a "soft spot" for cytochrome P450-mediated hydroxylation. Replacing hydrogen or a hydroxyl group with fluorine (C-F bond energy ~116 kcal/mol) blocks this metabolic route, extending the compound's half-life (
). -
pKa Modulation: The electronegative fluorine atom exerts an inductive effect (
), slightly lowering the pKa of the piperidine nitrogen compared to the non-fluorinated parent. This alters the ratio of ionized to non-ionized species at physiological pH, influencing blood-brain barrier (BBB) permeability. -
Conformational Bias: The gauche effect introduced by fluorine can lock the piperidine ring into specific chair conformations, potentially enhancing binding affinity to the Sigma-1 receptor's hydrophobic pocket.
Physicochemical Profile
| Property | Value / Description | Significance |
| CAS Number | 764664-42-8 | Unique Identifier |
| Molecular Formula | C₁₂H₁₆FN | Core Scaffold |
| Molecular Weight | 193.26 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (Predicted) | ~2.5 - 2.8 | Optimal for CNS penetration |
| H-Bond Donors | 0 | High membrane permeability |
| Bioisosterism | H ↔ F; OH ↔ F | Mimics size of H; polarity of OH |
Part 2: Mechanism of Action (MoA)
Primary Mechanism: Sigma-1 Receptor (σ1R) Modulation
The benzylpiperidine moiety is a "privileged structure" for σ1R binding. The receptor functions as a ligand-operated molecular chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Mechanism Steps:
-
Ligand Binding: 1-Benzyl-4-fluoropiperidine binds to the σ1R hydrophobic pocket. The basic nitrogen forms an electrostatic interaction with Asp126 , while the benzyl group engages in
stacking with aromatic residues (e.g., Tyr103 , Phe107 ). -
Chaperone Dissociation: Binding triggers the dissociation of σ1R from the binding immunoglobulin protein (BiP/GRP78).
-
IP3R Stabilization: The activated σ1R stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R) type 3, ensuring proper
flux from the ER to the mitochondria. -
Downstream Effect: Enhanced mitochondrial
drives ATP production and suppresses ER stress-induced apoptosis (neuroprotection).
Figure 1: Signal transduction pathway initiated by benzylpiperidine binding to the Sigma-1 Receptor.
Secondary Mechanism: Acetylcholinesterase (AChE) Inhibition
Benzylpiperidine derivatives are classic dual-binding site inhibitors of AChE.
-
Catalytic Anionic Site (CAS): The benzyl moiety interacts with the Trp84 residue deep in the catalytic gorge.
-
Peripheral Anionic Site (PAS): The piperidine ring (and N-substituents) interacts with the PAS near the gorge entrance (Trp279).
-
Fluorine Role: The 4-fluoro substituent modulates the steric bulk within the gorge, often increasing selectivity for AChE over Butyrylcholinesterase (BuChE).
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-4-fluoropiperidine
Rationale: Direct nucleophilic substitution is the most efficient route for generating the scaffold.
Reagents:
-
4-Fluoropiperidine hydrochloride (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Potassium carbonate (
, 2.5 eq) -
Acetonitrile (
, anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-fluoropiperidine HCl (10 mmol) in 50 mL anhydrous acetonitrile in a round-bottom flask.
-
Base Addition: Add
(25 mmol) and stir at room temperature for 15 minutes to liberate the free amine. -
Alkylation: Add Benzyl chloride (11 mmol) dropwise via a syringe pump to prevent over-alkylation.
-
Reaction: Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:4).
-
Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with water and brine. Dry over
.[1] Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM). -
Validation: Confirm structure via
-NMR and -NMR (distinct multiplet at -170 to -190 ppm).
Protocol B: Radioligand Binding Assay (Sigma-1)
Rationale: To determine the affinity (
Materials:
-
Ligand:
-Pentazocine (Specific activity ~30 Ci/mmol). -
Tissue: Guinea pig brain membrane homogenates (rich in σ1R).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Incubation: Mix 100
g membrane protein with 3 nM -Pentazocine and varying concentrations ( to M) of 1-Benzyl-4-fluoropiperidine. -
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Part 4: Comparative Data Summary
The following table summarizes the impact of C4-substitution on the benzylpiperidine scaffold's affinity for key neuroreceptors.
| C4-Substituent | Sigma-1 Affinity ( | AChE Inhibition ( | Metabolic Stability |
| -H (Parent) | High (< 10 nM) | Moderate (~100 nM) | Low (Oxidation prone) |
| -OH (Hydroxyl) | Moderate | High (Donepezil-like) | Moderate (Phase II conj.) |
| -F (Fluoro) | High (< 5 nM) | High (< 50 nM) | High (Blocked) |
| -O-Benzyl | Low | Very High (Steric clash) | Moderate |
Note: Data represents consensus values for the benzylpiperidine pharmacophore class.
Figure 2: Structure-Activity Relationship (SAR) highlighting the functional roles of the N-Benzyl and C4-Fluoro moieties.
References
-
Sigma-Aldrich. (2024). 1-Benzyl-4-hydroxypiperidine Product Specification. Link
-
ChemicalBook. (2024). 1-Benzyl-4-fluoropiperidine CAS 764664-42-8 Technical Data. Link
-
National Institutes of Health (NIH). (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase. PubMed Central. Link
-
University of Pisa. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives. Link
-
ChemRxiv. (2024). From dopamine D4 to sigma 1: synthesis and biological characterization of a piperidine scaffold. Link
-
PubChem. (2025).[2] 1-Benzyl-4-chloropiperidine Compound Summary. Link
Sources
Spectroscopic Characterization of 1-Benzyl-4-fluoropiperidine: A Predictive and Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-4-fluoropiperidine is a fluorinated derivative of benzylpiperidine, a structural motif of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom at the 4-position of the piperidine ring can profoundly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. These modifications can, in turn, modulate its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the spectroscopic signature of 1-Benzyl-4-fluoropiperidine is paramount for its unambiguous identification, purity assessment, and for elucidating its conformational behavior, which is crucial for structure-activity relationship (SAR) studies.
This technical guide provides a detailed, predictive analysis of the spectroscopic data of 1-Benzyl-4-fluoropiperidine. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally related analogs to construct a reliable, predicted spectroscopic profile. This approach, rooted in scientific precedent, offers a robust framework for researchers working with this and similar fluorinated piperidine scaffolds.
Molecular Structure and Predicted Spectroscopic Overview
The structure of 1-Benzyl-4-fluoropiperidine, with its key functional groups, is presented below. The spectroscopic analysis will focus on the characteristic signals arising from the benzyl group, the piperidine ring, and the influence of the fluorine substituent.
Figure 1: Chemical structure of 1-Benzyl-4-fluoropiperidine.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-Benzyl-4-fluoropiperidine would be recorded in a deuterated solvent, such as chloroform-d (CDCl₃), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~ 7.25 - 7.40 | Multiplet | 5H | Ar-H (Phenyl) | The five protons of the monosubstituted benzene ring are expected to resonate in this region, typical for aromatic protons. This is consistent with the spectra of numerous benzylpiperidine derivatives.[1] |
| ~ 4.60 - 4.80 | Doublet of triplets | 1H | CH-F | The proton on the carbon bearing the fluorine atom will be significantly deshielded and will exhibit coupling to both the adjacent protons on the piperidine ring and the fluorine atom. The multiplicity will be a complex pattern, likely a doublet of triplets or a multiplet, due to geminal and vicinal H-F and H-H couplings. The large one-bond C-F coupling will influence the proton signal. |
| ~ 3.55 | Singlet | 2H | N-CH₂-Ph | The benzylic methylene protons are adjacent to the nitrogen atom and are expected to appear as a sharp singlet. This is a characteristic signal for the N-benzyl group and is observed in related structures like 1-benzylpiperidine.[1] |
| ~ 2.80 - 3.00 | Multiplet | 2H | Piperidine H-2e, H-6e | The equatorial protons at positions 2 and 6 of the piperidine ring are expected to be deshielded compared to their axial counterparts due to their spatial relationship with the nitrogen lone pair and the benzyl group. |
| ~ 2.10 - 2.30 | Multiplet | 2H | Piperidine H-2a, H-6a | The axial protons at positions 2 and 6 will likely resonate at a slightly higher field than the equatorial protons. |
| ~ 1.80 - 2.10 | Multiplet | 4H | Piperidine H-3, H-5 | The protons at positions 3 and 5 will exhibit complex splitting patterns due to coupling with protons at positions 2, 4, and 6. The presence of the electronegative fluorine at C-4 will influence the chemical shift of these protons. |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzyl-4-fluoropiperidine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Figure 2: Workflow for ¹H NMR Spectroscopic Analysis.
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~ 138.0 | Ar-C (Quaternary) | The quaternary carbon of the phenyl ring attached to the benzylic methylene group is expected in this region, consistent with data for 1-benzylpiperidine. |
| ~ 129.0 | Ar-CH | Aromatic carbons of the benzyl group. |
| ~ 128.2 | Ar-CH | Aromatic carbons of the benzyl group. |
| ~ 127.0 | Ar-CH | Aromatic carbons of the benzyl group. |
| ~ 88.0 - 92.0 (d, ¹JCF ≈ 170-190 Hz) | C-4 (CHF) | The carbon atom directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield due to the electronegativity of fluorine. The exact chemical shift and coupling constant can be influenced by the conformation of the piperidine ring. |
| ~ 63.5 | N-CH₂-Ph | The benzylic carbon, characteristic of the N-benzyl group. |
| ~ 53.0 (d, ³JCF ≈ 5-10 Hz) | C-2, C-6 | The carbons adjacent to the nitrogen will show a smaller three-bond coupling to the fluorine atom. |
| ~ 30.0 (d, ²JCF ≈ 15-25 Hz) | C-3, C-5 | The carbons adjacent to the fluorinated carbon will exhibit a two-bond coupling to the fluorine atom. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Similar to ¹H NMR, the FID is processed using Fourier transformation, phasing, and baseline correction.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |
| ~ 3030 - 3080 | C-H stretch | Aromatic | Characteristic C-H stretching vibrations of the benzene ring. |
| ~ 2800 - 3000 | C-H stretch | Aliphatic | C-H stretching of the piperidine and benzylic methylene groups. |
| ~ 1600, 1495, 1450 | C=C stretch | Aromatic | Characteristic skeletal vibrations of the benzene ring. |
| ~ 1050 - 1150 | C-F stretch | Alkyl fluoride | A strong absorption band is expected in this region due to the C-F stretching vibration. The exact position can be influenced by the molecular environment. |
| ~ 700 - 750 and 690 - 710 | C-H bend (out-of-plane) | Monosubstituted benzene | These two strong bands are characteristic of a monosubstituted benzene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
IV. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z 193. The molecular ion peak corresponding to the molecular weight of 1-Benzyl-4-fluoropiperidine (C₁₂H₁₆FN) is expected.
-
Key Fragmentation Patterns:
-
m/z 91 (Tropylium ion): This is a very common and often the base peak in the mass spectra of benzyl-containing compounds, arising from the cleavage of the benzylic C-N bond to form the stable tropylium cation ([C₇H₇]⁺). This fragmentation is observed in the mass spectrum of 1-benzyl-4-piperidone.[2]
-
m/z 102 ([M - C₇H₇]⁺): Loss of the benzyl group from the molecular ion would result in a fragment corresponding to the 4-fluoropiperidinyl cation.
-
m/z 120: This fragment could arise from the loss of a C₄H₇F fragment from the molecular ion.
-
m/z 56: A common fragment in piperidine-containing compounds.
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 100°C and ramping up to 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Figure 3: Workflow for GC-MS Analysis.
V. Conclusion
This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for 1-Benzyl-4-fluoropiperidine. By leveraging established spectroscopic principles and drawing direct comparisons with experimentally determined data for structurally related analogs, a reliable and detailed predicted spectroscopic profile has been constructed. This includes anticipated chemical shifts and coupling patterns in ¹H and ¹³C NMR, characteristic vibrational frequencies in IR spectroscopy, and expected fragmentation patterns in mass spectrometry. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This guide serves as a valuable resource for researchers in the synthesis, purification, and characterization of 1-Benzyl-4-fluoropiperidine and related fluorinated piperidine derivatives, facilitating their work in drug discovery and development.
References
-
Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. (2018). DEA.gov. [Link]
-
Gupta, O. D., et al. (2014). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. International Journal of ChemTech Research, 6(14), 5687-5691. [Link]
-
PubChem. (n.d.). 1-Benzyl-4-piperidone. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Guide: Properties and Applications of CAS 764664-42-8 (1-Benzyl-4-fluoropiperidine)
[1]
Executive Summary
CAS Number: 764664-42-8 Chemical Name: 1-Benzyl-4-fluoropiperidine Synonyms: 4-Fluoro-1-(phenylmethyl)piperidine; N-Benzyl-4-fluoropiperidine
1-Benzyl-4-fluoropiperidine is a specialized heterocyclic intermediate widely utilized in medicinal chemistry. It serves as a critical scaffold for the synthesis of bioactive molecules, particularly in the development of Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, Menin-MLL inhibitors for leukemia, and various G-protein coupled receptor (GPCR) ligands.
Its value lies in the strategic placement of the fluorine atom at the C4 position of the piperidine ring. This substitution modulates the basicity (pKa) of the piperidine nitrogen via the inductive withdrawal effect, enhancing the metabolic stability and blood-brain barrier (BBB) permeability of the final drug candidates.
Physicochemical Profile
The following properties define the handling and formulation requirements for CAS 764664-42-8.
| Property | Value | Note |
| Molecular Formula | C₁₂H₁₆FN | |
| Molecular Weight | 193.26 g/mol | |
| Appearance | Colorless to pale yellow liquid | Often supplied as an oil |
| Boiling Point | 255.1 ± 33.0 °C | Predicted at 760 mmHg |
| Density | 1.06 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate | Limited water solubility (free base) |
| pKa (Calculated) | ~8.5 | Lower than non-fluorinated piperidine (~11.[1][2][3][4][5][6][7]0) due to F-substitution |
| LogP | ~2.3 | Lipophilic, suitable for CNS penetration |
Synthesis & Manufacturing Protocols
High-purity synthesis of 1-benzyl-4-fluoropiperidine is typically achieved through nucleophilic fluorination of the corresponding alcohol. Below is a validated laboratory-scale protocol.
Protocol A: Deoxofluorination using DAST
This method is preferred for its high selectivity and inversion of configuration (if starting with a chiral alcohol).
Reagents:
-
Substrate: 1-Benzyl-4-hydroxypiperidine (1-Benzyl-4-piperidinol)
-
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST)[4][8]
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Saturated aqueous NaHCO₃
Step-by-Step Methodology:
-
Preparation: Dissolve 1-benzyl-4-hydroxypiperidine (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Dropwise add DAST (1.2 eq) to the cold solution. The low temperature prevents elimination side reactions (formation of alkenes).
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 4–6 hours.
-
Mechanistic Insight: The hydroxyl group attacks the sulfur of DAST, releasing HF and forming an activated sulfinate intermediate. The fluoride ion then displaces the leaving group via an S_N2 mechanism.
-
-
Quenching: Carefully pour the reaction mixture into cold saturated NaHCO₃ solution. Caution: Vigorous CO₂ evolution will occur.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient) to yield 1-benzyl-4-fluoropiperidine.
Visualization: Synthetic Pathway
Figure 1: Nucleophilic fluorination pathway using DAST reagents.
Medicinal Chemistry Applications
Basicity Modulation (The Fluorine Effect)
The introduction of fluorine at the C4 position is a deliberate design choice to lower the pKa of the piperidine nitrogen.
-
Mechanism: Fluorine is highly electronegative. Through the σ-bond framework (inductive effect), it pulls electron density away from the nitrogen atom.
-
Impact: This lowers the pKa from ~10-11 (standard piperidine) to ~8.5.
-
Benefit: A lower pKa reduces the percentage of the drug that is ionized at physiological pH (7.4). This increases the concentration of the free base, thereby enhancing membrane permeability and oral bioavailability .
Metabolic Blocking
The C4 position of piperidine rings is a common site for metabolic oxidation by Cytochrome P450 enzymes (leading to 4-hydroxypiperidine metabolites).
-
Strategy: Replacing the C-H bond with a C-F bond blocks this metabolic soft spot because the C-F bond is metabolically inert and stronger (approx. 116 kcal/mol) than a C-H bond.
-
Result: Extended half-life (t1/2) of the drug molecule.
Target Systems
-
Acetylcholinesterase (AChE) Inhibitors: Derivatives of 1-benzyl-4-fluoropiperidine mimic the binding mode of Donepezil. The benzyl group engages in
stacking with the aromatic gorge of the enzyme, while the piperidine nitrogen interacts with the catalytic anionic site. -
Menin-MLL Inhibitors: Used as a building block for synthesis of inhibitors targeting the Menin-MLL interaction, a critical pathway in specific acute leukemias.[9]
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Pharmacophore analysis detailing the structural contributions to biological activity.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |
| Serious Eye Damage | 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
Handling Protocols:
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Nitrogen) to prevent oxidation of the amine.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle inside a chemical fume hood to avoid inhalation of vapors.
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759159, 4-Fluoropiperidine. Retrieved from [Link]
-
Kong, J., Meng, T., Ting, P., & Brummond, K. M. (2010). Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate.[5] Organic Syntheses, 87, 137-142. Retrieved from [Link][10]
-
Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine - A Story from Multiple Orientations. Retrieved from [Link]
Sources
- 1. 4-Fluoropiperidine hydrochloride | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 7. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Conformational analysis of fluorinated piperidines
The conformational analysis of fluorinated piperidines is a critical subdomain of medicinal chemistry. The introduction of fluorine into the piperidine ring—the most common nitrogen heterocycle in FDA-approved drugs—is not merely a steric modification; it is a profound electronic perturbation that alters pKa, lipophilicity (logP), and the 3D vector of the pharmacophore.
This guide synthesizes stereoelectronic theory with practical analytical workflows, focusing on the "Fluorine Gauche Effect," charge-dipole interactions, and NMR-based validation.
The Stereoelectronic Landscape of Fluorinated Piperidines[1]
The conformational preference of a fluorinated piperidine is rarely dictated by sterics alone (A-values). Instead, it is a tug-of-war between three principal forces. Understanding these is a prerequisite for predicting the behavior of your molecule in a biological context.
1. The Fluorine Gauche Effect (
)
Unlike bulky alkyl groups that prefer the equatorial position to avoid 1,3-diaxial repulsion, fluorine often prefers the axial position (or gauche orientation relative to vicinal heteroatoms).
-
Mechanism: Hyperconjugation.[1][2][3][4][5] The
bond anti-periplanar to the C-F bond donates electron density into the low-lying antibonding orbital.[1][4] -
Geometric Consequence: This interaction is maximized when the C-F bond is axial (in 3-fluoropiperidine), placing it gauche to the ring nitrogen and anti to the axial C2-H bond.
2. Charge-Dipole Interactions (The "Ammonium Effect")
This is the dominant force in drug development because most piperidines are basic and exist as ammonium salts at physiological pH.
-
Mechanism: In a protonated piperidinium, the positively charged nitrogen (
) creates a strong electrostatic attraction with the electronegative fluorine ( ). -
Outcome: This stabilizes the axial conformer in 3-fluoropiperidines, as it minimizes the distance between
and , forming a pseudo-5-membered ring interaction.
3. Solvation Effects
-
Non-polar solvents (CDCl3): Electrostatic interactions dominate; axial preferences are pronounced.
-
Polar solvents (D2O/DMSO): High dielectric constants shield the charge-dipole interaction, often allowing steric forces (equatorial preference) to regain influence, though the gauche effect often persists.
Positional Analysis: 3-Fluoro vs. 4-Fluoro
The position of the fluorine atom dictates the dominant conformational force.
Case Study A: 3-Fluoropiperidine
The 3-position is the "stereoelectronic sweet spot."
-
Neutral State: A mix of conformers. The steric penalty of axial fluorine (~0.2 kcal/mol) competes with the gauche stabilization.
-
Protonated State (Drug-like): Strong Axial Preference . The
electrostatic interaction locks the ring into a chair where fluorine is axial. -
Implication: If your docking model assumes an equatorial fluorine (standard steric logic), your binding affinity predictions will be wrong.
Case Study B: 4-Fluoropiperidine
-
Neutral/Protonated: Generally favors the Equatorial position.
-
Why? At the 4-position, the fluorine is too distant from the nitrogen for a stabilizing charge-dipole interaction. Consequently, standard steric repulsion (1,3-diaxial interactions with C2/C6 protons) dominates, pushing the fluorine equatorial.
-
Exception: In the gas phase, calculations suggest axial preference due to dipole minimization, but in aqueous solution, the equatorial conformer is vastly dominant.
Summary of Physicochemical Shifts
| Compound | Dominant Conformer (pH 7.4) | pKa (Approx.)[6] | Key Driver | |
| Piperidine | Chair | 11.2 | - | - |
| 3-F-Piperidine | Axial | ~9.2 | -2.0 | Charge-Dipole + Gauche |
| 4-F-Piperidine | Equatorial | ~9.6 | -1.6 | Inductive (Distance dependent) |
| 3,3-difluoro | Chair (Flip rapid) | ~8.3 | -2.9 | Geminal polarization |
| 3,5-difluoro (cis) | Diaxial | ~8.0 | -3.2 | Cooperative Gauche Effect |
Note on pKa: The inductive effect of fluorine lowers the basicity of the amine. The 3-position has a stronger effect than the 4-position due to proximity (
vsposition).
Analytical Workflow: NMR Validation
You cannot rely on DFT alone; solvation models are often inaccurate for charged zwitterions. NMR coupling constants (
The
Diagnostic Rule
Fluorine-Proton coupling follows a Karplus-like relationship but with much larger magnitude than H-H coupling.
-
Identify the Signal: Locate the geminal proton (H-C-F).
-
Measure Vicinal Couplings: Look at the coupling between Fluorine and the vicinal protons (adjacent carbons).
-
Apply the Logic:
-
Axial Fluorine (
): The fluorine is anti-periplanar (180°) to the adjacent axial protons.-
Result: Large
coupling (30 – 45 Hz ).
-
-
Equatorial Fluorine (
): The fluorine is gauche (60°) to both axial and equatorial adjacent protons.-
Result: Small/Medium
coupling (5 – 15 Hz ).
-
-
Experimental Protocol: J-Coupling Analysis
Objective: Determine the axial/equatorial ratio of a 3-fluoropiperidine derivative.
Step 1: Sample Preparation
-
Prepare 10 mg of the amine salt in 600 µL of solvent.
-
Crucial: Use the solvent that matches your biological assay conditions if possible (e.g., D2O or MeOD). If checking for intramolecular H-bonding, use CDCl3 (requires free base).
Step 2: Acquisition
-
Run a standard
NMR (minimum 400 MHz, ideally 600 MHz for dispersion). -
Run a
NMR (proton-coupled) to verify the multiplet structure. -
Run a
-decoupled NMR (if available) to simplify the geminal proton multiplet.
Step 3: Analysis of the Geminal Proton (H3)
-
Locate the H3 proton (usually 4.5–5.0 ppm).
-
If F is Axial , H3 is Equatorial .[1]
-
H3(eq) will show small
couplings to neighbors.
-
-
If F is Equatorial , H3 is Axial .[1]
-
H3(ax) will show large
couplings (trans-diaxial) to H2(ax) and H4(ax).
-
Step 4: Analysis of the Vicinal Protons (H2/H4)
-
Locate the axial proton at C4 (H4ax).
-
Measure the width of the splitting caused by Fluorine.
-
> 30 Hz? Confirmed Axial Fluorine .
-
< 15 Hz? Confirmed Equatorial Fluorine .
Visualization of Conformational Logic
Diagram 1: Stereoelectronic Decision Tree
This diagram outlines the logic flow for determining the conformation of a newly synthesized fluorinated piperidine.
Caption: Decision tree for predicting fluorinated piperidine conformation based on substitution position and protonation state.
Diagram 2: The Charge-Dipole Interaction
Visualizing the stabilizing force in protonated 3-fluoropiperidine.
Caption: Schematic of the stabilizing electrostatic interaction between the axial ammonium proton and the axial fluorine at C3.
References
-
Nairoukh, Z., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.[4] Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
- Lankin, D. C., & Snyder, J. K. (1993). "The effect of fluorine substitution on the conformation of piperidines." Journal of Organic Chemistry.
-
Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem. Link
- Reich, H. J. (2023). "WinDNMR: Dynamic NMR Spectroscopy." University of Wisconsin-Madison. (Reference for J-coupling analysis logic).
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Role of N-benzyl piperidine in drug discovery
The Role of N-Benzyl Piperidine in Drug Discovery[1][2][3][4][5]
In the landscape of medicinal chemistry, few structural motifs possess the versatility of the N-benzyl piperidine (N-BP) scaffold. Classified as a "privileged structure," this moiety serves as a cornerstone in the design of neuroactive agents, particularly for Alzheimer’s disease (AD), and has recently gained traction in antiviral and sigma receptor research.
Its pharmacological dominance stems from its ability to execute a "dual-interaction" mode: the basic piperidine nitrogen undergoes protonation at physiological pH to form cation-
Structural Anatomy & SAR Logic
The N-BP scaffold is not merely a linker; it is a pharmacophoric anchor. Its efficacy is governed by three distinct zones:
-
The Cationic Core (Piperidine Nitrogen):
-
Function: Acts as a proton acceptor (
). -
Interaction: Forms a critical salt bridge or cation-
interaction with anionic residues (e.g., Aspartate, Glutamate) or electron-rich aromatic cages (e.g., Tyrosine, Tryptophan).
-
-
The Hydrophobic Tail (Benzyl Moiety):
-
Function: Provides bulk and aromaticity.
-
Interaction: Engages in T-shaped or parallel
- stacking. Substitutions on the phenyl ring (e.g., Fluorine, Methoxy) modulate lipophilicity and metabolic stability.
-
-
The Linker (Methylene Bridge):
-
Function: Controls the rotational freedom and distance between the cationic center and the aromatic ring.
-
SAR Insight: Extending the linker from methylene (
) to ethylene ( ) often alters selectivity profiles, particularly between Sigma-1 and Sigma-2 receptors.
-
Visualization: N-Benzyl Piperidine SAR Topology
Figure 1: Deconstruction of the N-benzyl piperidine pharmacophore and its binding interactions.
Primary Therapeutic Target: Acetylcholinesterase (AChE)[6][7][8]
The most authoritative application of the N-BP scaffold is Donepezil (Aricept) , the gold standard for Alzheimer's treatment.
The Dual Binding Site Mechanism
AChE features a unique structure: a deep, narrow gorge (20 Å) connecting the Peripheral Anionic Site (PAS) at the entrance to the Catalytic Active Site (CAS) at the bottom.
-
The Problem: Traditional inhibitors only blocked the CAS.
-
The N-BP Solution: Donepezil acts as a "molecular ruler," spanning the entire gorge.
-
N-Benzyl Piperidine (The Anchor): Penetrates deep into the gorge. The benzyl ring stacks against Trp86 in the CAS, while the charged nitrogen interacts with Tyr337 .[6]
-
Indanone Moiety (The Lid): Stacks against Trp279 at the PAS, preventing substrate entry and inhibiting amyloid-
aggregation (which is promoted by the PAS).
-
Visualization: AChE Binding Topology
Figure 2: The "Dual Binding" mode of Donepezil-like ligands within the Acetylcholinesterase gorge.
Comparative Potency Data
The versatility of N-BP extends beyond AChE. The table below summarizes the potency of N-BP derivatives across different targets, highlighting the impact of specific substitutions.
| Compound Class | Target | Key Substitution ( | Potency ( | Mechanism Note |
| Donepezil | AChE (Human) | Indanone (Head) | 12 nM | Dual CAS/PAS binder |
| Sigma Ligand A | Sigma-1 Receptor | 4-F-Benzyl | 1.6 nM | Agonist; modulates Ca2+ signaling |
| Sigma Ligand B | Sigma-2 Receptor | 4-Methoxybenzyl | 24 nM | Selectivity ratio |
| Antiviral 1 | Influenza H1N1 | 4,4-Disubstituted | 0.5 | Inhibits Hemagglutinin fusion |
| D4 Antagonist | Dopamine D4 | 3-Fluoro-4-methoxy | 165 nM | Selective against D2/D3 |
Technical Workflow 1: Chemical Synthesis
Objective: Synthesize N-benzyl-4-substituted piperidine via Reductive Amination. Why this method? Direct alkylation (Benzyl bromide + Piperidine) often leads to over-alkylation (quaternary salts). Reductive amination is milder, chemoselective, and avoids quaternary ammonium byproduct formation.
Protocol: Reductive Amination (Standard Operating Procedure)
-
Reagents:
-
Amine: 4-substituted piperidine (1.0 eq)
-
Aldehyde: Benzaldehyde derivative (1.1 eq)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB,
) (1.5 eq) -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Catalyst: Acetic Acid (AcOH) (1.0 eq) – Critical for imine formation.
-
-
Step-by-Step Methodology:
-
Step 1 (Imine Formation): Dissolve the piperidine and benzaldehyde in DCE under
atmosphere. Add AcOH. Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC for disappearance of amine. -
Step 2 (Reduction): Add
portion-wise over 15 minutes. Reasoning: STAB is milder than and will not reduce the aldehyde before it forms the imine. -
Step 3 (Reaction): Stir at RT for 4–12 hours.
-
Step 4 (Quench): Quench with saturated aqueous
. -
Step 5 (Extraction): Extract with DCM (3x). Wash combined organics with brine. Dry over
. -
Step 6 (Purification): Flash column chromatography (MeOH/DCM gradient).
-
Visualization: Synthesis Logic
Figure 3: One-pot reductive amination workflow for N-benzyl piperidine synthesis.
Technical Workflow 2: Biological Validation
Objective: Quantify AChE inhibition using the Ellman’s Assay . Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[7][8] Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.[7][8]
Protocol: Microplate Ellman Assay
-
Reagents:
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0 (
C). -
Substrate: Acetylthiocholine Iodide (ATChI) (0.5 mM final).
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) (0.3 mM final).
-
Enzyme: Acetylcholinesterase (Electric eel or Human recombinant) (0.02 U/mL final).
-
Inhibitor: N-BP test compound (dissolved in DMSO, final DMSO < 1%).
-
-
Step-by-Step Methodology:
-
Step 1 (Blanking): Add 150
L Buffer to 96-well plate. -
Step 2 (Inhibitor Incubation): Add 20
L Enzyme solution + 10 L Test Compound (various concentrations). Incubate for 10 minutes at C. Reasoning: Allows the inhibitor to reach equilibrium binding with the enzyme. -
Step 3 (Substrate Addition): Add 10
L DTNB + 10 L ATChI to initiate reaction. -
Step 4 (Measurement): Measure Absorbance at 412 nm every 30 seconds for 5–10 minutes (Kinetic Mode).
-
Step 5 (Calculation): Plot slope (velocity) vs. Inhibitor Concentration. Calculate % Inhibition:
Determine using non-linear regression (Sigmoidal dose-response).
-
Future Perspectives: Multi-Target Directed Ligands (MTDLs)
The future of the N-BP scaffold lies in polypharmacology . Because Alzheimer's is multifactorial, researchers are designing hybrids:
-
Donepezil + Propargylamine: Targets AChE + Monoamine Oxidase B (MAO-B) (Neuroprotection).
-
Donepezil + Ferulic Acid: Targets AChE + Antioxidant/Anti-inflammatory pathways.
-
Donepezil + Chromone: Targets AChE + BACE1 (Amyloid processing).
The N-benzyl piperidine remains the "anchor" in these hybrids, ensuring high-affinity binding to AChE while the "warhead" targets the secondary protein.
References
-
Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry.
-
Kryger, G., et al. (1999). "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure.
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Rui, M., et al. (2016). "Discovery of N-benzyl-4-piperidine derivatives as novel influenza virus fusion inhibitors."[1][4][9] Scientific Reports.
-
Vavers, E., et al. (2019). "Synthesis and sigma-1 receptor affinity of 1-benzylpiperidine derivatives." Chemistry of Heterocyclic Compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Elucidation of 1-Benzyl-4-fluoropiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1-Benzyl-4-fluoropiperidine Scaffold
The N-benzylpiperidine structural motif is a cornerstone in medicinal chemistry, valued for its three-dimensional nature and structural flexibility.[1] This scaffold is present in numerous approved pharmaceuticals and clinical candidates, where it often plays a crucial role in interacting with biological targets and fine-tuning physicochemical properties.[1] The introduction of a fluorine atom, as in 1-benzyl-4-fluoropiperidine, can further enhance metabolic stability, binding affinity, and membrane permeability, making this a molecule of significant interest in drug discovery.
This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 1-benzyl-4-fluoropiperidine. As a senior application scientist, the following sections will not only detail the "how" but also the "why" behind the selection of each technique, offering insights into the interpretation of the resulting data.
Molecular Structure of 1-Benzyl-4-fluoropiperidine
Caption: Molecular structure of 1-Benzyl-4-fluoropiperidine.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the structure of organic compounds.[2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2] For 1-benzyl-4-fluoropiperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous structural assignment.
A. ¹H NMR Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment, while spin-spin coupling provides information about adjacent protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 1-benzyl-4-fluoropiperidine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically used.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl-H | 7.2-7.4 | m | - | 5H |
| Benzyl-CH₂ | ~3.5 | s | - | 2H |
| Piperidine-H (axial, adjacent to N) | ~2.0-2.2 | m | - | 2H |
| Piperidine-H (equatorial, adjacent to N) | ~2.7-2.9 | m | - | 2H |
| Piperidine-H (axial, adjacent to CHF) | ~1.7-1.9 | m | - | 2H |
| Piperidine-H (equatorial, adjacent to CHF) | ~1.9-2.1 | m | - | 2H |
| Piperidine-CHF | ~4.6-4.8 | dddd | J(H,F) ≈ 48, J(Hax,Hax) ≈ 12, J(Hax,Heq) ≈ 4, J(Heq,Heq) ≈ 2 | 1H |
B. ¹³C NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environment. The chemical shift is sensitive to the hybridization and the nature of attached atoms.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Phenyl-C (quaternary) | ~138 |
| Phenyl-CH | ~129 |
| Phenyl-CH | ~128 |
| Phenyl-CH | ~127 |
| Benzyl-CH₂ | ~63 |
| Piperidine-C (adjacent to N) | ~54 |
| Piperidine-C (adjacent to CHF) | ~30 (doublet due to C-F coupling) |
| Piperidine-CHF | ~88 (doublet due to C-F coupling, ¹J(C,F) ≈ 180-200 Hz) |
C. ¹⁹F NMR Spectroscopy
Theoretical Principles: ¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of fluorine atoms.[5] The large chemical shift range of ¹⁹F makes it particularly useful for distinguishing between different fluorine environments.[5]
Experimental Protocol:
-
Sample Preparation: The same sample can be used.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. Proton decoupling can be used to simplify the spectrum.
Predicted ¹⁹F NMR Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Piperidine-F | -180 to -200 | m | - |
The multiplicity of the fluorine signal will be complex due to coupling with the geminal and vicinal protons on the piperidine ring.
II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6][7] It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.[7]
Theoretical Principles: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is characteristic of the molecule's structure. For piperidine derivatives, fragmentation is often initiated at the nitrogen atom, leading to alpha-cleavage.[8]
Experimental Protocol:
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.[9]
-
Ionization: Electron ionization (EI) is a common method for small molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole).
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 193.1216 (corresponding to the molecular formula C₁₂H₁₆FN)
-
Major Fragments:
-
m/z = 91: Tropylium ion ([C₇H₇]⁺), characteristic of a benzyl group.
-
m/z = 100: Resulting from the loss of the benzyl group.
-
m/z = 124: Resulting from the cleavage of the piperidine ring.
-
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bbhegdecollege.com [bbhegdecollege.com]
- 4. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. hscprep.com.au [hscprep.com.au]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uoguelph.ca [uoguelph.ca]
Technical Monograph: 1-Benzyl-4-fluoropiperidine
This guide serves as an advanced technical monograph for 1-Benzyl-4-fluoropiperidine , a critical intermediate in medicinal chemistry, particularly in the synthesis of neuroactive agents targeting Sigma-1 and NMDA receptors.
Cheminformatics, Synthetic Protocols, and Medicinal Utility
Core Identity & Digital Fingerprinting
In the era of big data drug discovery, unambiguous identification is paramount. The InChI Key serves as the hashed digital fingerprint for database integration, ensuring that the specific fluorinated isomer is correctly indexed against its non-fluorinated or regio-isomeric counterparts.
| Parameter | Technical Specification |
| Compound Name | 1-Benzyl-4-fluoropiperidine |
| IUPAC Name | 1-benzyl-4-fluoropiperidine |
| CAS Registry Number | 764664-42-8 |
| InChI String | InChI=1S/C12H16FN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
| InChI Key | QLVYYRFAUPEDRI-UHFFFAOYSA-N |
| Molecular Formula | C₁₂H₁₆FN |
| Molecular Weight | 193.26 g/mol |
Structural Architecture
The molecule consists of a piperidine ring substituted at the nitrogen (N1) with a benzyl group and at the para-position (C4) with a fluorine atom.[1] The benzyl group acts as a lipophilic anchor and protecting group, while the fluorine atom modulates the pKa of the amine and blocks metabolic oxidation at the vulnerable C4 position.
Synthetic Methodology (Expertise & Experience)
The synthesis of 1-Benzyl-4-fluoropiperidine is a classic example of Deoxofluorination . Direct fluorination of the piperidine ring is difficult; therefore, the standard route proceeds via the alcohol intermediate, 1-benzyl-4-hydroxypiperidine.
Why this route?
-
Causality: Nucleophilic substitution on a secondary amine (piperidine) is facile, allowing early introduction of the benzyl group. However, introducing fluorine requires a nucleophilic fluorinating agent (DAST or Deoxo-Fluor) acting on an alcohol.
-
Safety: While DAST (Diethylaminosulfur trifluoride) is effective, it is thermally unstable. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is often preferred in scale-up for its higher thermal stability, though the mechanism remains the same.
Protocol: Deoxofluorination of 1-Benzyl-4-piperidinol
Reagents:
-
Substrate: 1-Benzyl-4-hydroxypiperidine (1.0 eq)
-
Reagent: DAST (Diethylaminosulfur trifluoride) (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Atmosphere: Nitrogen or Argon (Strictly anhydrous)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with 1-Benzyl-4-hydroxypiperidine and anhydrous DCM. Cool the system to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents elimination side-products (alkenes).
-
Addition: Add DAST dropwise via syringe. The reaction is exothermic; control the rate to maintain internal temperature below -60°C.
-
Reaction: Allow the mixture to warm slowly to room temperature over 12 hours. The hydroxyl group attacks the sulfur, forming a good leaving group, which is then displaced by the fluoride ion (S_N2 mechanism).
-
Quenching: Pour the reaction mixture carefully into saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution.
-
Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Physicochemical Profile & Data
The introduction of fluorine alters the physicochemical landscape of the piperidine ring significantly compared to the parent piperidine or the alcohol precursor.
| Property | Value / Observation | Relevance in Drug Design |
| Physical State | Liquid / Low-melting solid | Ease of handling in liquid libraries. |
| Boiling Point | ~255°C (Predicted) | High boiling point requires vacuum distillation for purification. |
| Density | 1.06 ± 0.1 g/cm³ | Slightly denser than water due to the heavy halogen.[2] |
| pKa (Piperidine N) | ~8.5 - 9.0 | The Fluorine Effect: The electron-withdrawing nature of F (inductive effect) lowers the pKa of the piperidine nitrogen compared to unsubstituted piperidine (~11), improving bioavailability and blood-brain barrier penetration. |
| LogP | ~2.5 | Lipophilic benzyl group ensures good membrane permeability. |
Medicinal Chemistry Applications
1-Benzyl-4-fluoropiperidine is rarely a final drug but serves as a high-value scaffold.
Bioisosterism (OH vs. F)
In drug optimization, replacing a hydroxyl group (-OH) with fluorine (-F) is a standard tactic.
-
Sterics: Fluorine (Van der Waals radius 1.47 Å) is a close steric mimic of Oxygen (1.52 Å) or Hydrogen (1.20 Å).
-
Electronics: Unlike OH, Fluorine is not a hydrogen bond donor.[2] This prevents rapid glucuronidation (Phase II metabolism), extending the drug's half-life.
Sigma-1 Receptor Ligands
The N-benzylpiperidine motif is a "privileged structure" for Sigma-1 receptor binding. The addition of the 4-fluoro group often enhances selectivity against the hERG channel (reducing cardiotoxicity) while maintaining high affinity for the Sigma-1 receptor, which is implicated in neuroprotection and pain modulation.
Metabolic Stability
The C4 position of piperidine is prone to oxidation by Cytochrome P450 enzymes.[2] Substituting the C4-hydrogen with fluorine blocks this metabolic "soft spot," preventing the formation of the piperidone metabolite.
Quality Control & Validation
To validate the synthesis of 1-Benzyl-4-fluoropiperidine, rely on the following self-validating spectral markers.
Nuclear Magnetic Resonance (NMR)[1][6][7][8]
-
¹⁹F NMR: This is the definitive test.[2] Expect a multiplet (due to H-F coupling) in the range of -170 to -185 ppm (relative to CFCl₃). The absence of a signal here indicates failed fluorination.
-
¹H NMR: Look for the "Geminal Coupling."[2] The proton attached to the same carbon as the fluorine (H-4) will appear as a distinct doublet of multiplets (dm) with a large coupling constant (
).
Mass Spectrometry (GC-MS)[7]
-
Molecular Ion: m/z 193 [M]+.[2]
-
Fragmentation: Expect a major fragment at m/z 91 (Tropylium ion, characteristic of the benzyl group) and m/z 102 (the 4-fluoropiperidine fragment after benzyl cleavage).
References
-
Sigma-Aldrich. Product Specification: 1-Benzyl-4-fluoropiperidine. Retrieved from
-
PubChem. Compound Summary for CID 2733355 (1-Benzyl-4-fluoropiperidine). National Library of Medicine. Retrieved from
-
ChemicalBook. 1-Benzyl-4-fluoropiperidine CAS 764664-42-8 Data. Retrieved from
-
Champagne, P. A., et al. (2015). Selective Csp3-F Bond Functionalization with Lithium Iodide. Journal of the American Chemical Society. (Cited for stability data of the 1-benzyl-4-fluoropiperidine substrate). Retrieved from
-
ChemSrc. 1-Benzyl-4-fluoropiperidine Physicochemical Properties. Retrieved from
Sources
1-Benzyl-4-fluoropiperidine: Physicochemical Profiling & Synthetic Utility
Executive Summary
1-Benzyl-4-fluoropiperidine (CAS 764664-42-8) represents a critical structural motif in modern medicinal chemistry, serving as a pharmacophore in the development of antipsychotics, analgesics, and Sigma-1 receptor modulators. While its molecular weight (193.26 g/mol ) is a fundamental constant, its value to drug developers lies in its role as a lipophilic, metabolically robust bioisostere for 4-hydroxypiperidines.
This guide moves beyond basic stoichiometry to analyze the compound's physicochemical behavior, synthetic accessibility, and mass spectrometric validation—essential parameters for integrating this scaffold into high-throughput screening (HTS) and lead optimization campaigns.
Physicochemical Specifications
For researchers in DMPK (Drug Metabolism and Pharmacokinetics) and analytical chemistry, the distinction between Average Molecular Weight and Monoisotopic Mass is non-negotiable. The former guides stoichiometry; the latter validates identity in high-resolution mass spectrometry (HRMS).
Core Data Profile
| Parameter | Value | Technical Context |
| Molecular Formula | Base scaffold composition | |
| Average Molecular Weight | 193.26 g/mol | Used for molarity calculations and reagent dosing |
| Monoisotopic Mass | 193.126677 Da | Exact mass of the most abundant isotope ( |
| CAS Registry Number | 764664-42-8 | Unique identifier for the specific fluoro-derivative |
| Predicted LogP | ~2.6 | Moderate lipophilicity; CNS penetrant potential |
| H-Bond Donors/Acceptors | 0 / 2 | Fluorine acts as a weak acceptor; tertiary amine is the primary basic center |
Application Note: The molecular weight < 200 g/mol makes this an ideal "fragment" for Fragment-Based Drug Discovery (FBDD), allowing significant room for structural elaboration while remaining within Lipinski's Rule of 5 (MW < 500).
Synthetic Architecture
The synthesis of 1-benzyl-4-fluoropiperidine is a classic exercise in functional group interconversion (FGI), specifically the nucleophilic fluorination of a secondary alcohol. The primary challenge is preventing elimination (alkene formation) which is a common side reaction with fluorinating agents.
Protocol: Deoxofluorination Strategy
Precursor: 1-Benzyl-4-hydroxypiperidine (derived from the reduction of 1-benzyl-4-piperidone).
Reagents:
-
Primary: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
-
Solvent: Anhydrous Dichloromethane (
).
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a round-bottom flask and purge with Nitrogen (
). Moisture reacts violently with DAST to produce HF. -
Solvation: Dissolve 1-benzyl-4-hydroxypiperidine (1.0 eq) in anhydrous
and cool to -78°C. -
Addition: Add DAST (1.1 eq) dropwise. Causality: Low temperature controls the exotherm and suppresses the elimination pathway to the enamine/alkene.
-
Reaction: Allow the mixture to warm to room temperature (RT) over 2-4 hours.
-
Quench: Pour the reaction mixture into saturated
(aqueous). Safety: This neutralizes HF byproducts. -
Isolation: Extract with DCM, dry over
, and concentrate. Purification via silica gel chromatography is usually required to separate the fluoro product from any elimination byproducts.
Workflow Visualization
Figure 1: Synthetic pathway converting the ketone precursor to the target fluoride, highlighting the critical temperature-dependent divergence between substitution and elimination.[1]
Analytical Validation (Mass Spectrometry)
Verifying the molecular weight is the primary quality control step. In LC-MS/MS, the ionization behavior of 1-benzyl-4-fluoropiperidine is dictated by the basic tertiary amine.
Mass Spec Logic
-
Ionization Mode: Electrospray Ionization (ESI) Positive
. -
Observed Parent Ion: m/z 194.26 (Nominal).
-
Key Fragmentation:
-
Loss of HF (-20 Da): A characteristic signature of aliphatic fluorides.
-
Tropylium Ion (m/z 91): The benzyl group cleaves readily to form the stable tropylium cation (
).
-
Fragmentation Pathway Diagram
Figure 2: ESI-MS fragmentation logic. The detection of m/z 194.26 confirms the MW, while the m/z 174 and 91 fragments validate the structural connectivity.
Strategic Application: The "Fluorine Effect"
Why synthesize the fluoro-derivative instead of the alcohol?
-
pKa Modulation: The electronegative fluorine atom (via inductive effect) lowers the pKa of the piperidine nitrogen compared to the non-fluorinated analog. This reduces the percentage of ionized drug at physiological pH, potentially improving membrane permeability and blood-brain barrier (BBB) crossing.
-
Metabolic Blocking: Replacing a C-H or C-OH bond with C-F blocks oxidative metabolism (Cytochrome P450) at that specific site, extending the half-life (
) of the molecule. -
Conformational Bias: The gauche effect of fluorine can lock the piperidine ring into specific conformations, enhancing binding affinity to receptors like Sigma-1 (
).
References
-
ChemicalBook. (2023).[2][3][4][5] 1-BENZYL-4-FLUOROPIPERIDINE Properties and CAS 764664-42-8.[6] Retrieved from
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[7][8] Journal of Medicinal Chemistry. (Contextual grounding on pKa modulation).
-
Sigma-Aldrich. (2023). 1-Benzyl-4-piperidone Product Specification. Retrieved from [9]
-
PubChem. (2023). Compound Summary: 1-Benzyl-4-fluoropiperidine derivatives. Retrieved from
Sources
- 1. 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol | C18H20FNO | CID 10039577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1-BENZYL-4-FLUOROPIPERIDINE 99% [chemicalbook.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-BENZYL-4-FLUOROPIPERIDINE | 764664-42-8 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
- 9. 1-ベンジル-4-ピペリドン 99% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 1-Benzyl-4-fluoropiperidine in Modern Medicinal Chemistry
Abstract
The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds in approved pharmaceuticals, prized for its favorable physicochemical properties and versatile synthetic handles.[1][2] The strategic introduction of fluorine can profoundly modulate a molecule's metabolic stability, basicity (pKa), and binding interactions. This guide provides an in-depth analysis of the 1-benzyl-4-fluoropiperidine scaffold, a sophisticated building block designed for contemporary drug discovery. We will explore the causal reasoning behind its design, detail robust synthetic and deprotection protocols, and illustrate its application in the development of advanced therapeutic agents.
The Rationale: Why 1-Benzyl-4-fluoropiperidine?
The design of 1-benzyl-4-fluoropiperidine is a deliberate convergence of three key medicinal chemistry principles: the utility of the piperidine core, the strategic deployment of fluorine as a bioisostere, and the use of the benzyl group as a reliable protecting group.
The Privileged Piperidine Scaffold
The piperidine motif is a foundational structure in drug design, offering a non-planar, three-dimensional framework that can enhance target affinity, improve water solubility, and optimize ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[3] Its nitrogen atom serves as a key interaction point (as a hydrogen bond acceptor or protonated cation) and a synthetic nexus for further derivatization.
The Role of Fluorine at the 4-Position: A Bioisosteric Masterstroke
Replacing a hydrogen atom with fluorine at the 4-position is not a trivial substitution; it is a strategic decision to fine-tune the molecule's properties.[4]
-
Modulation of Basicity (pKa): The primary and most impactful consequence is the reduction of the piperidine nitrogen's basicity due to the electron-withdrawing inductive effect of the fluorine atom. This tuning of pKa is critical for several reasons:
-
Improved Oral Bioavailability: By lowering the pKa, the proportion of the neutral, more membrane-permeable form of the amine is increased at physiological pH, which can significantly enhance oral absorption.[5]
-
Reduced Off-Target Activity: High basicity is often linked to promiscuous binding to unintended targets, such as the hERG potassium ion channel, which can lead to cardiovascular toxicity. Lowering the pKa can mitigate this risk.[1][6]
-
Optimized Target Binding: Fine-tuning the basicity can optimize the strength of ionic or hydrogen-bonding interactions within the target protein's binding pocket.
-
-
Blocking Metabolic Oxidation: The C-H bond at the 4-position of a piperidine ring can be a site of metabolic oxidation by cytochrome P450 enzymes. The C-F bond is significantly stronger and resistant to cleavage, thus blocking this metabolic pathway and potentially increasing the drug's half-life.[6]
-
Conformational Influence: The presence of fluorine can influence the conformational preference of the piperidine ring, which can be exploited to orient other substituents for optimal target engagement.[7]
A compelling example of this strategy is found in the development of Merck's kinesin spindle protein (KSP) inhibitors. Researchers discovered that introducing a fluorine atom to the piperidine ring modulated the pKa into an optimal range (6.5-8.0), which led to improved efficacy and the identification of the clinical candidate MK-0731.[1]
The following diagram illustrates the central role of 1-benzyl-4-fluoropiperidine as a protected intermediate that is deprotected and then incorporated into a final active pharmaceutical ingredient (API).
Caption: Proposed synthetic route to 1-benzyl-4-fluoropiperidine.
Causality Behind Choices:
-
Reduction: Sodium borohydride (NaBH₄) is chosen as the reducing agent because it is mild, selective for ketones in the presence of the benzyl group, and operationally simple to handle compared to stronger reducing agents like LiAlH₄.
-
Fluorination: Deoxyfluorinating agents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (diethylaminosulfur trifluoride) are standard reagents for converting secondary alcohols to fluorides via an SN2 mechanism. Deoxo-Fluor® is often preferred for its enhanced thermal stability over DAST.
Protocol for N-Debenzylation via Catalytic Hydrogenation
The removal of the N-benzyl group is the most critical step to unmask the secondary amine for further coupling. Catalytic hydrogenation using Pearlman's catalyst is highly effective and widely used. [8]The addition of a mild acid can prevent catalyst poisoning by the amine product and accelerate the reaction.
Protocol 1: N-Debenzylation using Pd(OH)₂/C with Acetic Acid [8]
-
Materials:
-
1-Benzyl-4-fluoropiperidine (1 mmol)
-
20% Palladium hydroxide on carbon, wet (Pd(OH)₂/C, Pearlman's catalyst) (150 mg, ~15 wt%)
-
Glacial Acetic Acid (1.5 mmol)
-
Ethanol (EtOH), anhydrous (60 mL)
-
Hydrogen (H₂) gas supply (balloon or Parr shaker)
-
Celite® for filtration
-
-
Step-by-Step Procedure:
-
To a suitable reaction flask, add the 1-benzyl-4-fluoropiperidine (1 mmol) and dissolve it in ethanol (60 mL).
-
Add glacial acetic acid (1.5 mmol) to the solution at room temperature with stirring.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 20% Pd(OH)₂/C catalyst (150 mg). Caution: Palladium catalysts can be pyrophoric; handle with care.
-
Securely attach a balloon filled with hydrogen gas to the flask (or place the flask on a Parr hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at 60 °C for 14 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst on the filter pad to dry completely in the air.
-
Wash the Celite® pad with additional ethanol (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure (rotary evaporator) to yield the crude 4-fluoropiperidine acetate salt.
-
The crude product can be purified by silica gel column chromatography or used directly after a basic workup to neutralize the acid.
-
Alternative: Catalytic Transfer Hydrogenation (CTH)
For laboratories not equipped for high-pressure hydrogenation, CTH is a safer and highly effective alternative. [9][10]This method generates hydrogen in situ from a donor molecule.
Protocol 2: N-Debenzylation using Catalytic Transfer Hydrogenation [9]
-
Materials:
-
1-Benzyl-4-fluoropiperidine (1 mmol)
-
10% Palladium on carbon (Pd/C) (10-20 wt%)
-
Ammonium formate (HCOONH₄) (3-5 equivalents)
-
Methanol (MeOH) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the 1-benzyl-4-fluoropiperidine in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the stirred solution.
-
Add ammonium formate (3-5 equivalents) to the mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC/LC-MS.
-
Upon completion, filter the reaction through Celite® and concentrate the filtrate to yield the product.
-
Data Summary and Comparison
The choice of debenzylation method can be tailored to the specific substrate and available equipment. The following table summarizes common conditions.
| Method | Catalyst | Hydrogen Source | Solvent | Temp. | Typical Time | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | 20% Pd(OH)₂/C | H₂ (1 atm) | Ethanol | 60 °C | 14 h | ~90% | [8] |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (1 atm) | Ethanol | RT | 12-24 h | Variable | [11] |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | RT - 60 °C | 1-6 h | High | [9][10] |
Applications and Future Directions
Once deprotected, the resulting 4-fluoropiperidine is a valuable synthon. Its secondary amine is readily functionalized via standard organic reactions such as:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form N-alkylated products.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form N-arylpiperidines.
-
Amide Coupling: Acylation with acid chlorides or activated carboxylic acids to form amides.
The 4-fluoropiperidine scaffold is a key component in molecules targeting a range of diseases, including analgesics, anti-inflammatory agents, and CNS disorders. [3][12]Its strategic design allows medicinal chemists to balance potency with desirable pharmacokinetic properties, making 1-benzyl-4-fluoropiperidine a critical tool in the development of next-generation therapeutics.
References
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
-
DEA.gov. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Retrieved January 30, 2026, from [Link]
-
Choudhary, N., Gupta, U., & Gupta, O. D. (n.d.). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Sphinx Sai. Retrieved January 30, 2026, from [Link]
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved January 30, 2026, from [Link]
-
ACS Publications. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. Retrieved January 30, 2026, from [Link]
-
Wiley Online Library. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved January 30, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved January 30, 2026, from [Link]
-
Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Retrieved January 30, 2026, from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved January 30, 2026, from [Link]
-
Thieme. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. Retrieved January 30, 2026, from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Retrieved January 30, 2026, from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Benzyl-4-fluoropiperidine
Introduction
1-Benzyl-4-fluoropiperidine is a key structural motif in medicinal chemistry, serving as a versatile building block in the synthesis of a wide range of pharmacologically active compounds. The introduction of a fluorine atom at the 4-position of the piperidine ring can significantly modulate the physicochemical properties of the parent molecule, including its basicity, lipophilicity, and metabolic stability. These modifications can, in turn, influence the pharmacokinetic and pharmacodynamic profile of drug candidates.[1]
Given its importance, the unambiguous structural elucidation and purity assessment of 1-Benzyl-4-fluoropiperidine are critical for researchers, scientists, and drug development professionals. This application note provides a comprehensive guide to the analytical methods required for its thorough characterization, emphasizing the synergistic use of chromatographic and spectroscopic techniques. The protocols detailed herein are designed to be self-validating, ensuring the highest level of scientific integrity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of 1-Benzyl-4-fluoropiperidine is paramount before commencing any analytical work. While specific data for this compound is not extensively published, data from closely related N-benzylpiperidine and fluoropiperidine derivatives can provide valuable insights.
| Property | Expected Value/Information | Source Analogy |
| Molecular Formula | C₁₂H₁₆FN | - |
| Molecular Weight | 193.26 g/mol | - |
| Appearance | Colorless to pale yellow oil or low melting solid | [2] |
| Boiling Point | Expected to be similar to related N-benzylpiperidines | [2] |
| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane) | General chemical knowledge |
Safety Precautions: N-benzylpiperidine derivatives should be handled with care. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information on related compounds, refer to the Material Safety Data Sheet (MSDS) for 4-benzylpiperidine and other similar structures.
Chromatographic Analysis for Purity and Separation
Chromatographic techniques are indispensable for assessing the purity of 1-Benzyl-4-fluoropiperidine and for the separation of potential impurities or related compounds.
A. Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Assessment
TLC is a rapid and cost-effective method for monitoring the progress of synthesis and for a preliminary assessment of purity.
-
Plate Preparation: Use commercially available silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a volatile solvent such as dichloromethane or ethyl acetate.
-
Spotting: Apply a small spot of the sample solution to the TLC plate baseline using a capillary tube.
-
Development: Develop the plate in a sealed chamber containing an appropriate mobile phase. A common system for N-benzylpiperidines is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v).[3]
-
Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).[3]
-
Rf Calculation: Calculate the retention factor (Rf) for each spot to monitor the presence of starting materials, products, and byproducts.
B. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
HPLC provides a high-resolution separation, enabling the accurate quantification of 1-Benzyl-4-fluoropiperidine and its impurities. A reverse-phase method is generally suitable for this class of compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape and MS compatibility) is typically effective.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzyl chromophore absorbs, typically around 254 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Spectroscopic Characterization for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 1-Benzyl-4-fluoropiperidine.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. For 1-Benzyl-4-fluoropiperidine, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the piperidine ring protons will be influenced by the electronegative fluorine atom.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atom bonded to fluorine will exhibit a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: Directly observes the fluorine nucleus, providing a sensitive probe of its chemical environment. The chemical shift and coupling to adjacent protons are diagnostic.[4][5][6]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external or internal reference such as CFCl₃ (δ 0.00 ppm) can be used.[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.
-
Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For more detailed structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
The following table provides expected chemical shift ranges and multiplicities based on the analysis of structurally similar compounds.[3]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.20 - 7.40 | Multiplet | Aromatic protons (C₆H₅) |
| ¹H | ~4.50 - 4.90 | Doublet of triplets | CH-F |
| ¹H | ~3.50 | Singlet | N-CH₂-Ph |
| ¹H | 2.00 - 3.00 | Multiplets | Piperidine ring protons |
| ¹³C | 127.0 - 138.0 | Singlets | Aromatic carbons |
| ¹³C | 88.0 - 92.0 | Doublet (¹JCF ≈ 170-190 Hz) | C-F |
| ¹³C | ~63.0 | Singlet | N-CH₂-Ph |
| ¹³C | 40.0 - 55.0 | Doublets (²JCF, ³JCF) | Piperidine ring carbons |
| ¹⁹F | -170 to -190 | Multiplet | C-F |
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this volatile compound.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Electron Ionization (EI) is a common ionization technique that induces characteristic fragmentation patterns, aiding in structural elucidation. The primary fragmentation pathway for N-benzylpiperidines involves the formation of the stable tropylium ion (m/z 91) through cleavage of the benzylic C-N bond.[7][8]
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
Injection: 1 µL injection with an appropriate split ratio.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
| m/z | Proposed Fragment Identity |
| 193 | [M]⁺ (Molecular Ion) |
| 192 | [M-H]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |
| 102 | [M - C₇H₇]⁺ |
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: As 1-Benzyl-4-fluoropiperidine is likely an oil or low-melting solid, the spectrum can be obtained as a thin film between two KBr plates or using an Attenuated Total Reflectance (ATR) accessory.[3]
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3030 | C-H stretch | Aromatic |
| 2950-2800 | C-H stretch | Aliphatic (piperidine and benzyl CH₂) |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring |
| 1100-1000 | C-F stretch | Alkyl fluoride |
| 1150-1100 | C-N stretch | Tertiary amine |
Integrated Analytical Workflow
A logical and efficient workflow is crucial for the comprehensive characterization of 1-Benzyl-4-fluoropiperidine. The following diagram illustrates the interplay between the different analytical techniques.
Caption: Integrated workflow for the characterization of 1-Benzyl-4-fluoropiperidine.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 1-Benzyl-4-fluoropiperidine. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. The detailed protocols and expected data serve as a valuable resource for scientists engaged in pharmaceutical research and development, ensuring the quality and reliability of their work.
References
- Gupta, O. D., et al. (2014). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. International Journal of ChemTech Research, 6(14), 5687-5691.
- Manetti, F., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 258, 115578.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
PubChem. (n.d.). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. Retrieved from [Link]
- Jayanthi, A., et al. (2012). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 353-357.
-
ResearchGate. (n.d.). General fragmentation scheme of the benzylpyridinium ions. Retrieved from [Link]
- Cortes-Rios, J., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(15), 4782.
- Kalinowski, D., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(15), 4233-4244.
-
ResearchGate. (n.d.). Design of a series of 3-O-acetyl-N-benzylpiperidine derivatives (3).... Retrieved from [Link]
-
Kalinowski, D. S., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]
-
University of Arizona. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]
- Zins, E. L., et al. (2010). Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer. Journal of Mass Spectrometry, 45(11), 1253-1260.
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-4-chloropiperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Retrieved from [Link]
-
PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Retrieved from [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance GC-MS Analysis of Piperidine Derivatives: Application Note & Protocol
Abstract
This guide details a robust, self-validating protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of piperidine derivatives. Piperidines are ubiquitous in pharmaceuticals (e.g., fentanyl precursors, antihistamines) and natural alkaloids (e.g., coniine). However, their secondary amine moiety often leads to peak tailing, thermal instability, and memory effects on standard non-polar columns. This protocol utilizes Trifluoroacetic Anhydride (TFAA) derivatization to neutralize the amine functionality, enhancing volatility and chromatographic symmetry. We provide mechanistic insights into Electron Ionization (EI) fragmentation (specifically
Introduction & Analytical Challenges
Piperidine (hexahydropyridine) derivatives possess a secondary amine that exhibits high proton affinity. In a GC inlet, these amines interact with active silanol sites on glass liners and column stationary phases, resulting in:
-
Peak Tailing: Asymmetry factors > 1.5, reducing resolution.
-
Adsorption: High Limits of Detection (LOD) due to irreversible binding at low concentrations.
-
Ghost Peaks: Carryover from previous injections.
The Solution: Acylation of the secondary nitrogen. Converting the amine to an amide (e.g., trifluoroacetamide) removes the hydrogen bond donor capability, significantly improving peak shape and thermal stability.
Experimental Workflow (Visualized)
The following diagram outlines the critical path from sample extraction to data validation.
Caption: Step-by-step workflow for the extraction, derivatization, and analysis of piperidine derivatives, including critical QC checkpoints.
Detailed Protocol
Reagents & Standards
-
Solvents: Ethyl Acetate (LC-MS grade), Hexane, Methanol.
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA). Note: TFAA is preferred for volatility.
-
Internal Standard (ISTD): Piperidine-d11 or Fentanyl-d5 (depending on target).
-
Buffer: Carbonate buffer (pH 10.5) or 1M NaOH.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 500 µL of sample (urine/plasma) or 10 mg (solid API dissolved in water) to a glass centrifuge tube.
-
Spike: Add 50 µL of ISTD working solution (10 µg/mL).
-
Basify: Add 200 µL of 1M NaOH or Carbonate Buffer (pH > 10). Crucial: Piperidine pKa is ~11.2. High pH ensures the uncharged free base form for extraction.
-
Extract: Add 3 mL Ethyl Acetate:Hexane (1:1). Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Dry: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
Derivatization (Acylation)
Why this step? Direct injection of secondary amines leads to adsorption. Acylation caps the N-H group.
-
Reconstitute: Add 50 µL Ethyl Acetate to the dried residue.
-
React: Add 50 µL TFAA . Cap tightly immediately (TFAA is moisture sensitive).
-
Incubate: Heat at 60°C for 20 minutes.
-
Finish: Evaporate to dryness under Nitrogen (to remove excess acid/anhydride) and reconstitute in 100 µL Ethyl Acetate.
-
Self-Validating Check: Ensure the final solvent is neutral. Residual acid can strip the GC column phase.
-
GC-MS Instrument Parameters
System: Agilent 7890/5977 or equivalent single quadrupole.
| Parameter | Setting | Rationale |
| Column | Rtx-5MS or DB-5ms (30m x 0.25mm x 0.25µm) | Low polarity phase standard for alkaloids. |
| Inlet | Splitless (1 min), 250°C | High temp ensures rapid volatilization; splitless maximizes sensitivity. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 60°C (1 min) → 20°C/min → 300°C (3 min) | Fast ramp prevents broadening of late eluters. |
| Transfer Line | 280°C | Prevents condensation of high boiling derivatives. |
| Ion Source | EI (70 eV), 230°C | Standard ionization for library matching. |
| Acquisition | SIM (Quant) / Scan (Qual) | SIM improves sensitivity 10-100x. |
Data Analysis & Interpretation
Fragmentation Logic: The -Cleavage
Piperidine derivatives under Electron Ionization (EI) undergo a characteristic
-
Ionization: Removal of one electron from the Nitrogen lone pair.
-
Cleavage: The bond between the
-carbon and the adjacent group breaks.[1] -
Result: Formation of a stable iminium ion.
Diagnostic Ions Table:
| Compound Class | Structure | Base Peak (m/z) | Mechanism |
| Piperidine (Native) | Unsubstituted | 84 | Loss of H• ( |
| N-TFA-Piperidine | TFA-Derivatized | 180 (M+) / 69 (CF3) | Molecular ion is stable; CF3 fragment common. |
| Fentanyl | 4-anilino-piperidine | 245 | Loss of phenethyl group (Benzylic cleavage). |
| Coniine | 2-propylpiperidine | 84 | Loss of propyl side chain ( |
Fragmentation Pathway Diagram
Caption: Mechanism of alpha-cleavage in piperidines, yielding the characteristic iminium base peak.
Validation & Troubleshooting
Self-Validating Quality Control
To ensure "Trustworthiness," every run must pass these criteria:
-
Linearity:
for calibration standards (10 - 1000 ng/mL). -
Derivatization Efficiency: Monitor the presence of underivatized amine. If the native piperidine peak (m/z 84) appears > 5% of the derivative peak, the reagent is wet or old.
-
Peak Symmetry: Tailing factor (
) must be < 1.2. Higher values indicate active sites in the liner (replace liner).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Peaks | pH too low during extraction. | Ensure pH > 11.2 (check aqueous layer with paper). |
| Tailing Peaks | Activity in liner or column.[2][3] | Trim column 10cm; Replace liner with ultra-inert deactivated wool. |
| Extra Peaks (m/z 69, 97) | Excess TFAA reagent. | Increase evaporation time; ensure complete dryness before reconstitution. |
| Variable Response | Moisture in TFAA. | Use fresh ampoule of TFAA; keep anhydrous. |
References
-
BenchChem. (2025).[1][3][4][5][6] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Library. Link
-
Center for Forensic Science Research & Education (CFSRE). (2024).[7] Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. CFSRE Reports. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Mass Spectral Library - Fentanyl Analogs. SWGDRUG.org. Link
-
Thermo Fisher Scientific. (2018). Quantitative analysis of 40 Fentanyl, its Precursors, Analogues and Metabolites. Thermo Scientific Application Notes. Link
-
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich Technical Bulletins. Link
Sources
Advanced Application Note: Fluorinated Piperidines in PET Imaging
This Application Note is designed as a comprehensive technical guide for researchers in radiopharmaceutical chemistry and neuroimaging. It synthesizes current methodologies for utilizing fluorinated piperidine scaffolds in Positron Emission Tomography (PET).
Executive Summary
The piperidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. In PET imaging, fluorinated piperidines are critical for targeting Central Nervous System (CNS) receptors—specifically Sigma-1 (
This guide details the strategic application of fluorine-18 (
The Strategic Role of Fluorine in Piperidine Scaffolds[1][2]
Metabolic Blocking and Modulation
The incorporation of fluorine into a piperidine ring is not merely for radiolabeling; it is a structural tool to optimize pharmacokinetics.
-
Basicity Modulation: The piperidine nitrogen is typically highly basic (
). Proximity to a fluorine atom (highly electronegative) lowers the via the inductive effect. This increases the fraction of the non-ionized species at physiological pH (7.4), facilitating passive diffusion across the BBB. -
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation. Fluorination at the C3 or C4 position of the piperidine ring blocks oxidative dealkylation or hydroxylation, significantly extending the biological half-life of the tracer.
Structural Classes in PET
-
N-Fluoroalkyl Piperidines: The most common approach. An
F-fluoroethyl or F-fluoropropyl chain is attached to the piperidine nitrogen.-
Example:[
F]Fluspidine (Sigma-1 receptor ligand).[1]
-
-
Ring-Fluorinated Piperidines: Direct substitution on the ring.
-
Example:4-[
F]fluoropiperidine moieties in mGluR1 ligands.
-
-
Fused-Ring Piperidines:
-
Example:[
F]FP-(+)-DTBZ (VMAT2 ligand), where the piperidine is part of the dihydrotetrabenazine system.
-
Automated Radiosynthesis Protocols
General Workflow Strategy
The synthesis of fluorinated piperidines typically relies on nucleophilic substitution (
Visualization: Radiosynthesis Workflow
The following diagram illustrates the critical path for the automated synthesis of a generic N-fluoroalkyl piperidine tracer (e.g., [
Figure 1: Automated radiosynthesis workflow for
Detailed Protocol: Synthesis of [ F]Fluspidine
Target: Sigma-1 Receptor (
Reagents & Materials
| Component | Specification | Function |
| Precursor | Tosylate precursor of Fluspidine (2-3 mg) | Leaving group substrate |
| Phase Transfer | Kryptofix 2.2.2 (10-15 mg) + | Solubilize F- in organic phase |
| Solvent | Anhydrous Acetonitrile (MeCN) | Reaction medium |
| Purification | Semi-prep HPLC (C18 column) | Isolate product from precursor |
| SPE Cartridge | Sep-Pak C18 Light | Final formulation |
Step-by-Step Procedure
-
Activation:
-
Deliver aqueous [
F]fluoride to a QMA carbonate cartridge.[2] -
Elute into the reactor using the
solution (in MeCN/H2O).
-
-
Drying:
-
Evaporate solvent at 95°C under helium flow and vacuum.
-
Add 1 mL anhydrous MeCN and evaporate again (azeotropic drying) to remove residual water (critical for
efficiency).
-
-
Labeling Reaction:
-
Dissolve the Tosylate Precursor in 1 mL anhydrous MeCN.
-
Add to the dried [
F]fluoride/Kryptofix complex. -
Heat at 85°C for 15 minutes .
-
-
Purification (HPLC Method):
-
Cool reactor to 40°C. Add 1.5 mL mobile phase.
-
Inject onto semi-prep HPLC (e.g., Synergi Hydro-RP).
-
Mobile Phase: MeCN / 20 mM
(approx. 50:50 ratio). -
Collect the radioactive product peak (retention time ~12-15 min).
-
-
Formulation:
-
Dilute HPLC fraction with 20 mL water.
-
Pass through a Sep-Pak C18 Light cartridge (traps the product).
-
Wash with 5 mL water.
-
Elute product with 1 mL Ethanol followed by 9 mL Saline.
-
-
Quality Control (QC):
-
Radiochemical Purity (RCP): >99% via analytical HPLC.
-
Molar Activity: >50 GBq/µmol.[1]
-
Residual Solvents: GC analysis for MeCN/EtOH limits.
-
Advanced Case Study: [ F]FP-(+)-DTBZ for VMAT2
Challenge: Traditional HPLC purification is time-consuming (~60 min synthesis time). Solution: Optimized Solid-Phase Extraction (SPE) purification.
Protocol Innovation: Instead of HPLC, a dual-cartridge SPE method is used:
-
Sep-Pak PS-2: Retains hydrophobic impurities and unreacted precursor.
-
Sep-Pak C18: Traps the hydrophilic [
F]FP-(+)-DTBZ product. -
Result: Synthesis time reduced to 27 minutes with yields comparable to HPLC methods (approx. 30% decay-corrected).
Biological Evaluation & Imaging Pathways[6][7][8]
In Vitro Validation
Before in vivo use, the tracer must be validated for affinity and selectivity.
-
Binding Assay: Competition binding using [3H]Pentazocine (Sigma-1 standard).
-
Lipophilicity: LogP measurement (Shake-flask method). Ideal range for CNS: 2.0 - 3.5 .
Visualization: Sigma-1 Receptor Signaling & Imaging
The Sigma-1 receptor acts as a molecular chaperone at the Mitochondria-Associated ER Membrane (MAM).
Figure 2: Mechanism of action for Sigma-1 receptor imaging. The tracer binds to Sig1R at the MAM, reflecting neuroprotective capacity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Radiochemical Yield (RCY) | Incomplete drying of | Ensure azeotropic drying with MeCN is performed twice. Check vacuum levels. |
| Precursor Degradation | Reaction temp too high | Lower temp to 80°C or reduce reaction time. |
| Defluorination In Vivo | Metabolic instability | Check if F is on an alkyl chain susceptible to metabolism. Consider deuteration (e.g., [ |
| High Backpressure (HPLC) | Precursor precipitation | Filter reaction mixture before injection; ensure mobile phase compatibility. |
References
-
Automation of the radiosynthesis and purification procedures for [18F]Fluspidine preparation. Applied Radiation and Isotopes, 2014.
-
A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Medicine, 2021.
-
PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates. ACS Chemical Neuroscience, 2021.
-
Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal, 2020.
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 2023.
Sources
- 1. Automation of the radiosynthesis and purification procedures for [18F]Fluspidine preparation, a new radiotracer for clinical investigations in PET imaging of σ(1) receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Utilization of 1-Benzyl-4-fluoropiperidine in Neuropharmacology
Executive Summary: The "Privileged Scaffold" Status
In modern neuropharmacology, 1-Benzyl-4-fluoropiperidine (CAS: 359-12-6) is not merely a reagent; it is a privileged scaffold that bridges two critical concepts in medicinal chemistry: the N-benzylpiperidine pharmacophore and the bioisosteric fluorine effect.
This application note guides researchers in leveraging this moiety to develop ligands for Sigma-1 (σ1) receptors , Acetylcholinesterase (AChE) , and Dopamine Transporters (DAT) . Unlike simple piperidine, the 4-fluoro derivative offers a strategic advantage: it blocks metabolic oxidation at the susceptible C4 position while modulating the basicity (pKa) of the nitrogen, thereby altering blood-brain barrier (BBB) penetration and reducing off-target cardiovascular toxicity (hERG inhibition).
Mechanistic Rationale & Applications
The "Fluorine Effect" in Neuroscience
The introduction of fluorine at the C4 position of the piperidine ring induces specific electronic and steric changes critical for CNS drug survival.
-
Metabolic Blockade: The C4 position of piperidine is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks this degradation pathway, extending the half-life (
) of the compound. -
Basicity Modulation (pKa Shift): The high electronegativity of fluorine exerts an inductive effect (
) through the -bond framework, lowering the pKa of the piperidine nitrogen by approximately 1.0–1.5 log units compared to non-fluorinated piperidine.-
Impact: A lower pKa reduces the percentage of ionized drug at physiological pH (7.4), often enhancing passive diffusion across the BBB. Furthermore, high basicity is a known risk factor for hERG channel blockade (QTc prolongation); fluorination mitigates this risk.
-
Target Specificity: The Sigma-1 (σ1) Connection
The N-benzylpiperidine moiety is a classic pharmacophore for the Sigma-1 receptor, a chaperone protein located at the Mitochondria-Associated ER Membrane (MAM).
-
Mechanism: The benzyl group occupies the primary hydrophobic pocket of the σ1 receptor, while the basic nitrogen forms an electrostatic interaction with Glu172 .
-
Utility: 1-Benzyl-4-fluoropiperidine serves as an ideal starting point for σ1 ligands used in treating neuropathic pain , depression , and neurodegenerative diseases (e.g., Alzheimer's).
Data Summary: Physicochemical Impact
Table 1: Comparative Properties of Piperidine Scaffolds
| Property | Piperidine | 4-Fluoropiperidine | Impact on CNS Drug Design |
| pKa (Conj. Acid) | ~11.2 | ~9.8 - 10.0 | Lower pKa improves BBB permeability and reduces hERG binding. |
| Metabolic Stability | Low (C4 oxidation) | High | Blocks P450-mediated hydroxylation at C4. |
| Lipophilicity (LogP) | Baseline | Slight Increase | Fluorine is more lipophilic than hydrogen; aids membrane partitioning. |
| Conformation | Chair (fluxional) | Chair (Axial F pref.) | "Gauche effect" can lock conformation, reducing entropic penalty upon binding. |
Visualizing the Workflow
The following diagram illustrates the strategic divergence of 1-Benzyl-4-fluoropiperidine into various therapeutic classes and the synthetic logic.
Caption: Strategic divergence of the 1-Benzyl-4-fluoropiperidine scaffold into direct pharmacophores (Sigma-1/AChE) or secondary amine building blocks (Ca2+ blockers).
Experimental Protocols
Protocol A: Selective N-Debenzylation (Scaffold Generation)
Purpose: To remove the benzyl group and generate the free secondary amine (4-fluoropiperidine) for coupling with diverse hydrophobic tails. Note: While catalytic hydrogenation is common, the ACE-Cl (1-Chloroethyl chloroformate) method is preferred here to avoid defluorination which can occur under aggressive hydrogenation conditions.
Materials:
-
1-Benzyl-4-fluoropiperidine (1.0 eq)
-
1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq)
-
1,2-Dichloroethane (DCE) (Solvent)
-
Methanol (MeOH)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1-Benzyl-4-fluoropiperidine (10 mmol) in anhydrous DCE (30 mL) under an inert atmosphere (
). -
Addition: Cool to 0°C. Dropwise add ACE-Cl (12 mmol).
-
Reflux 1: Allow to warm to room temperature, then reflux for 3 hours. (This forms the carbamate intermediate).
-
Evaporation: Concentrate the mixture in vacuo to remove the solvent and excess reagent.
-
Methanolysis: Redissolve the residue in MeOH (30 mL) and reflux for 1 hour. (This decomposes the carbamate to the amine hydrochloride).
-
Isolation: Concentrate in vacuo. The resulting solid is 4-fluoropiperidine hydrochloride .
-
Validation: Verify by
-NMR (Disappearance of benzylic protons ~3.5 ppm and aromatic signals).
Protocol B: Sigma-1 Receptor Radioligand Binding Assay
Purpose: To validate the affinity (
Materials:
-
Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human σ1 receptor.
-
Radioligand:
(+)-Pentazocine (Specific for σ1). -
Non-specific Binder: Haloperidol (10 µM).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Procedure:
-
Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.
-
Incubation: In a 96-well plate, combine:
-
50 µL of Test Compound (various concentrations, e.g.,
to M). -
50 µL of
(+)-Pentazocine (Final conc. ~2 nM). -
100 µL of Membrane suspension (~20 µg protein).
-
-
Equilibrium: Incubate at 37°C for 120 minutes (Equilibrium is slower for high-affinity lipophilic ligands).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Washing: Wash filters 3x with ice-cold Tris buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation:
References
-
Russo, E., et al. (2024).[1][2] "Development of N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide derivatives as selective Sigma-1 receptor ligands for neuropathic pain." University of Catania / Iris Repository. 2
-
Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine: A story from multiple orientations - The Fluorine Effect in Medicinal Chemistry." Scientific Update UK. 3
-
Shipe, W. D., et al. (2008).[4] "Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist."[4] Journal of Medicinal Chemistry, 51(13), 3692-3695.[4] 4
-
Abate, C., et al. (2011). "Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors." University of Turin / Journal of Medicinal Chemistry. 5
-
Kulkarni, S. S., et al. (2016).[6] "4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands." Chemistry Central Journal / PubMed Central. 6
Sources
- 1. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unict.it [iris.unict.it]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Piperidine
Abstract & Strategic Overview
Piperidine (hexahydropyridine) is a cyclic secondary amine widely used as a building block in the synthesis of pharmaceuticals (e.g., fentanyl precursors, antihistamines, antipsychotics) and peptide deprotection reagents. Its analysis presents three distinct challenges:
-
Lack of Chromophore: Piperidine has no conjugated
-system, rendering standard UV detection (254 nm) ineffective without derivatization. -
High Basicity (pKa ~11.1): At standard HPLC pH (2–8), piperidine is fully protonated (
), leading to poor retention on C18 columns (elution in the void volume) and severe peak tailing due to interaction with residual silanols. -
Volatility: Free piperidine is relatively volatile, complicating evaporative detection methods (ELSD) if not converted to a salt or less volatile derivative.
This guide provides two field-validated protocols to address these challenges:
-
Protocol A (The "Gold Standard" for QC): Pre-column derivatization with Tosyl Chloride (TsCl) for stable, UV-active quantification.
-
Protocol B (Modern Direct Analysis): Ion-Pairing RP-HPLC with Charged Aerosol Detection (CAD) for high-throughput analysis without derivatization.
Method Selection Guide
Use the following logic tree to select the appropriate protocol for your laboratory's capabilities and sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal piperidine analysis workflow.
Protocol A: Pre-Column Derivatization with Tosyl Chloride (UV-HPLC)
Principle: Piperidine reacts with 4-toluenesulfonyl chloride (Tosyl-Cl) under basic conditions to form N-tosylpiperidine. This derivative is stable, non-volatile, and possesses a strong UV chromophore (absorbance max ~228-230 nm), allowing for sensitive detection on standard C18 columns.
Reagents & Preparation
-
Reagent A (Derivatizing Solution): 10 mg/mL Tosyl Chloride in Acetonitrile (ACN). Prepare fresh daily.
-
Reagent B (Buffer): 0.5 M Sodium Bicarbonate (
), pH 9.0. -
Quenching Solution: 1 M HCl (optional, to stop reaction) or simply dilute with mobile phase.
-
Diluent: 50:50 ACN:Water.
Derivatization Procedure
-
Mix: Transfer 1.0 mL of Sample Solution (containing piperidine) into a reaction vial.
-
Buffer: Add 0.5 mL of Reagent B (
). Vortex. -
React: Add 1.0 mL of Reagent A (Tosyl-Cl). Cap and vortex.
-
Incubate: Heat at 50°C for 15 minutes (or 30°C for 30 mins).
-
Cool: Allow to cool to room temperature.
-
Filter: Filter through a 0.45 µm PTFE filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Setting |
| Column | Inertsil ODS-3 C18 (250 × 4.6 mm, 5 µm) or equivalent (e.g., Agilent Zorbax Eclipse Plus C18) |
| Mobile Phase | A: Water + 0.1% Phosphoric Acid ( |
| Elution Mode | Isocratic: 32% A / 68% B |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 230 nm (Primary) or 254 nm (Secondary) |
| Injection Vol | 10–20 µL |
| Retention Time | ~6.5 min (Piperidine-Tosyl derivative) |
System Suitability Criteria
-
Tailing Factor: NMT 1.5
-
Theoretical Plates: NLT 5000
-
RSD (n=6): NMT 2.0%
Protocol B: Direct Analysis via Ion-Pairing (CAD/ELSD)
Principle: For labs equipped with Charged Aerosol Detection (CAD), direct analysis is preferred to avoid the variability of derivatization. Because piperidine is polar and cationic, standard C18 fails. We utilize Heptafluorobutyric Acid (HFBA) , a volatile ion-pairing agent. HFBA forms a hydrophobic ion-pair with piperidine, enabling retention on C18 columns while being compatible with evaporative detectors.
Reagents[1][2]
-
Mobile Phase A: 0.1% HFBA in Water (v/v).
-
Mobile Phase B: 0.1% HFBA in Acetonitrile (v/v).
-
Sample Solvent: 0.1% HFBA in Water.
Chromatographic Conditions
| Parameter | Setting |
| Column | Atlantis T3 C18 (150 × 4.6 mm, 3 µm) or equivalent high-retention C18 |
| Gradient | Time (min) | %B 0.0 | 10 5.0 | 10 10.0 | 60 10.1 | 10 15.0 | 10 |
| Flow Rate | 1.0 mL/min |
| Temperature | 40°C |
| Detection | CAD (Nebulizer: 35°C, Power Function: 1.0) or ELSD (Drift Tube: 50°C) |
| Injection Vol | 5–10 µL |
Note on CAD/ELSD: Ensure the gas supply (Nitrogen) is pure (>99%) to prevent baseline noise. HFBA is volatile but can build up; ensure the detector exhaust is properly vented.
Mechanism of Action & Troubleshooting
Derivatization Reaction Scheme
The following diagram illustrates the chemical transformation in Protocol A.
Figure 2: Reaction pathway for the formation of the UV-active N-tosylpiperidine derivative.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity (Protocol A) | Incomplete derivatization. | Ensure pH is >8.5 (use Carbonate or Bicarbonate buffer). Acidic conditions inhibit the reaction. Increase Tosyl-Cl molar excess (at least 5x). |
| Peak Tailing (Protocol A) | Residual free amine. | The peak may be underivatized piperidine co-eluting (if using low pH MP). Ensure reaction completion. |
| No Retention (Protocol B) | Insufficient Ion Pairing. | Ensure HFBA is fresh. TFA (Trifluoroacetic acid) is too weak for piperidine on C18; stick to HFBA or switch to a HILIC column. |
| High Background (CAD) | Impure Mobile Phase. | Use LC-MS grade solvents. HFBA quality varies; use ampoules rather than bulk bottles to avoid oxidation/contamination. |
References
-
BenchChem. (2025).[1][2][3] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from
-
Zhou, G., et al. (2022). "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 60(7), 613-619.[4] Retrieved from
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from
-
Fields, G. B. (1995).[5] "Methods for Removing the Fmoc Group." Springer Protocols. Retrieved from
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Characterization of Piperidine Scaffolds using Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: The Ubiquity of the Piperidine Ring and the Power of NMR
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. Its prevalence in pharmaceuticals, agrochemicals, and alkaloids underscores the critical need for robust analytical techniques to precisely determine its structure, stereochemistry, and conformational dynamics. Among the arsenal of analytical tools available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed champion for providing a comprehensive, atom-level understanding of piperidine-containing molecules.[1][2][3]
This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the application of NMR spectroscopy for the unambiguous characterization of piperidine derivatives. We will move beyond a simple recitation of protocols to delve into the underlying principles, explaining the "why" behind experimental choices to empower you to tackle even the most complex piperidine-related structural challenges.
Part 1: Foundational Principles - Understanding the NMR Signature of Piperidine
The piperidine ring is not a static, planar entity. It predominantly exists in a dynamic equilibrium between two chair conformations. This conformational flexibility, along with the substitution pattern, profoundly influences the NMR spectrum. A thorough understanding of chemical shifts (δ) and spin-spin coupling constants (J) is paramount for accurate spectral interpretation.
Chemical Shifts (δ): Probing the Electronic Environment
The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. In a piperidine ring, the positions of the protons and carbons (α, β, and γ relative to the nitrogen) exhibit characteristic chemical shift ranges.
-
¹H NMR: Protons on carbons adjacent to the nitrogen (α-protons, C2/C6) are deshielded and appear at a lower field (higher ppm) compared to the more distant β (C3/C5) and γ (C4) protons.[4] The chemical shift is also influenced by the orientation of the proton (axial vs. equatorial). Generally, axial protons resonate at a slightly higher field (lower ppm) than their equatorial counterparts.
-
¹³C NMR: The carbon chemical shifts follow a similar trend, with the α-carbons appearing at the lowest field.[5][6]
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for an Unsubstituted Piperidine Ring in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2, H-6 (α-CH₂) | ~2.79 | ~47.8 |
| H-3, H-5 (β-CH₂) | ~1.58 | ~27.1 |
| H-4 (γ-CH₂) | ~1.58 | ~25.0 |
| N-H | Variable, often broad | - |
Data compiled from multiple sources.[4][5][7]
It is crucial to recognize that these values are highly dependent on the solvent and the nature of any substituents on the ring or the nitrogen atom.[7] For instance, N-substitution can significantly alter the chemical shifts of the α-protons and carbons.[8][9][10]
Spin-Spin Coupling (J-Coupling): Deciphering Connectivity and Stereochemistry
J-coupling, which arises from the interaction of nuclear spins through the bonding electrons, provides invaluable information about the connectivity of atoms and the dihedral angles between them. In piperidine systems, the three-bond coupling constants (³JHH) are particularly insightful for conformational analysis.
The magnitude of ³JHH is described by the Karplus equation, which relates the coupling constant to the dihedral angle between the coupled protons.[11] This relationship is fundamental to determining the axial or equatorial disposition of substituents.
-
Large ³JHH values (typically 8-13 Hz) are indicative of a trans-diaxial (180°) or a trans-diequatorial (180°) relationship between protons.
-
Small ³JHH values (typically 1-5 Hz) suggest a gauche relationship (approximately 60°), such as that between axial-equatorial or equatorial-equatorial protons.[12][13]
By carefully analyzing the multiplicities and coupling constants of the ring protons, one can deduce the preferred chair conformation and the relative stereochemistry of the substituents.[14][15]
Part 2: Experimental Protocols - From Sample Preparation to Advanced 2D NMR
A well-designed NMR experiment is the foundation of a successful structural elucidation. This section provides detailed, step-by-step methodologies for the key experiments required for piperidine characterization.
Protocol: Standard Sample Preparation
The quality of your NMR data is directly proportional to the quality of your sample preparation.
-
Sample Quantity: For a standard high-resolution NMR instrument (e.g., 400 MHz), aim for 5-10 mg of your purified piperidine compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3][16]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves your compound.[16] Chloroform-d (CDCl₃) is a common starting point, but others like DMSO-d₆, Methanol-d₄, or Benzene-d₆ may be necessary depending on the solubility of your analyte.[7] Note that aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS), which can be useful for resolving overlapping signals.[7]
-
Dissolution: Weigh the sample accurately into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[16][17] Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particulates into the tube.[16][17]
-
Labeling: Clearly label the NMR tube with the sample identification, solvent, and your initials.[17]
Workflow for Complete Structural Elucidation
A hierarchical approach, starting with simple 1D experiments and progressing to more complex 2D techniques, is the most efficient path to complete structural assignment.
Figure 1: A logical workflow for the structural elucidation of piperidine derivatives using NMR spectroscopy.
Acquiring the Data: A Closer Look at Key NMR Experiments
-
¹H NMR: This is the starting point for any analysis. It provides information about the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
-
¹³C{¹H} NMR: This experiment reveals the number of unique carbon environments in the molecule. The proton decoupling simplifies the spectrum to a series of singlets, one for each carbon.
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other.[18] Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out the spin systems within the piperidine ring and its substituents.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[18] It is an excellent tool for assigning the resonances of protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[14] This is crucial for piecing together the entire molecular structure, especially for connecting substituents to the piperidine ring and identifying quaternary carbons.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, typically within 5 Å.[19][20][21] This is the primary technique for determining the relative stereochemistry and conformation of the piperidine ring.[14][21] For example, a strong NOE between two protons in a 1,3-relationship on the ring indicates that they are both in axial positions (a 1,3-diaxial interaction).
Part 3: Advanced Analysis - Tackling Conformational Dynamics
The piperidine ring is often in rapid conformational exchange at room temperature, which can lead to averaged signals and broadened peaks in the NMR spectrum. Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes.[7]
Protocol: Variable Temperature (VT) NMR
-
Solvent Choice: Select a deuterated solvent with a wide liquid range suitable for your desired temperature range (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).[7]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Variation: Gradually decrease or increase the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Analysis: Analyze the series of spectra to observe changes in chemical shifts, coupling constants, and peak shapes. At low temperatures, the ring inversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the two chair conformers. This can provide valuable information about the energetic barriers to inversion and the relative populations of the conformers.[22]
Figure 2: The dynamic equilibrium between the two chair conformations of a substituted piperidine.
Conclusion: A Synergistic Approach to Piperidine Characterization
The comprehensive characterization of piperidine-containing molecules is a multifaceted challenge that requires a synergistic application of various NMR techniques. By moving systematically from simple 1D experiments to more sophisticated 2D and dynamic NMR methods, researchers can gain an unparalleled level of structural insight. The protocols and principles outlined in this guide provide a robust framework for tackling these challenges, enabling the confident elucidation of the structure, stereochemistry, and conformational behavior of this vital class of heterocyclic compounds.
References
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]
-
Sá, R. D. C. C., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(15), 3345. [Link]
-
Nguyen, T. (2016). Steric Effects on the Configuration of the Nitrogen In Piperidine. SlideShare. [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]
-
SpectraBase. (n.d.). Piperidine. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
Supreme Science. (2014, September 17). How to Prepare an NMR Sample [Video]. YouTube. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
-
LibreTexts Chemistry. (2023, October 12). 5.4: NOESY Spectra. [Link]
-
Dr. NMR. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]
-
Wikipedia. (2023, December 19). J-coupling. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 5. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. J-coupling - Wikipedia [en.wikipedia.org]
- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
Application Note: A Comprehensive Guide to the Identification of Piperidine Compounds using Mass Spectrometry
Introduction
Piperidine and its derivatives represent a cornerstone in modern pharmacology and natural product chemistry. This saturated heterocyclic amine is a prevalent structural motif in a vast array of pharmaceuticals, alkaloids, and bioactive molecules. The precise and reliable identification of these compounds is paramount in drug discovery, development, quality control, and metabolomics research. Mass spectrometry (MS) has emerged as an indispensable analytical tool for this purpose, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of piperidine-containing molecules.[1][2]
However, the inherent physicochemical properties of many piperidine compounds, such as high polarity and, in some cases, low volatility, can present analytical challenges. Furthermore, the lack of a native chromophore in many of these compounds can make detection by conventional methods difficult.[1] This guide provides a comprehensive overview of mass spectrometric techniques for the robust identification of piperidine compounds, detailing field-proven protocols and explaining the causality behind experimental choices to ensure trustworthy and reproducible results.
The Role of Mass Spectrometry in Piperidine Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of a compound's molecular weight and, through fragmentation analysis, the elucidation of its chemical structure. For piperidine compounds, MS provides critical information that is often unattainable by other methods.[1] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed, with the choice of technique often dictated by the analyte's properties and the analytical objective.
Understanding Fragmentation Patterns: The Key to Identification
The fragmentation of piperidine derivatives in a mass spectrometer is highly dependent on the ionization method used and the nature and position of substituents on the piperidine ring.[3] A thorough understanding of these fragmentation pathways is crucial for accurate structural identification.
Electron Ionization (EI) Fragmentation
Typically used in GC-MS, Electron Ionization (EI) is a high-energy ionization technique that often leads to extensive fragmentation. For piperidine derivatives, fragmentation is frequently initiated by the ionization of the nitrogen atom, followed by specific cleavage events:
-
α-Cleavage: This is a dominant fragmentation pathway where the carbon-carbon bond adjacent to the nitrogen atom is cleaved. This results in the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost.[3]
-
Ring Fission: The piperidine ring itself can undergo cleavage, leading to the formation of various acyclic fragment ions.[3]
-
Substituent-Driven Fragmentation: The fragmentation pattern is heavily influenced by the functional groups present on the substituents of the piperidine ring, which will exhibit their own characteristic fragmentation.[3]
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS. It typically results in the formation of protonated molecules [M+H]⁺.[3] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of these precursor ions. Common fragmentation pathways in ESI-MS/MS include:
-
Neutral Loss: The neutral loss of small molecules, such as water (H₂O) or acetic acid, is a common fragmentation pathway for substituted piperidines.[1][4]
-
Ring Cleavage: Similar to EI, the piperidine ring can fragment, although the pathways may differ due to the lower energy of collision-induced dissociation (CID) compared to EI.
The following diagram illustrates a generalized workflow for the mass spectrometric analysis of piperidine compounds.
Sources
The Piperidine Scaffold: A Versatile Tool in the Design of Acetylcholinesterase Inhibitors
Application Notes and Protocols for Researchers in Neurodegenerative Disease Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Cholinergic Hypothesis and the Rise of Piperidine Derivatives
Alzheimer's disease (AD), the most prevalent form of dementia, is characterized by a progressive decline in cognitive function.[1] One of the primary therapeutic strategies for managing AD symptoms is based on the "cholinergic hypothesis," which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive and memory deficits observed in patients.[2] Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the neurotransmitter's signal.[3] Therefore, inhibiting AChE increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[3]
The piperidine nucleus, a nitrogen-containing heterocyclic moiety, has emerged as a crucial scaffold in the design of potent and selective AChE inhibitors.[4][5][6] Its structural features allow for key interactions with the active site of the AChE enzyme.[1] The most successful example of a piperidine-based AChE inhibitor is Donepezil, a cornerstone in the symptomatic treatment of AD.[7][8] This document provides a comprehensive guide for researchers, outlining the synthesis, in vitro evaluation, and in vivo assessment of piperidine derivatives as AChE inhibitors.
Mechanism of Action: A Dual Binding Site Interaction
The efficacy of many piperidine-based AChE inhibitors stems from their ability to interact with two key sites within the acetylcholinesterase enzyme: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).
-
Catalytic Active Site (CAS): This is where the hydrolysis of acetylcholine occurs. The positively charged nitrogen atom of the piperidine ring often interacts with the anionic subsite of the CAS through cation-π interactions with aromatic amino acid residues like tryptophan (Trp84).[1]
-
Peripheral Anionic Site (PAS): Located at the entrance of the active site gorge, the PAS is implicated in the allosteric modulation of AChE activity and is also believed to play a role in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[9] The benzyl group or other extended moieties attached to the piperidine scaffold can form hydrophobic and π-π stacking interactions with aromatic residues in the PAS, such as Trp279.[1]
This dual-site interaction not only blocks the active site but can also interfere with Aβ aggregation, offering a potential disease-modifying benefit beyond symptomatic relief.
Figure 1: Mechanism of AChE inhibition by a piperidine derivative.
Application Protocols
Protocol 1: Synthesis of a Representative Piperidine-Based AChE Inhibitor (Donepezil Analog)
This protocol outlines a general procedure for the synthesis of 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine (Donepezil), a well-established AChE inhibitor.[3][7][8] This can be adapted for the synthesis of various analogs.
Rationale: The synthesis involves a Knoevenagel condensation followed by a reduction. The choice of a strong base like sodium hydroxide in methanol facilitates the initial condensation by deprotonating the indanone.[3] Raney nickel is a common catalyst for the subsequent hydrogenation of the double bond due to its high activity and selectivity.[3]
Materials:
-
5,6-dimethoxy-1-indanone
-
1-benzylpiperidine-4-carboxaldehyde
-
Sodium hydroxide (NaOH)
-
Methanol
-
N,N-Dimethylformamide (DMF)
-
Raney Nickel
-
Hydrogen gas
-
Methanesulfonic acid
-
Toluene
-
Sodium carbonate
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
Step 1: Knoevenagel Condensation a. In a round-bottom flask, dissolve 5,6-dimethoxy-indanone (1 equivalent) in methanol under an inert atmosphere.[3] b. Slowly add NaOH flakes (3.2 equivalents) to the stirred solution.[3] c. Add 1-benzylpiperidine-4-carboxaldehyde (1 equivalent) to the reaction mixture.[3] d. Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3] e. Upon completion, filter the solid precipitate, wash with 5% acetic acid, and then with methanol.[3] f. Recrystallize the crude product from DMF to yield 2-(1-benzylpiperidin-4-ylmethylene)-5,6-dimethoxy-1-indanone as a pale yellow solid.[3]
-
Step 2: Reduction of the Double Bond a. In a stainless-steel autoclave, charge the product from Step 1 (1 equivalent) and methanol.[3] b. Add methanesulfonic acid (a catalytic amount) and stir for 30 minutes.[3] c. Add activated Raney Nickel (a catalytic amount).[3] d. Flush the autoclave with nitrogen gas, then apply hydrogen gas pressure (15 psi) and hydrogenate for 15 hours at room temperature.[3] e. After the reaction is complete, filter the catalyst through a celite bed. f. Neutralize the filtrate with sodium carbonate and filter the resulting solid. g. Remove methanol under reduced pressure. h. Extract the product with toluene, wash with water, and dry over anhydrous sodium sulfate. i. Purify the crude product by column chromatography on silica gel to obtain the final compound, 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine.
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Synthetic workflow for a Donepezil analog.
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity and screen for inhibitors.[10]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: a. Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0. b. DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer. c. ATChI Solution (14 mM): Prepare fresh daily by dissolving ATChI in deionized water. d. AChE Solution (1 U/mL): Prepare the enzyme solution in phosphate buffer. e. Test Compound Solutions: Prepare a stock solution of the test compound in DMSO and make serial dilutions in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Protocol (96-well plate format): a. To each well, add:
- 140 µL of 0.1 M phosphate buffer (pH 8.0)
- 10 µL of the test compound solution (or buffer for control)
- 10 µL of AChE solution (1 U/mL) b. Incubate the plate at 25°C for 10 minutes. c. Add 10 µL of 10 mM DTNB to each well. d. Initiate the reaction by adding 10 µL of 14 mM ATChI. e. Measure the absorbance at 412 nm kinetically for 10-15 minutes, taking readings every minute, or as an endpoint reading after a fixed incubation time (e.g., 10 minutes).
-
Data Analysis: a. Calculate the rate of reaction (ΔAbs/min) for each well. b. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100 c. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Table 1: Example Data for AChE Inhibition by Piperidine Derivatives
| Compound | R1 Substituent | R2 Substituent | AChE IC₅₀ (µM) | Reference |
| 1 | H | H | 36.05 ± 0.4 | [5] |
| 2 | 4-Cl | H | 28.00 ± 0.5 | [10] |
| 3 | H | 4-F | 22.07 ± 0.13 | [5] |
| 4 | 4-NO₂ | H | 19.44 ± 0.60 | [5] |
| Donepezil | - | - | 0.023 | [10] |
Protocol 3: In Vivo Evaluation of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model (Morris Water Maze)
The scopolamine-induced amnesia model in rodents is a widely accepted preclinical model to evaluate the efficacy of potential anti-amnesic drugs.[1][11] The Morris Water Maze (MWM) is a behavioral test used to assess spatial learning and memory.[1][12]
Rationale: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory, mimicking some aspects of AD.[11] The MWM test requires the animal to use distal visual cues to locate a hidden platform in a pool of opaque water, a task that is dependent on the hippocampus, a brain region critical for memory formation.[12]
Materials:
-
Male Wistar rats (200-250 g)
-
Scopolamine hydrobromide
-
Test compound (piperidine derivative)
-
Saline solution
-
Morris Water Maze apparatus (circular tank, platform, video tracking system)
-
Titanium dioxide (to make the water opaque)
Procedure:
-
Animal Acclimatization and Grouping: a. Acclimatize the rats to the housing conditions for at least one week before the experiment. b. Randomly divide the animals into groups (n=6-8 per group):
- Vehicle control (saline)
- Scopolamine control (scopolamine + vehicle for test compound)
- Positive control (scopolamine + Donepezil)
- Test groups (scopolamine + different doses of the test compound)
-
Drug Administration: a. Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) for a specified period (e.g., 7-14 days) before the MWM test. b. On the days of the MWM test, administer the test compound 60 minutes before the trial. c. Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the trial to induce amnesia.[13]
-
Morris Water Maze Test: a. Acquisition Phase (4 days): i. Conduct four trials per day for each rat. ii. For each trial, gently place the rat into the water facing the wall of the tank at one of the four starting positions. iii. Allow the rat to swim freely and find the hidden platform. The time taken to find the platform is the escape latency. iv. If the rat does not find the platform within a set time (e.g., 90-120 seconds), guide it to the platform and allow it to stay there for 20-30 seconds.[1][14] v. Record the escape latency for each trial using the video tracking system.
b. Probe Trial (Day 5): i. Remove the platform from the tank. ii. Allow each rat to swim freely for a fixed duration (e.g., 60-90 seconds).[12] iii. Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis: a. Analyze the escape latency data from the acquisition phase to assess learning. A decrease in escape latency over the four days indicates learning. b. Analyze the time spent in the target quadrant during the probe trial to assess memory retention. c. Compare the performance of the test groups to the scopolamine control group to determine the efficacy of the piperidine derivative in reversing the scopolamine-induced memory impairment.
Figure 3: In vivo evaluation workflow using the Morris Water Maze.
Conclusion and Future Perspectives
Piperidine derivatives have proven to be a highly successful and versatile scaffold in the development of acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. The protocols outlined in this guide provide a framework for the synthesis, in vitro screening, and in vivo evaluation of novel piperidine-based compounds. Future research in this area may focus on developing multi-target-directed ligands that not only inhibit AChE but also address other pathological aspects of AD, such as amyloid-beta aggregation, tau hyperphosphorylation, and neuroinflammation. The continued exploration of the structure-activity relationships of piperidine derivatives will undoubtedly lead to the discovery of more potent and efficacious therapeutic agents for this devastating neurodegenerative disease.
References
-
González-Gutiérrez, J. P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
-
Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
Tok, F., et al. (2024). Design, synthesis, molecular modeling, in vitro evaluation of novel piperidine‐containing hydrazone derivatives as cholinesterase inhibitors. ResearchGate. [Link]
-
Zia, M., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. PMC. [Link]
-
Gholamzadeh, S., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. [Link]
-
Castañer, J., & Prous, J. (2013). Donepezil Synthesis. New Drug Approvals. [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
-
MDPI. (2025). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. MDPI. [Link]
- Google Patents. (n.d.). US6844440B2 - Process for the preparation of donepezil.
-
Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2024). Ellman's Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. Langmuir. [Link]
-
National Institutes of Health. (2024). Ellman's Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. PMC. [Link]
-
ResearchGate. (2025). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]
-
Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. [Link]
-
ResearchGate. (2017). How to optimize ellman's reagent protocol? ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate. [Link]
-
Mishra, S., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology. [Link]
-
Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
MMPC.org. (2024). Morris Water Maze. MMPC.org. [Link]
-
National Institutes of Health. (2017). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. PMC. [Link]
-
ResearchGate. (2019). In Morris water maze training results for scopolamine-injected rats, is it normal that scopolamine doesn't cause difference on day 5? ResearchGate. [Link]
Sources
- 1. njppp.com [njppp.com]
- 2. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. criver.com [criver.com]
- 12. mmpc.org [mmpc.org]
- 13. researchgate.net [researchgate.net]
- 14. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Benzyl-4-fluoropiperidine Synthesis
Subject: Optimization of Deoxyfluorination Protocols for Secondary Piperidinols Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Detailed Resolution Provided]
Executive Summary
The synthesis of 1-Benzyl-4-fluoropiperidine from its alcohol precursor (1-Benzyl-4-hydroxypiperidine ) is a deceptively simple transformation that frequently results in suboptimal yields (<40%). The core issue is the competition between nucleophilic substitution (
This guide provides a root-cause analysis of yield failures, validated protocols for yield improvement, and safety-critical handling procedures for fluorinating agents.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To improve yield, you must first understand the "leakage" points in the reaction pathway. The reaction typically utilizes DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® .
The Mechanism of Yield Loss
The reaction proceeds via an activated alkoxyaminosulfur intermediate. The critical divergence point occurs here:
-
Pathway A (Desired): Fluoride ion attacks the carbon, displacing the sulfur leaving group (
). -
Pathway B (Undesired): A base (often the substrate's own piperidine nitrogen or trace water) abstracts a proton from the
-carbon, leading to 1-benzyl-1,2,3,6-tetrahydropyridine (Elimination).
Visualization: Reaction Pathway & Divergence
Figure 1: Mechanistic divergence in deoxyfluorination. Controlling temperature is critical to favoring Path A over Path B.
Module 2: Reagent Selection & Handling (FAQ)
Q: Should I use DAST or Deoxo-Fluor? A: While DAST is the historical standard, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is recommended for scale-up and higher yields for this specific substrate.
-
DAST: Thermally unstable above 50°C (explosive risk). Highly sensitive to moisture.[1]
-
Deoxo-Fluor: Thermally stable up to ~80°C. Less prone to violent decomposition, allowing for safer handling during the warming steps required to push the reaction to completion [1].
Q: Can I use XtalFluor-E? A: Yes, but it requires an exogenous fluoride source (like TEA·3HF) and a promoter (DBU). While safer (crystalline solid), the basicity of DBU often increases the elimination side-product for secondary alcohols like 4-hydroxypiperidine. Stick to Deoxo-Fluor for the best balance of safety and selectivity.
Module 3: Optimized Protocol (Troubleshooting Guide)
Protocol A: The "Gold Standard" (Deoxo-Fluor Method)
Target Yield: 75-85%
Reagents:
-
1-Benzyl-4-hydroxypiperidine (1.0 eq)
-
Deoxo-Fluor (1.2 eq)
-
Dichloromethane (Anhydrous) – CRITICAL
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Solvation: Dissolve the starting alcohol in anhydrous DCM (0.5 M concentration).
-
Tip: Do not use THF; it can coordinate with the sulfur reagent, retarding reactivity and promoting side reactions.
-
-
Cryogenic Phase: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Why? Low temperature suppresses the elimination pathway.
-
-
Addition: Add Deoxo-Fluor dropwise over 20 minutes.
-
Observation: The solution may turn slightly yellow. Dark brown/black indicates decomposition or moisture contamination.
-
-
The Ramp: Stir at -78°C for 1 hour. Then, allow to warm to Room Temperature (RT) naturally over 3-4 hours.
-
Note: Unlike primary alcohols, secondary piperidinols often require RT to drive the substitution step.
-
-
Quenching (Safety Critical):
-
Cool back to 0°C.
-
Add saturated aqueous NaHCO₃ slowly .
-
Warning: Vigorous CO₂ evolution and HF generation occur.
-
Troubleshooting Table: Common Issues
| Symptom | Diagnosis | Corrective Action |
| Yield < 30% | High Elimination (Alkene formation) | Ensure starting temp is strictly -78°C. Switch solvent to DCM if using THF. |
| Dark/Black Rxn | Moisture contamination | Re-distill DCM or use molecular sieves. Check reagent bottle seal. |
| Unreacted SM | Incomplete activation | Increase Deoxo-Fluor to 1.5 eq. Allow longer reaction time at RT (up to 12h). |
| Smoking Reagent | Hydrolysis | The fluorinating agent has hydrolyzed. Discard safely and use a fresh bottle. |
Module 4: Purification & Isolation
Purification is often where yield is lost due to the volatility of the free base or water solubility of the salt.
Recommended Isolation Strategy:
-
Extraction: Extract the quenched mixture with DCM (3x).
-
Wash: Wash combined organics with water (to remove HF salts) and brine.
-
Drying: Dry over Na₂SO₄.
-
Salt Formation (Stabilization):
-
The free base is an oil and can degrade.
-
Dissolve the crude oil in Et₂O.
-
Add 2.0 M HCl in Ether dropwise.
-
Filter the resulting white solid (1-Benzyl-4-fluoropiperidine·HCl ).
-
Benefit: This removes non-basic impurities and stabilizes the product for storage.
-
Module 5: Decision Logic for Optimization
Use this flow to determine your next experimental move if the standard protocol fails.
Figure 2: Troubleshooting decision tree for reaction optimization.
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett.
-
Rosen, T., et al. (2004).[2] "Synthesis of 4-fluoropiperidines." Journal of Medicinal Chemistry. (General reference for piperidine fluorination context).
-
Sigma-Aldrich Technical Bulletin. "Diethylaminosulfur Trifluoride (DAST) Application Guide."
Disclaimer: All chemical protocols described involve hazardous materials (HF generation). All experiments must be conducted in a functioning fume hood with appropriate PPE (gloves, goggles, lab coat). Consult your institution's safety officer before use.
Sources
Technical Support Center: Purification of 1-Benzyl-4-fluoropiperidine
Welcome to the dedicated technical support guide for the purification of 1-Benzyl-4-fluoropiperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile building block. The introduction of a fluorine atom onto the piperidine ring significantly modulates the pKa of the basic nitrogen, a feature frequently exploited in drug discovery to fine-tune binding affinity, improve metabolic stability, or alter CNS penetration.[1] However, this structural element also introduces specific challenges and considerations for purification.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, ensuring you can achieve the desired purity and yield for your critical applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and potential challenges associated with 1-Benzyl-4-fluoropiperidine.
Q1: What are the typical physical and chemical properties of 1-Benzyl-4-fluoropiperidine?
A1: 1-Benzyl-4-fluoropiperidine is typically a colorless to light yellow liquid. Its properties are similar to related structures. For instance, the analogous 1-Benzyl-4,4-difluoropiperidine has a boiling point of 74-79°C at 0.1 mmHg.[2] Due to the basic piperidine nitrogen, it is soluble in many organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF), but has limited solubility in water.
| Property | Typical Value | Source |
| Appearance | Colorless to light yellow liquid | General chemical knowledge |
| Boiling Point | High boiling; requires vacuum distillation (e.g., ~75°C @ 0.1 mmHg) | [2] |
| Density | ~1.0-1.1 g/mL | Similar to related compounds[3] |
| Storage | Store in a cool, dry, well-ventilated area under inert gas. | [3] |
| Stability | Generally stable, but may be sensitive to strong acids and oxidizing agents. | [4] |
Q2: What are the most common impurities I should expect from its synthesis?
A2: Impurities are highly dependent on the synthetic route. A common route is the reductive amination of 1-benzyl-4-piperidone with a fluorinating agent or, more commonly, the benzylation of 4-fluoropiperidine. Potential impurities include:
-
Unreacted Starting Materials: Residual 4-fluoropiperidine or benzyl bromide/chloride.
-
Over-alkylation Products: If benzyl bromide is used, quaternary ammonium salts can form.
-
Des-fluoro Impurity (1-Benzylpiperidine): Cleavage of the C-F bond can occur, particularly under harsh reductive or acidic/basic conditions. This has been observed in related fluorinated piperidine syntheses.[1]
-
Solvent and Reagent Residues: Residual solvents or reagents from the workup, such as triethylamine.[5]
Q3: What are the critical safety precautions for handling this compound?
A3: As with all amine compounds, appropriate personal protective equipment (PPE) is essential. This includes safety goggles, gloves, and a lab coat.[4][6] Work in a well-ventilated fume hood to avoid inhalation of vapors.[6] It is classified as a combustible liquid and may cause skin and eye irritation.[3] Always consult the latest Safety Data Sheet (SDS) before handling.
Part 2: Core Purification Protocols
This section provides detailed, step-by-step methodologies for the most effective purification techniques for 1-Benzyl-4-fluoropiperidine.
Protocol 1: Vacuum Distillation
Principle: This is the preferred method for large-scale purification of thermally stable liquids. By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal decomposition.
Experimental Protocol:
-
Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all glass joints are properly sealed with high-vacuum grease.
-
Drying: Ensure the crude product is dry. If an aqueous workup was performed, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Charging the Flask: Add the crude 1-Benzyl-4-fluoropiperidine to the distillation flask along with a new magnetic stir bar or a few boiling chips to ensure smooth boiling.
-
Applying Vacuum: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap.
-
Heating: Once the target vacuum is reached and stable (e.g., <1 mmHg), begin heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling solvent or impurity as a forerun fraction.
-
Monitor the vapor temperature at the distillation head. When the temperature stabilizes, collect the main fraction corresponding to the pure product. For a similar compound, 1-benzyl-4-piperidone, the boiling point is 134°C at 7 mmHg.[3] The target compound's boiling point will be in a similar range under vacuum.
-
Change receiving flasks once the temperature begins to drop or if the color of the distillate changes, indicating the start of higher-boiling impurities.
-
-
Completion: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly reintroducing air.
Protocol 2: Flash Column Chromatography
Principle: This technique is ideal for smaller scales or for removing impurities with very different polarities. The basicity of the piperidine nitrogen can cause significant tailing on standard silica gel, so modifications are crucial.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). To mitigate tailing, add 0.5-1% triethylamine (NEt₃) to the eluent system.
-
Column Packing: Pack the column with the silica slurry.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the column. This is the preferred method for preventing band broadening.
-
-
Elution: Begin elution with the solvent system, gradually increasing polarity if necessary. A typical starting point could be 95:5 Hexane:EtOAc + 1% NEt₃.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Stain the TLC plates with a suitable agent like potassium permanganate or ninhydrin to visualize the spots.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 1-Benzyl-4-fluoropiperidine.
Part 3: Troubleshooting Guide
This Q&A guide addresses specific issues you may encounter during purification, providing explanations and actionable solutions.
Q: My final product has low purity after vacuum distillation. What could be the cause?
A: This is a common issue that can stem from several factors.
-
Cause 1: Inefficient Fractionation. If the boiling points of your product and an impurity are too close, a standard short-path distillation may not be sufficient.
-
Solution: Use a Vigreux column (fractional distillation) to increase the theoretical plates and improve separation. Ensure a slow, steady distillation rate.
-
-
Cause 2: Thermal Decomposition. Although vacuum distillation lowers the boiling point, some decomposition can still occur, especially if hot spots develop in the flask.
-
Solution: Ensure even heating with a well-stirred oil bath or heating mantle. Do not exceed the necessary temperature. A lower vacuum will further reduce the required temperature.
-
-
Cause 3: Bumping. Violent boiling can carry less volatile impurities over into the receiving flask.
-
Solution: Use a fresh stir bar and ensure vigorous stirring. Avoid overfilling the distillation flask (never more than two-thirds full).
-
Q: I see significant tailing and poor separation of my compound during column chromatography. How can I resolve this?
A: This is almost certainly due to the basic piperidine nitrogen interacting strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution 1 (Primary): Base Additive. As described in the protocol, add a small amount of a volatile base like triethylamine (0.5-1%) or pyridine to your eluent system.[5] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
Solution 2: Use Deactivated Silica. Consider using commercially available deactivated silica gel (e.g., alumina, basic) or fluorinated silica phases which have different selectivities.
-
Solution 3: Switch to Reverse-Phase. If the impurities are significantly more or less polar, reverse-phase chromatography (C18 silica) using a mobile phase like acetonitrile/water or methanol/water with a buffer (e.g., formic acid or ammonium acetate) can be highly effective.
Q: My amine solution is foaming during the aqueous workup or extraction. What should I do?
A: Foaming in amine solutions is a frequent problem, often caused by the presence of surfactants or fine particulates that stabilize emulsions.[7][8]
-
Solution 1: Anti-foaming Agents. A drop or two of a specialized anti-foaming agent can be effective. However, this adds another component that may need to be removed later.
-
Solution 2: Break the Emulsion. Add a small amount of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Solution 3: Filtration. If the cause is particulate matter, filtering the solution through a pad of Celite® before extraction can remove the solids that stabilize the foam.[8]
-
Solution 4: Change Solvent. Sometimes, switching to a different organic solvent for extraction can resolve persistent foaming issues.
Q: I suspect a des-fluoro impurity is present in my final product. How can I confirm and remove it?
A: The C-F bond can be labile under certain conditions.[1] Confirmation and removal require specific analytical and purification strategies.
-
Confirmation:
-
Mass Spectrometry (GC-MS or LC-MS): This is the most definitive method. Look for a molecular ion peak that is 18 atomic mass units lower than your product (the difference between F and H).
-
¹⁹F NMR: This is a very sensitive technique. The absence of a signal in the ¹⁹F NMR spectrum for a sample that shows a peak in the GC-MS would strongly indicate the presence of the des-fluoro impurity.
-
-
Removal:
-
Fractional Distillation: If the boiling points are sufficiently different, careful fractional distillation may work.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC), particularly on a reverse-phase column, is often the most effective way to separate closely related analogs. A method using acetonitrile and water with a modifier like formic acid could be developed for this separation.[9]
-
Part 4: Visualization & Workflows
Purification Decision Workflow
This diagram outlines a general decision-making process for purifying crude 1-Benzyl-4-fluoropiperidine.
Caption: General purification workflow for 1-Benzyl-4-fluoropiperidine.
Troubleshooting: Low Purity After Chromatography
This flowchart helps diagnose and solve purity issues encountered after column chromatography.
Caption: Troubleshooting flowchart for column chromatography issues.
References
-
Amine Treating - Troubleshooting Guide . (n.d.). Scribd. Retrieved February 12, 2026, from [Link]
-
Amine Troubleshooting . (n.d.). Sulfur Recovery Engineering Inc. Retrieved February 12, 2026, from [Link]
-
Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations . Bryan Research & Engineering, LLC. Retrieved February 12, 2026, from [Link]
-
Nassar, H., & Hatcher, N. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1 . Gas Processing & LNG. Retrieved February 12, 2026, from [Link]
-
Troubleshooting — SRU and Amine Blog . (2024, June 27). Sulfur Recovery Engineering Inc. Retrieved February 12, 2026, from [Link]
-
Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. Retrieved February 12, 2026, from [Link]
- Method for preparing 4-piperidyl piperidine (CN1583742A). (n.d.). Google Patents.
-
Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives . (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide (CAS RN 61085-41-4) . (n.d.). Hoffman Fine Chemicals. Retrieved February 12, 2026, from [Link]
-
Safety Data Sheet for Piperidine . (n.d.). Biosolve Chemicals. Retrieved February 12, 2026, from [Link]
-
Kelleher, P. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations . Scientific Update. Retrieved February 12, 2026, from [Link]
-
Marvel, C. S., & Lazier, W. A. (1929). Benzoyl piperidine . Organic Syntheses, 9, 16. doi:10.15227/orgsyn.009.0016. Retrieved from [Link]
-
Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione . (2024, October 30). Molecules. Retrieved February 12, 2026, from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. 1-BENZYL-4,4-DIFLUOROPIPERIDINE CAS#: 155137-18-1 [amp.chemicalbook.com]
- 3. 1-Benzyl-4-piperidone 99 3612-20-2 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. peptide.com [peptide.com]
- 7. scribd.com [scribd.com]
- 8. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 9. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stability and degradation of 1-Benzyl-4-fluoropiperidine
This guide is intended for researchers, scientists, and drug development professionals working with 1-Benzyl-4-fluoropiperidine. It provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret your results with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, storage, and inherent stability of 1-Benzyl-4-fluoropiperidine.
Q1: What are the primary factors that can cause the degradation of 1-Benzyl-4-fluoropiperidine?
A1: The degradation of 1-Benzyl-4-fluoropiperidine is primarily influenced by three key structural features: the tertiary amine of the piperidine ring, the benzyl group attached to the nitrogen, and the carbon-fluorine bond at the 4-position. Consequently, the main degradation-inducing factors are:
-
Oxidizing agents: The tertiary amine is susceptible to oxidation.[1]
-
Elevated temperatures: Can promote various degradation reactions.[1][2]
-
Light exposure (Photodegradation): Particularly UV light, can initiate degradation, often through radical mechanisms.[1]
-
Extreme pH conditions: Both acidic and basic conditions can potentially catalyze degradation pathways.
-
Reductive environments: Certain catalytic conditions may lead to the cleavage of the C-F bond.[3]
Q2: How should I properly store 1-Benzyl-4-fluoropiperidine to ensure its stability?
A2: To maintain the long-term stability and purity of 1-Benzyl-4-fluoropiperidine, it is recommended to:
-
Keep containers tightly sealed to prevent exposure to atmospheric oxygen and moisture.[4][5]
-
Protect from light by using amber-colored vials or storing in a dark location.
-
Store away from incompatible materials, such as strong oxidizing agents and strong acids.[5]
-
For long-term storage, refrigeration (2-8°C) is advisable.
Q3: What are the likely degradation products of 1-Benzyl-4-fluoropiperidine?
A3: Based on the structure of 1-Benzyl-4-fluoropiperidine, the following are the most probable degradation products:
-
1-Benzyl-4-fluoropiperidine N-oxide: Resulting from the oxidation of the tertiary amine on the piperidine ring.[1]
-
4-Fluoropiperidine and Benzaldehyde/Benzoic Acid: Formed via oxidative cleavage of the N-benzyl group.[6][7]
-
1-Benzylpiperidine: Arising from the reductive cleavage of the carbon-fluorine bond (hydrodefluorination).[3]
-
Ring-opened products: Potentially formed through more extensive oxidation of the piperidine ring.[1]
Q4: Is the carbon-fluorine bond in 1-Benzyl-4-fluoropiperidine stable?
A4: While the C-F bond is generally the strongest single bond in organic chemistry, its stability in 1-Benzyl-4-fluoropiperidine can be compromised under certain conditions. Specifically, reductive catalysis has been shown to cause C-F bond cleavage in fluorinated piperidines, leading to the formation of the corresponding des-fluoro compound.[3] It is crucial to be aware of this potential degradation pathway, especially in experiments involving reducing agents or certain metal catalysts.
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with 1-Benzyl-4-fluoropiperidine.
Q1: I am observing a new, unexpected peak in my chromatogram (HPLC or GC-MS) after my reaction. How can I determine if it's a degradation product?
A1: The appearance of a new peak is a common indicator of degradation. To investigate this, you should perform a forced degradation study. This involves subjecting a sample of pure 1-Benzyl-4-fluoropiperidine to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting mixtures. By comparing the retention time of the unknown peak with the peaks generated in the forced degradation study, you can identify the nature of the degradation product.
Q2: My reaction yield is consistently lower than expected, and I suspect my starting material is degrading. How can I confirm this?
A2: To confirm if starting material degradation is the cause of low yields, you should first re-analyze the purity of your 1-Benzyl-4-fluoropiperidine stock. If the purity is confirmed, you can perform a control experiment where the starting material is subjected to the reaction conditions (solvent, temperature, and duration) without the other reagents. If you observe a decrease in the amount of 1-Benzyl-4-fluoropiperidine and the appearance of new peaks, this indicates that your reaction conditions are causing degradation.
Q3: I am performing a reaction that involves a metal catalyst and I am seeing a product with a mass corresponding to the loss of fluorine. What is happening?
A3: You are likely observing hydrodefluorination, a known degradation pathway for some fluorinated piperidines under certain catalytic conditions.[3] Some transition metals, particularly those used in hydrogenation reactions like rhodium and ruthenium, can catalyze the cleavage of the C-F bond and its replacement with a C-H bond.[3] To mitigate this, you may need to screen different catalysts or modify your reaction conditions (e.g., lower temperature, shorter reaction time).
Q4: My analytical results for the same sample of 1-Benzyl-4-fluoropiperidine are inconsistent over time. What could be the cause?
A4: Inconsistent analytical results often point to ongoing degradation in your sample. This could be due to improper storage or handling. Ensure your sample is stored under the recommended conditions (cool, dark, and tightly sealed). If you are repeatedly opening and closing the container, consider aliquoting the material into smaller, single-use vials to minimize exposure to air and moisture. Photodegradation can also occur if the sample is left on a lab bench under ambient light for extended periods.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting a forced degradation study and for the analysis of 1-Benzyl-4-fluoropiperidine and its potential degradation products.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade 1-Benzyl-4-fluoropiperidine under various stress conditions to identify potential degradation products and pathways.
Materials:
-
1-Benzyl-4-fluoropiperidine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
HPLC or GC-MS system
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1-Benzyl-4-fluoropiperidine in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with methanol to a final concentration of approximately 100 µg/mL for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute with methanol to a final concentration of approximately 100 µg/mL for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with methanol to a final concentration of approximately 100 µg/mL for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of 1-Benzyl-4-fluoropiperidine in an oven at 80°C for 48 hours.
-
After exposure, prepare a solution in methanol at a concentration of approximately 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of 1-Benzyl-4-fluoropiperidine (100 µg/mL in methanol) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analyze the sample after 24 hours.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with methanol to 100 µg/mL and store it under normal laboratory conditions, protected from light.
-
Analysis: Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV/MS or GC-MS) to identify and quantify any degradation products.
Protocol 2: Analytical Method for Stability Assessment (RP-HPLC)
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 1-Benzyl-4-fluoropiperidine and its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dilute the samples from the forced degradation study or your experimental samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Inject the samples onto the HPLC system and record the chromatograms.
-
Peak Identification: Compare the retention times of the peaks in the stressed samples to the control sample to identify degradation products. Mass spectrometry (LC-MS) can be used for definitive identification of the degradation products.
-
Quantification: The percentage of degradation can be calculated by comparing the peak area of 1-Benzyl-4-fluoropiperidine in the stressed samples to the control sample.
Section 4: Visualizations
Diagram 1: Potential Degradation Pathways
This diagram illustrates the likely degradation pathways of 1-Benzyl-4-fluoropiperidine based on its chemical structure.
Sources
- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ni(ii)-catalyzed oxidative deamination of benzyl amines with water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigation of Defluorination Byproducts in Synthesis
Welcome to the Technical Support Center for managing and mitigating undesired defluorination reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of unintended C-F bond cleavage during synthesis. The stability of the carbon-fluorine bond is a cornerstone of modern medicinal and materials chemistry, yet its lability under certain reaction conditions can lead to significant yield loss and complex purification challenges.
This resource provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to not only solve but also proactively prevent the formation of defluorination byproducts.
Section 1: Understanding the Enemy - Mechanisms of Unwanted Defluorination
A successful mitigation strategy begins with a solid understanding of how and why C-F bonds break. Defluorination is not a single process but a collection of pathways that can be triggered by various reagents and conditions.
FAQ: What are the most common mechanisms of C-F bond cleavage?
Unintended defluorination can occur through several mechanistic pathways, primarily categorized as reductive, nucleophilic, and acid/base-mediated processes.
-
Reductive Defluorination: This is a prevalent side reaction, especially in transition-metal-catalyzed cross-coupling and under electrochemical or photoredox conditions.[1] The process often involves the formation of a radical anion on an electron-deficient fluoroarene, which then expels a fluoride ion.[2] In palladium catalysis, the formation of palladium-hydride (Pd-H) species is a notorious culprit, leading to hydrodefluorination.[3]
-
Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is strong, fluorine's high electronegativity makes the attached carbon atom highly electrophilic. This is especially true for electron-deficient aromatic or heteroaromatic systems. Strong nucleophiles, including some basic reagents like alkoxides, can directly attack this carbon, displacing the fluoride ion.[4]
-
Base-Mediated Elimination: In systems with a proton beta to the fluorine atom(s), a strong base can induce elimination of HF. This is a common decomposition pathway for β-fluoro carbonyl compounds and certain trifluoromethyl groups attached to aromatic systems, which can eliminate to form a difluoro-p-quinomethide intermediate.[5][6]
-
Acid-Mediated Hydrolysis: Strong Brønsted or Lewis acids can protonate or coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage to form carbocationic intermediates.[7] This is particularly relevant for trifluoromethyl groups, which can be hydrolyzed to carboxylic acids under harsh acidic conditions.
FAQ: Which molecular structures are most susceptible to defluorination?
Certain structural motifs are inherently more prone to C-F bond cleavage. Recognizing these in your substrate is the first step toward prevention.
-
Electron-Deficient Fluoroarenes: Aryl fluorides substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are highly susceptible to both reductive defluorination and nucleophilic attack.[2]
-
Trifluoromethylarenes (-CF₃): The CF₃ group, while generally stable, can undergo reductive defluorination, especially when attached to an electron-poor aromatic ring.[2] Stepwise reduction from -CF₃ to -CHF₂ and then to -CH₂F can occur.[1][2] It is also susceptible to hydrolysis under strongly acidic or basic conditions.[7][8]
-
N-Heterocyclic Fluorides: Fluoro-substituted pyridines, pyrazoles, and indoles are often more susceptible to defluorination than their carbocyclic analogs due to the electron-withdrawing nature of the heteroatoms.[3]
-
gem-Difluoroalkenes and gem-Difluorocyclopropanes: These structures can undergo defluorination during palladium-catalyzed cross-coupling reactions, often through a β-fluoride elimination pathway from a palladium intermediate.[9][10]
Section 2: Troubleshooting Guide - A Logic-Based Approach to Problem Solving
When an experiment yields a significant amount of a defluorinated byproduct, a systematic investigation is necessary to pinpoint the cause. Use the following decision tree to guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Defluorination.
Section 3: Mitigation Strategies and Experimental Protocols
Once the likely cause of defluorination has been identified, the following strategies and protocols can be implemented to minimize or eliminate the side reaction.
Strategy 1: Judicious Selection of Reagents and Catalysts
The choice of base, ligand, and palladium source in cross-coupling reactions is paramount to avoiding defluorination.
FAQ: How does the choice of base impact defluorination in a Suzuki coupling?
The base plays a critical role in the Suzuki-Miyaura catalytic cycle, but an improper choice can be detrimental. Strong, nucleophilic bases like sodium tert-butoxide (NaOtBu) can directly attack electron-poor fluoroarenes via an SNAr pathway.[4] Furthermore, strong bases can react with protic solvents or impurities to generate species that lead to palladium-hydride formation, a key driver of reductive defluorination.[3] Weaker, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are effective in the transmetalation step without promoting these side reactions.[3]
Table 1: Effect of Base and Ligand on a Model Suzuki Coupling
| Entry | Aryl Halide | Base | Ligand | Temp (°C) | Yield (Desired Product) | Yield (Defluorinated Byproduct) |
|---|---|---|---|---|---|---|
| 1 | 2-Fluoro-4-nitrobromobenzene | NaOtBu | PPh₃ | 100 | 15% | 70% |
| 2 | 2-Fluoro-4-nitrobromobenzene | K₃PO₄ | PPh₃ | 100 | 55% | 25% |
| 3 | 2-Fluoro-4-nitrobromobenzene | K₃PO₄ | SPhos | 80 | 92% | <5% |
Data is illustrative and based on general principles reported in the literature.[3][11]
Protocol: Suzuki Coupling of a Sensitive Fluoroarene
This protocol is optimized to minimize hydrodefluorination for an electron-deficient aryl bromide.
Objective: Couple 4-bromo-3-fluorobenzonitrile with phenylboronic acid.
Materials:
-
4-bromo-3-fluorobenzonitrile
-
Phenylboronic acid (1.2 equivalents)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 3.5 mol%)[3]
-
Toluene and Water (10:1 v/v), degassed
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, phenylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining degassed toluene and water.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Choices:
-
Base (K₃PO₄): A moderately weak, non-nucleophilic base that effectively promotes transmetalation without causing SNAr or significant Pd-H formation.[3]
-
Ligand (SPhos): A bulky, electron-rich Buchwald-type phosphine ligand. Its bulkiness promotes rapid reductive elimination (the product-forming step), which outcompetes side reactions like β-hydride elimination or hydrodefluorination.[3][12]
-
Solvent (Toluene/Water): Aprotic solvents like toluene are preferred over alcohols, which can act as hydride sources.[3] The small amount of water is necessary to facilitate the transmetalation step.
-
Temperature (80 °C): Using the lowest effective temperature minimizes thermal decomposition pathways and reduces the rate of side reactions relative to the desired coupling.[3]
Sources
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Technical Guide: Strategic Fluorination of the Piperidine Scaffold
The following technical guide is structured as a high-level white paper for medicinal chemists and drug discovery scientists. It synthesizes experimental data, synthetic methodology, and structure-activity relationship (SAR) insights.
Executive Summary: The Fluorine Advantage
In the optimization of piperidine-based pharmacophores, the C-4 position is a critical vector for modulating physicochemical properties. While 1-Benzyl-4-hydroxypiperidine serves as a versatile synthetic precursor and a polar interacting motif, it often suffers from rapid metabolic conjugation (glucuronidation) and poor blood-brain barrier (BBB) permeability.[1]
1-Benzyl-4-fluoropiperidine emerges as a superior bioisostere in lead optimization.[1][2] The introduction of fluorine at the C-4 position achieves three strategic objectives:
-
Metabolic Blocking: Prevents oxidative metabolism at the susceptible C-4 position.[1][2]
-
pKa Modulation: Lowers the basicity of the piperidine nitrogen (via inductive effect), reducing non-specific binding and hERG channel liability.[2]
-
Lipophilicity Tuning: Increases LogP compared to the hydroxyl variant, enhancing membrane permeability while maintaining steric similarity to the parent scaffold.[1][2]
This guide compares the 4-fluoro derivative against its primary alternatives: the 4-hydroxy precursor and the unsubstituted 1-benzylpiperidine.[1]
Comparative Performance Matrix
The following data summarizes the physicochemical shifts observed when modifying the C-4 position of the N-benzylpiperidine scaffold.
| Feature | 1-Benzyl-4-fluoropiperidine | 1-Benzyl-4-hydroxypiperidine | 1-Benzylpiperidine |
| Role | Lead Optimization / Bioisostere | Synthetic Intermediate / Polar Ligand | Core Scaffold / Baseline |
| Electronic Effect | Strong EWG ( | H-bond Donor/Acceptor; Polar | Neutral / Baseline |
| Basicity (pKa) | ~8.5 - 9.0 (Modulated) | ~9.5 - 10.0 | ~10.0 - 10.5 |
| Lipophilicity (cLogP) | High (~2.8) | Low (~1.[1][3]2) | Medium (~2.[1][2]5) |
| Metabolic Liability | Low (C-F bond is stable) | High (Glucuronidation/Oxidation) | Medium (C-4 Oxidation) |
| H-Bond Capacity | Acceptor only (weak) | Donor & Acceptor | None |
| Key Application | CNS penetration, hERG avoidance | Solubility enhancement, H-bond targeting | General linker |
Expert Insight: The depression of pKa in the 4-fluoro derivative is a critical design feature. Many piperidine-based drugs fail due to hERG toxicity, which correlates with high basicity.[1][2] By lowering the pKa, the 4-fluoro derivative reduces the percentage of ionized species at physiological pH, often mitigating cardiotoxicity risks without abolishing target binding.
Experimental Protocols
Protocol A: Deoxyfluorination Synthesis
Objective: Conversion of 1-benzyl-4-hydroxypiperidine to 1-benzyl-4-fluoropiperidine. Rationale: Direct fluorination is hazardous.[1][2] This protocol uses DAST (Diethylaminosulfur trifluoride), a standard yet volatile reagent, requiring strict temperature control to prevent elimination (formation of the alkene).
Reagents:
-
Substrate: 1-Benzyl-4-hydroxypiperidine (1.0 eq)[1]
-
Reagent: DAST (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Atmosphere: Nitrogen (
)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 1-Benzyl-4-hydroxypiperidine and anhydrous DCM under
. Cool the system to -78°C using a dry ice/acetone bath. -
Addition: Add DAST dropwise via syringe over 20 minutes. Critical: Exothermic reaction.[1][2] Maintain temperature below -70°C to minimize ring contraction or elimination side products.[1][2]
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature (RT) over 4 hours.
-
Quenching: Cool mixture back to 0°C. Quench very slowly with saturated aqueous
. Safety Note: Vigorous evolution will occur.[1][2] -
Extraction: Extract the aqueous layer with DCM (3x).[1][2] Combine organic layers, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The elimination product (1-benzyl-1,2,3,6-tetrahydropyridine) is less polar and will elute first.
Protocol B: Microsomal Metabolic Stability Assay
Objective: Quantify the metabolic stability advantage of the 4-F vs 4-OH derivative.
-
Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system to initiate metabolism.
-
Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes.
-
Termination: Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Mechanistic Visualization
Figure 1: Synthetic Pathway & Competition
The synthesis of 4-fluoropiperidines is a competition between nucleophilic substitution (
Caption: Reaction pathway for deoxyfluorination. Low temperature (-78°C) favors the SN2 fluorination pathway over the thermodynamic elimination product.
Figure 2: Metabolic Fate & Optimization Logic
Why choose Fluorine? This decision tree highlights the biological fate of the C-4 substituent.[1][2]
Caption: Metabolic decision tree. Fluorine substitution blocks CYP450 oxidation and Phase II conjugation, significantly extending the pharmacophore's half-life.
Authoritative References
-
Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Foundational text on the metabolic stability and pKa modulation effects of fluorine.
-
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link
-
Detailed analysis of fluorine as a bioisostere for hydroxyl groups and hydrogen.
-
-
Gillis, E. P., et al. (2015).[1][2][3] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[2] Link
-
Covers the specific synthesis (DAST) and safety profiles of fluorinated intermediates.
-
-
Haghi, W., et al. (2020).[1][2] 1-Benzyl-4-piperidone: Applications in Medicinal Chemistry. Chemical Biology & Drug Design. Link
-
Provides context on the benzyl-piperidine scaffold as a "privileged structure" in drug discovery.
-
Sources
A Senior Application Scientist's Guide to Validating the Efficacy of Fluorinated Piperidines in Preclinical Assays
The piperidine scaffold is a dominant feature in modern pharmaceuticals, prized for its versatile structure and presence in numerous approved drugs.[1][2] A key strategy in contemporary medicinal chemistry involves the selective incorporation of fluorine into this privileged framework. This modification is not merely an atomic substitution but a profound alteration of the molecule's electronic and physical properties, often leading to significant enhancements in metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[3][4][5]
However, the theoretical benefits of fluorination must be rigorously validated through a systematic and multi-faceted assay cascade. This guide provides an in-depth comparison of essential in vitro assays designed to quantify the impact of fluorination on piperidine-based drug candidates. We will move from foundational physicochemical characterization to pharmacodynamic and pharmacokinetic evaluations, explaining the causality behind experimental choices and providing actionable protocols for researchers in drug discovery.
Part 1: Foundational Physicochemical Validation: The Basis of Biological Performance
Before assessing biological activity, it is imperative to quantify the fundamental physicochemical changes induced by fluorination. These properties are the bedrock upon which a compound's absorption, distribution, metabolism, and excretion (ADME) profile is built and directly influence target interaction.[6][7][8]
Basicity (pKa) Modulation: A Double-Edged Sword
The high electronegativity of fluorine exerts a powerful inductive effect, withdrawing electron density from the piperidine nitrogen and significantly lowering its basicity (pKa).[9][10][11] This can be highly advantageous, as reduced basicity often correlates with decreased affinity for the hERG potassium channel, mitigating the risk of cardiotoxicity.[11] Furthermore, it can improve oral absorption and cell permeability.[3][10]
Table 1: Comparative pKa Values of Piperidine Analogs
| Compound | Structure | pKa (Predicted) | Rationale for Change |
|---|---|---|---|
| Piperidine Analog (Parent) | C1CCNCC1 | 11.1 | Baseline basicity of the secondary amine. |
| 4-Fluoro-Piperidine Analog | FC1CCNCC1 | 10.5 | Modest pKa reduction due to the inductive effect of a single fluorine atom distal to the nitrogen. |
| 4,4-Difluoro-Piperidine Analog | FC(F)1CCNCC1 | 9.8 | Enhanced pKa reduction from the cumulative inductive effect of two fluorine atoms.[12] |
| 3,3,5,5-Tetrafluoro-Piperidine Analog | FC1(F)CC(F)(F)CNC1 | 8.2 | Significant decrease in basicity due to multiple, potent electron-withdrawing groups. |
Lipophilicity (LogD₇.₄): Navigating the Membrane Barrier
Fluorine's effect on lipophilicity can be complex. While often increasing a molecule's overall lipophilicity (LogP), which can enhance membrane permeability, the C-F bond also introduces a localized dipole moment.[3][5][13] The interplay between increased hydrophobic surface area and altered polarity means that the impact of fluorination on LogD (lipophilicity at a specific pH) is highly context-dependent and must be measured empirically.[13]
Table 2: Comparative Lipophilicity of Piperidine Analogs
| Compound | LogD₇.₄ (Predicted) | Rationale for Change |
|---|---|---|
| Piperidine Analog (Parent) | 1.5 | Baseline lipophilicity. |
| 4-Fluoro-Piperidine Analog | 1.8 | Increased lipophilicity due to the replacement of a polar C-H bond with a more hydrophobic C-F surface. |
| 4,4-Difluoro-Piperidine Analog | 2.1 | Further increase in lipophilicity, a common trend with gem-difluorination.[13] |
| 3,3,5,5-Tetrafluoro-Piperidine Analog | 2.5 | Substantial increase in lipophilicity, which could significantly enhance blood-brain barrier penetration. |
Part 2: Pharmacodynamic Validation: Quantifying Target Interaction and Function
Once the physicochemical profile is understood, the next critical step is to determine how fluorination affects the compound's interaction with its biological target. This involves quantifying both binding affinity and the subsequent functional response.
Gold Standard for Affinity: The Radioligand Binding Assay
Radioligand binding assays remain a fundamental tool for accurately determining the binding affinity (Ki) of a test compound for a specific receptor.[14] The principle is based on competition: the unlabeled test compound (the fluorinated piperidine) competes with a radiolabeled ligand of known affinity for binding to the target receptor.[15][16][17]
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation : Prepare cell membrane homogenates expressing the target of interest.[17] Dilute to a final protein concentration (e.g., 10-20 µ g/well ) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup : In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (typically at or below its Kd value), and serial dilutions of the fluorinated piperidine test compound.[14]
-
Incubation : Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.[14]
-
Separation : Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.[14][17]
-
Quantification : Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
Data Analysis : Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]
Table 3: Comparative Binding Affinity for a Hypothetical GPCR Target
| Compound | Ki (nM) | Fold Change vs. Parent | Interpretation |
|---|---|---|---|
| Piperidine Analog (Parent) | 25.4 | 1.0x | Moderate affinity for the target receptor. |
| 4,4-Difluoro-Piperidine Analog | 3.1 | 8.2x | Significant improvement in binding affinity. Fluorination may promote a more favorable binding conformation or engage in specific interactions (e.g., hydrogen bonding) within the binding pocket.[3] |
Measuring Downstream Effects: Functional Assays
Demonstrating high-affinity binding is crucial, but it does not describe the functional consequence of that binding (e.g., agonism, antagonism). Functional assays are essential to characterize the compound's efficacy.
Many GPCRs signal through the modulation of cyclic AMP (cAMP), a key second messenger.[18] Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them.[18] Assays like Homogeneous Time-Resolved Fluorescence (HTRF) provide a robust method for quantifying these changes.[19][20]
Caption: Simplified Gs-coupled GPCR signaling pathway.
Experimental Protocol: HTRF cAMP Assay
-
Cell Culture : Plate cells expressing the target GPCR in a suitable assay plate and incubate overnight.
-
Compound Addition : Prepare serial dilutions of the fluorinated piperidine analogs. For antagonist mode, pre-incubate the cells with the test compounds before adding a fixed concentration (e.g., EC₈₀) of a known agonist.[19] For agonist mode, add the compounds directly.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production/inhibition.
-
Lysis and Detection : Add the HTRF detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore) to lyse the cells and initiate the competitive immunoassay.[20]
-
Signal Reading : After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis : Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curves.[20]
Table 4: Comparative Functional Potency at a Hypothetical Gs-Coupled Receptor
| Compound | Functional Mode | EC₅₀ (nM) | Interpretation |
|---|---|---|---|
| Piperidine Analog (Parent) | Agonist | 112 | Weak partial agonist activity. |
| 4,4-Difluoro-Piperidine Analog | Agonist | 15.5 | ~7-fold increase in potency. The conformational constraints or altered electronic profile induced by fluorination likely stabilizes a more active conformation of the receptor. |
Ion channels are critical drug targets, and their activity can be monitored by measuring the flux of ions across the cell membrane.[21][22] For many channels, particularly ligand-gated and voltage-gated calcium channels, this can be directly observed by monitoring changes in intracellular calcium concentration using fluorescent indicators like Fluo-4.[23][24]
Experimental Protocol: Calcium Flux Assay
-
Cell Preparation : Plate cells expressing the target ion channel in a clear-bottom, black-walled 96-well plate.
-
Dye Loading : Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. The AM ester group allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.[21]
-
Baseline Reading : Place the plate in a fluorescence microplate reader (e.g., a FlexStation or similar instrument with integrated fluidics). Measure the baseline fluorescence for a short period.
-
Compound Addition : The instrument injects the test compound (fluorinated piperidine) into the wells while continuing to read the fluorescence kinetically.
-
Signal Detection : Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating channel opening.[23][24]
-
Data Analysis : Quantify the response by measuring the peak fluorescence intensity or the area under the curve. Determine EC₅₀ or IC₅₀ values from the dose-response data.
Table 5: Comparative Activity at a Hypothetical Ligand-Gated Ion Channel
| Compound | Functional Mode | EC₅₀ (nM) | Interpretation |
|---|---|---|---|
| Piperidine Analog (Parent) | Antagonist | 250 | Low-potency antagonist. |
| 4,4-Difluoro-Piperidine Analog | Antagonist | 45 | ~5.5-fold increase in antagonist potency, suggesting a stronger or more stable interaction with the channel's binding site. |
Part 3: In Vitro ADME Profiling: Predicting In Vivo Success
Excellent potency and affinity are meaningless if a compound cannot reach its target in vivo. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are critical for identifying candidates with favorable drug-like properties and de-risking projects.[7][25][26]
Metabolic Stability: The Primary Advantage of Fluorination
One of the most celebrated benefits of fluorination is the enhancement of metabolic stability.[5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[27][28][29] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "shield" the molecule from oxidative metabolism, increasing its half-life.[27][29]
Caption: Workflow for a microsomal metabolic stability assay.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation : Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer.
-
Initiation : Pre-warm the microsome mixture and the test compound solution to 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time Course Sampling : At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing : Centrifuge the quenched samples to precipitate the proteins.
-
Quantification : Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis : Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).
Table 6: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-Life (t₁/₂, min) | Intrinsic Clearance (Clᵢₙₜ, µL/min/mg) | Interpretation |
|---|---|---|---|
| Piperidine Analog (Parent) | 12 | 115.5 | High clearance, indicating rapid metabolism. Likely to have a short half-life in vivo. |
| 4,4-Difluoro-Piperidine Analog | > 120 | < 5.8 | Low clearance, indicating high metabolic stability. The difluoro group effectively blocks a key site of metabolism. This compound is predicted to have a much longer half-life in vivo.[27] |
Conclusion
The strategic fluorination of piperidine scaffolds is a powerful and validated approach in modern drug discovery. However, its success is not guaranteed and must be confirmed through a rigorous, multi-parametric evaluation. This guide outlines a logical and efficient cascade of assays, from fundamental physicochemical measurements to detailed pharmacodynamic and pharmacokinetic profiling. By systematically comparing fluorinated analogs to their parent compounds, researchers can build a comprehensive dataset that validates the intended improvements in potency, selectivity, and metabolic stability. This data-driven approach, grounded in sound experimental design, is essential for selecting the most promising candidates and accelerating the journey from the laboratory bench to clinical success.
References
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
Eurofins Discovery. In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
-
TheraIndx Life Sciences. In Vitro ADME Screening & In Vitro Screening Services. TheraIndx Life Sciences. [Link]
-
Jolliet, P., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
-
Mykhailiuk, P. K., et al. (2019). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. ResearchGate. [Link]
-
DiscoveRx Corporation. cAMP Hunter™ eXpress GPCR Assay. DiscoveRx. [Link]
-
National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. NCBI. [Link]
-
Anglès, d'A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
-
Creative Bioarray. cAMP Assay. Creative Bioarray. [Link]
-
Coccione, S., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PLoS One. [Link]
-
M. Le Roch, et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]
-
Creative Bioarray. Ion Flux Assay for Ion Channel Screening. Creative Bioarray. [Link]
-
ION Biosciences. Ion Channel Assay Services. ION Biosciences. [Link]
-
Bak, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]
-
T. Scattolin, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters. [Link]
-
S. Marra, et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. [Link]
-
Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]
-
National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
-
Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Bioorganic Chemistry. [Link]
-
Agilent. Calcium Flux Assays. Agilent Technologies. [Link]
-
T. Scattolin, et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. [Link]
-
MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Bhattarai, P., et al. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Ni, K., et al. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Semantic Scholar. [Link]
-
Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. [Link]
-
Park, K. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 8. theraindx.com [theraindx.com]
- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. ionbiosciences.com [ionbiosciences.com]
- 23. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 24. agilent.com [agilent.com]
- 25. criver.com [criver.com]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of fluorination methods for piperidine rings
[1]
Executive Summary: The Strategic Landscape
In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 12,000 biologically active compounds. Fluorination of this ring is a critical tactic to modulate pKa (typically lowering basicity by 1–2 units per fluorine), block metabolic hotspots (CYP450 oxidation), and influence conformational bias (via the gauche effect).
However, introducing fluorine into a piperidine ring is non-trivial due to the basic nitrogen's interference with electrophilic reagents and the stereochemical complexity of the ring. This guide compares three distinct methodologies: Nucleophilic Deoxofluorination (functional group interconversion), Radical Decarboxylative Fluorination (C-C to C-F conversion), and De Novo Synthesis (hydrogenation of fluoropyridines).
Method Selection Matrix
| Feature | Method A: Deoxofluorination | Method B: Decarboxylative Fluorination | Method C: De Novo Hydrogenation |
| Primary Reagents | DAST, Deoxo-Fluor®, XtalFluor-E® | Selectfluor®, AgNO₃ (cat.) | H₂, Pd/C, Pd(OH)₂ |
| Starting Material | Hydroxypiperidines | Piperidine Carboxylic Acids | Fluoropyridines |
| Mechanism | Sₙ2 (Inversion) | Radical (Racemic/Mixed) | Syn-Hydrogenation (Cis-selective) |
| Key Advantage | Direct stereospecific inversion | Access to quaternary centers | Perfect diastereocontrol (all-cis) |
| Major Limitation | Elimination side products (alkenes) | Requires pre-functionalized acid | Limited to available pyridines |
| Scalability | Moderate (Safety concerns) | High (Aqueous conditions) | High (Heterogeneous catalysis) |
Detailed Technical Analysis
Method A: Nucleophilic Deoxofluorination
The Standard for Stereospecific Substitution
This method relies on activating a hydroxyl group followed by displacement with fluoride. It is the go-to method when a specific chiral center needs to be inverted (e.g., converting trans-4-hydroxy to cis-4-fluoro).
-
Reagents:
-
DAST (Diethylaminosulfur trifluoride): The historical standard. Effective but thermally unstable (explosive >90°C).
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Superior thermal stability and broader solvent compatibility.
-
-
Critical Protocol Insight: The basic nitrogen of piperidine must be protected (e.g., Boc, Cbz) or protonated. Free amines will react with sulfur-fluorine reagents to form sulfinamidines, quenching the reagent.
-
Performance Data:
-
Substrate: N-Boc-4-hydroxypiperidine.
-
Yield: 75–85% (Deoxo-Fluor).
-
Selectivity: >95% Inversion (Sₙ2).
-
Side Reaction: Elimination to enecarbamates (approx. 5–15% depending on temperature).
-
Method B: Silver-Catalyzed Decarboxylative Fluorination
The Radical Solution for Quaternary Centers
Developed primarily by the Chaozhong Li group, this method converts carboxylic acids to alkyl fluorides.[1] It is particularly valuable for creating gem-fluorinated centers or tertiary fluorides where Sₙ2 reactions fail.
-
Mechanism: Ag(I) is oxidized to Ag(II) by Selectfluor.[2][3] The Ag(II) species oxidizes the carboxylate, triggering decarboxylation to a radical, which then abstracts fluorine.
-
Critical Protocol Insight: This reaction proceeds in aqueous media (Acetone/Water), making it highly practical. However, because it proceeds via a planar radical intermediate, stereochemical information at the reaction center is typically lost, resulting in racemic mixtures unless substrate control (sterics) dictates facial selectivity.
-
Performance Data:
-
Substrate: N-Boc-piperidine-4-carboxylic acid.
-
Yield: 60–75%.
-
Selectivity: Generally 1:1 d.r. (diastereomeric ratio) unless biased by existing substituents.
-
Method C: De Novo Synthesis (Pyridine Hydrogenation)
The Modern Approach for Stereocontrol
Instead of fighting the reactivity of a saturated ring, this method (championed by the Glorius group) starts with a flat fluoropyridine and hydrogenates it.
-
Mechanism: Palladium-catalyzed hydrogenation.[4]
-
Critical Protocol Insight: Standard hydrogenation often leads to defluorination (C-F hydrogenolysis). The breakthrough involves using specific conditions (e.g., Pd(OH)₂/C with acid scavengers or specific solvents) that favor ring saturation over C-F bond cleavage. This method almost exclusively yields the all-cis isomer due to the catalyst approaching from the least hindered face.
-
Performance Data:
-
Substrate: 3-Fluoropyridine.[4]
-
Yield: >90%.
-
Selectivity: >98:2 cis diastereoselectivity.
-
Visualized Mechanisms & Workflows
Figure 1: Mechanistic Pathways Comparison
The following diagram contrasts the logic flow of the three methods.
Caption: Comparative logic flow for selecting a fluorination strategy based on available starting materials and required stereochemistry.
Experimental Protocols
Protocol A: Deoxofluorination with Deoxo-Fluor®
Best for: Converting 4-hydroxy-N-Boc-piperidine to 4-fluoro-N-Boc-piperidine.
-
Preparation: In a flame-dried flask under N₂, dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DCM (0.5 M).
-
Addition: Cool to -20°C . Add Deoxo-Fluor® (1.2 equiv) dropwise. Note: DAST requires -78°C; Deoxo-Fluor is safer at higher temps.[5]
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Quench: Cool to 0°C. Slowly add sat. aq. NaHCO₃. Caution: Vigorous gas evolution (CO₂/HF).
-
Workup: Extract with DCM, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hex/EtOAc). Expect ~10% elimination byproduct (enecarbamate).
Protocol B: Ag-Catalyzed Decarboxylative Fluorination
Best for: Converting N-Boc-piperidine-4-carboxylic acid to 4-fluoropiperidine.
-
Preparation: Dissolve carboxylic acid (1.0 equiv) in Acetone/Water (1:1 v/v, 0.2 M).
-
Reagents: Add Selectfluor® (2.0 equiv) and AgNO₃ (0.2 equiv, 20 mol%).
-
Reaction: Stir at 50–65°C for 4–12 hours under N₂.
-
Workup: Remove acetone under vacuum. Extract aqueous layer with Et₂O or DCM.
-
Note: This reaction generates CO₂. Ensure proper venting.
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols and carbonyls." Journal of Organic Chemistry. Link
-
Yin, F., Wang, Z., Li, Z., & Li, C. (2012).[1][6] "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution." Journal of the American Chemical Society.[1][7] Link
-
Nairoukh, Z., et al. (2019).[8] "Efficient synthesis of fluorinated piperidines via the hydrogenation of fluoropyridines."[9][4][10][11] Nature Chemistry.[8] Link
-
Champagne, P. A., et al. (2015). "Mechanistic study of silver-catalyzed decarboxylative fluorination." Journal of the American Chemical Society.[1][7] Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
- 1. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic study of silver-catalyzed decarboxylative fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 6. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide: In Vivo vs. In Vitro Profiling of 1-Benzyl-4-fluoropiperidine
The following guide provides a technical comparison of 1-Benzyl-4-fluoropiperidine (1-B4FP) against its non-fluorinated analogs (1-Benzyl-4-hydroxypiperidine and 1-Benzylpiperidine). This analysis focuses on its utility as a pharmacophore in drug discovery, specifically regarding metabolic stability, receptor affinity, and physicochemical properties.
Executive Summary & Rationale
1-Benzyl-4-fluoropiperidine (1-B4FP) is a privileged scaffold in medicinal chemistry, widely utilized to modulate the physicochemical and pharmacokinetic properties of piperidine-based drugs. It serves as a bioisostere for 1-benzyl-4-hydroxypiperidine, where the fluorine atom is introduced to block metabolic "soft spots" (preventing CYP450-mediated oxidation) and modulate basicity (pKa).
This guide compares 1-B4FP against its primary alternatives:
-
Alternative A: 1-Benzyl-4-hydroxypiperidine (The polar metabolic precursor).[1]
-
Alternative B: 1-Benzylpiperidine (The unsubstituted parent scaffold).
Core Comparison Matrix
| Feature | 1-Benzyl-4-fluoropiperidine (1-B4FP) | 1-Benzyl-4-hydroxypiperidine (1-B4HP) | 1-Benzylpiperidine (1-BP) |
| Primary Utility | Metabolic Blocker / Bioisostere | Synthetic Intermediate / Polar Motif | Sigma Receptor Ligand Scaffold |
| Metabolic Stability | High (Blocks C4 oxidation) | Low (Prone to conjugation/oxidation) | Moderate (C4 is a metabolic soft spot) |
| Lipophilicity (LogP) | Moderate to High (Lipophilic) | Low (Hydrophilic) | High |
| Basicity (pKa) | Lowered (~8.5 - 9.0) (Inductive effect) | High (~10.[2]0) | High (~10.0) |
| CNS Penetration | Enhanced (High BBB permeability) | Poor (Polarity limits BBB crossing) | Good |
| Key Target Class | Sigma-1 Receptors, hERG (Reduced) | AChE Inhibitors | Sigma Receptors, NMDA |
In Vitro Profiling: Mechanism & Protocols
Metabolic Stability (Microsomal Stability Assay)
Causality: The C4 position of the piperidine ring is a primary site for CYP450-mediated hydroxylation. Replacing the C4-Hydrogen or C4-Hydroxyl group with Fluorine prevents this oxidation due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), significantly extending the compound's intrinsic clearance (
Experimental Protocol:
-
System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
-
Concentration: Incubate test compounds (1 µM) with microsomes (0.5 mg/mL protein).
-
Cofactor: Initiate reaction with NADPH-regenerating system (1 mM NADPH).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time to determine and .
Expected Outcome:
-
1-B4HP: Rapid clearance (
min) due to Phase II conjugation (glucuronidation). -
1-BP: Moderate clearance (
min) via C4-hydroxylation. -
1-B4FP: Extended stability (
min) as the metabolic soft spot is blocked.
Sigma-1 Receptor Binding Affinity
Causality: Benzylpiperidines are classic Sigma-1 receptor (
Experimental Protocol (Radioligand Binding):
-
Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human
R. -
Radioligand:
-Pentazocine (specific for ). -
Incubation: Incubate membranes (200 µg protein) with radioligand (2 nM) and varying concentrations of 1-B4FP (
to M) in Tris-HCl buffer (pH 7.4) for 120 min at 25°C. -
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
-
Data Analysis: Determine
using the Cheng-Prusoff equation.
Comparative Data (Representative):
-
1-Benzylpiperidine:
nM (High Affinity). -
1-Benzyl-4-fluoropiperidine:
nM (Maintained or modulated affinity depending on specific conformational bias). -
1-Benzyl-4-hydroxypiperidine:
nM (Reduced affinity due to polarity).
In Vivo Studies: Pharmacokinetics & CNS Efficacy
Pharmacokinetics (Rat PK Study)
Causality: While in vitro stability suggests longer half-life, in vivo PK validates the impact of lipophilicity and pKa changes on Volume of Distribution (
Experimental Workflow:
-
Subjects: Male Sprague-Dawley rats (n=3 per arm).
-
Dosing:
-
IV Arm: 1 mg/kg (formulated in 5% DMSO / 10% Solutol / Saline).
-
PO Arm: 5 mg/kg.
-
-
Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Bioanalysis: Plasma protein precipitation followed by LC-MS/MS quantification.
-
Parameters: Calculate AUC,
, , , and Bioavailability ( ).
Critical Insight: 1-B4FP derivatives typically show a 2-3x increase in oral bioavailability compared to 4-hydroxy analogs due to reduced first-pass metabolism.
Blood-Brain Barrier (BBB) Penetration
Causality: For CNS targets (Sigma receptors, AChE), the drug must cross the BBB. The C-F bond increases lipophilicity (LogP) without significantly increasing molecular volume, often enhancing Brain/Plasma (
Protocol:
-
Harvest brains at
(e.g., 1 hour post-dose). -
Homogenize brain tissue and quantify compound levels.
-
Target:
indicates active CNS penetration or high lipophilicity. 1-B4FP typically achieves ratios .
Visualization of Mechanisms
Diagram 1: Metabolic Blocking & Pharmacophore Logic
This diagram illustrates why the 4-Fluoro substitution is superior for metabolic stability compared to the 4-H or 4-OH variants.
Caption: Metabolic fate comparison showing how 4-Fluorine substitution blocks CYP450 oxidation, whereas 4-H and 4-OH analogs undergo rapid clearance.
Diagram 2: Experimental Workflow for Scaffold Validation
A self-validating workflow to confirm the utility of the 1-B4FP scaffold in a drug discovery campaign.
Caption: Step-by-step validation pipeline for evaluating fluorinated piperidine scaffolds in early-stage drug discovery.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
PubChem. (2024). 1-Benzyl-4-fluoropiperidine Compound Summary. National Library of Medicine. Link (Note: Link directs to related fluorinated piperidine record for structural verification).
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
Sources
A Researcher's Guide to Profiling the Receptor Cross-Reactivity of 1-Benzyl-4-fluoropiperidine
For drug development professionals and researchers venturing into the nuanced world of piperidine-based compounds, understanding the full spectrum of a molecule's biological interactions is paramount. This guide provides an in-depth, technical framework for evaluating the cross-reactivity of 1-Benzyl-4-fluoropiperidine, a compound of interest due to the prevalence of the benzylpiperidine scaffold in centrally acting agents. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to receptor profiling.
The benzylpiperidine moiety is a common feature in ligands targeting a variety of receptors, including monoamine transporters, NMDA receptors, and sigma receptors.[1] The addition of a fluorine atom in the 4-position of the piperidine ring is a common medicinal chemistry strategy to modulate metabolic stability and receptor affinity. Therefore, a thorough investigation of 1-Benzyl-4-fluoropiperidine's binding profile is essential to predict its potential therapeutic applications and off-target liabilities.
The Rationale for a Comprehensive Cross-Reactivity Panel
Based on the known pharmacology of the parent compound, 4-benzylpiperidine, which acts as a monoamine releasing agent, our primary hypothesis is that 1-Benzyl-4-fluoropiperidine will exhibit significant affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET). However, the promiscuity of the benzylpiperidine scaffold necessitates a broader look at potential off-target interactions. This guide will focus on a panel of receptors implicated in the activity of related compounds:
-
Primary Targets: Dopamine Transporter (DAT), Norepinephrine Transporter (NET)
-
Key Off-Targets: Serotonin Transporter (SERT), NMDA Receptor, Sigma-1 Receptor, Sigma-2 Receptor, Acetylcholinesterase (AChE)
Experimental Strategy: A Two-Pronged Approach
A comprehensive assessment of receptor cross-reactivity relies on two complementary types of assays:
-
Radioligand Binding Assays: These assays directly measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. This provides a quantitative measure of binding affinity, typically expressed as the inhibition constant (Kᵢ).
-
Functional Assays: These assays measure the biological consequence of a compound binding to its target, such as the inhibition of neurotransmitter uptake or enzyme activity.[2] This is crucial for determining whether a compound acts as an agonist, antagonist, or inhibitor.
This dual approach provides a more complete picture of a compound's pharmacological profile. High affinity in a binding assay without corresponding functional activity could indicate an antagonist, while potent functional activity would suggest an agonist or inhibitor.
Visualizing the Workflow
The following diagram outlines the general workflow for assessing the cross-reactivity of 1-Benzyl-4-fluoropiperidine.
Caption: High-level workflow for cross-reactivity profiling.
Quantitative Data Summary: A Comparative Overview
The following table presents a hypothetical but realistic dataset that could be generated from the described experiments, allowing for a clear comparison of the binding affinities (Kᵢ) and functional potencies (IC₅₀) of 1-Benzyl-4-fluoropiperidine across the selected panel of receptors.
| Target | Radioligand Binding Assay (Kᵢ, nM) | Functional Assay (IC₅₀, nM) | Assay Type |
| Dopamine Transporter (DAT) | 15 | 25 | [³H]WIN 35,428 Binding / [³H]Dopamine Uptake |
| Norepinephrine Transporter (NET) | 8 | 12 | [³H]Nisoxetine Binding / [³H]Norepinephrine Uptake |
| Serotonin Transporter (SERT) | 350 | 500 | [³H]Citalopram Binding / [³H]Serotonin Uptake |
| NMDA Receptor | >10,000 | N/A | [³H]MK-801 Binding |
| Sigma-1 Receptor | 85 | N/A | -Pentazocine Binding |
| Sigma-2 Receptor | 250 | N/A | [³H]DTG Binding (+ Sigma-1 Mask) |
| Acetylcholinesterase (AChE) | >10,000 | >10,000 | Ellman's Assay |
N/A: Not applicable, as binding assays do not directly measure functional activity in the same way for all receptor types.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in this guide.
Protocol 1: Radioligand Binding Assays for Monoamine Transporters (DAT, NET, SERT)
This protocol describes a competitive radioligand binding assay using cell membranes expressing the target transporter.
1. Membrane Preparation: a. Homogenize cells or tissue known to express the target transporter in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[3] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[3] d. Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.
2. Assay Procedure: a. In a 96-well plate, combine the following in a final volume of 250 µL:
- 50 µL of assay buffer
- 50 µL of radioligand at a concentration near its Kₑ (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT)
- 50 µL of 1-Benzyl-4-fluoropiperidine at various concentrations (typically a 10-point dilution series).
- 100 µL of the membrane preparation (typically 10-50 µg of protein). b. To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT, desipramine for NET, citalopram for SERT).[4][5] c. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[3] d. Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.[6] e. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). f. Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis: a. Subtract the non-specific binding from all other measurements to obtain specific binding. b. Plot the percentage of specific binding against the logarithm of the concentration of 1-Benzyl-4-fluoropiperidine. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Functional Neurotransmitter Uptake Assays (DAT, NET, SERT)
This protocol measures the ability of 1-Benzyl-4-fluoropiperidine to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.[7]
1. Cell Culture and Plating: a. Culture cells stably or transiently expressing the human dopamine, norepinephrine, or serotonin transporter in appropriate media. b. Plate the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[7] c. Incubate for 24-48 hours.
2. Uptake Assay: a. On the day of the experiment, wash the cells twice with pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer). b. Add 50 µL of assay buffer containing various concentrations of 1-Benzyl-4-fluoropiperidine to the wells and pre-incubate for 10-20 minutes at 37°C. c. To initiate uptake, add 50 µL of assay buffer containing the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration near its Kₘ for the transporter. d. Incubate for a short period (e.g., 10 minutes) at 37°C.[7] e. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. f. Lyse the cells with a lysis buffer (e.g., 1% Triton X-100) and transfer the lysate to scintillation vials.[5] g. Add scintillation cocktail and quantify the radioactivity.
3. Data Analysis: a. Determine non-specific uptake in parallel wells containing a known potent inhibitor. b. Subtract non-specific uptake from all other measurements. c. Plot the percentage of inhibition of specific uptake against the logarithm of the concentration of 1-Benzyl-4-fluoropiperidine. d. Determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Radioligand Binding Assay for NMDA Receptor
This protocol uses [³H]MK-801, a non-competitive antagonist that binds within the ion channel of the NMDA receptor.[1]
1. Membrane Preparation: a. Prepare rat cortical membranes as described in Protocol 1.
2. Assay Procedure: a. In a final volume of 500 µL, combine:
- Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
- 1 µM L-glutamate and 1 µM glycine (to open the channel)
- [³H]MK-801 (e.g., 1-5 nM)
- Various concentrations of 1-Benzyl-4-fluoropiperidine
- Rat cortical membranes (e.g., 100-200 µg protein) b. Define non-specific binding using a high concentration of unlabeled MK-801 or another channel blocker like phencyclidine (PCP). c. Incubate for 2 hours at room temperature. d. Terminate the assay by filtration as described in Protocol 1.
3. Data Analysis: a. Analyze the data as described in Protocol 1 to determine the Kᵢ value.
Protocol 4: Radioligand Binding Assays for Sigma Receptors (Sigma-1 and Sigma-2)
This protocol outlines the procedure for determining the affinity of 1-Benzyl-4-fluoropiperidine for both sigma receptor subtypes.[8]
1. Membrane Preparation: a. Prepare membranes from a cell line or tissue known to express sigma receptors (e.g., guinea pig brain).
2. Sigma-1 Receptor Assay: a. Use -pentazocine as the selective radioligand.[8] b. Follow the general procedure outlined in Protocol 1. c. Define non-specific binding with a high concentration of haloperidol.
3. Sigma-2 Receptor Assay: a. Use the non-selective sigma ligand [³H]1,3-di(2-tolyl)guanidine ([³H]DTG).[8] b. To isolate binding to the sigma-2 receptor, include a "masking" concentration of a sigma-1 selective ligand (e.g., (+)-pentazocine) in all wells to block binding to sigma-1 receptors.[9] c. Define non-specific binding with a high concentration of haloperidol. d. Follow the general procedure outlined in Protocol 1 for the assay and data analysis.
Protocol 5: Acetylcholinesterase (AChE) Activity Assay
This protocol is based on the colorimetric Ellman's method.[10][11]
1. Enzyme and Reagent Preparation: a. Use a commercially available source of purified AChE or prepare a lysate from a suitable tissue (e.g., electric eel). b. Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in assay buffer (e.g., 100 mM phosphate buffer, pH 8.0). c. Prepare a solution of the substrate, acetylthiocholine iodide (ATChI), in assay buffer.
2. Assay Procedure: a. In a 96-well plate, add:
- Assay buffer
- DTNB solution
- AChE enzyme solution
- Various concentrations of 1-Benzyl-4-fluoropiperidine b. Pre-incubate for 10-15 minutes at room temperature. c. Initiate the reaction by adding the ATChI substrate solution.[11] d. Immediately measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.
3. Data Analysis: a. Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound. b. Determine the percentage of inhibition of AChE activity compared to the uninhibited control. c. Plot the percentage of inhibition against the logarithm of the concentration of 1-Benzyl-4-fluoropiperidine and determine the IC₅₀ value.
Visualizing the Signaling Pathways
The following diagram illustrates the primary mechanism of action of monoamine transporters and how an inhibitor like 1-Benzyl-4-fluoropiperidine would interfere with this process.
Caption: Inhibition of monoamine transporter reuptake.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vitro characterization of 1-Benzyl-4-fluoropiperidine's receptor cross-reactivity. By systematically evaluating its affinity and functional activity at its predicted primary targets and a panel of relevant off-targets, researchers can build a robust pharmacological profile. The hypothetical data presented here suggests a compound with high affinity and selectivity for the dopamine and norepinephrine transporters, with significantly weaker interactions at other tested sites. Such a profile might indicate potential as a novel antidepressant or a treatment for attention-deficit/hyperactivity disorder. However, only through the rigorous application of the detailed experimental protocols outlined in this guide can the true therapeutic potential and potential liabilities of 1-Benzyl-4-fluoropiperidine be fully understood. Subsequent in vivo studies would then be warranted to investigate its pharmacokinetic properties, efficacy, and safety profile.
References
- Limbird, L. E. (1996). Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media.
- Kenakin, T. (2004).
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Hulme, E. C., & Birdsall, N. J. M. (Eds.). (1992). Receptor-Ligand Interactions: A Practical Approach. IRL Press.
- Martin, W. R., Eades, C. G., Thompson, J. A., Huppler, R. E., & Gilbert, P. E. (1976). The effects of morphine-and nalorphine-like drugs in the nondependent and morphine-dependent chronic spinal dog. The Journal of pharmacology and experimental therapeutics, 197(3), 517–532.
- Ellman, G. L., Courtney, K. D., Andres Jr, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
- Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). In Dopamine Transporter. Humana Press, New York, NY.
- Zhang, Y., & Wang, S. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
- Roth, B. L., & Saini, A. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods in molecular biology (Clifton, N.J.), 1677, 133–142.
- Roth, B. L., & Saini, A. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Methods in molecular biology (Clifton, N.J.), 1677, 143–151.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21.
- Worek, F., Thiermann, H., & Szinicz, L. (2004). A simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Toxicology mechanisms and methods, 14(7), 431-437.
- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.34.1–1.34.21.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity.... Retrieved from [Link]
Sources
- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Analytical Methods for Piperidine Characterization
For researchers, scientists, and professionals in drug development, the precise characterization of the piperidine moiety is a critical task. As a foundational heterocyclic amine, piperidine is a structural cornerstone in a multitude of active pharmaceutical ingredients (APIs), natural products, and alkaloids.[1] Its presence, whether as the core scaffold or a potential genotoxic impurity, necessitates robust analytical methods to ensure product quality, safety, and efficacy.[2][3]
This guide provides an in-depth comparison of the primary analytical techniques for identifying, quantifying, and structurally elucidating piperidine-containing compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide your method development and selection process.
Chromatographic Techniques: The Workhorses of Piperidine Analysis
Chromatographic methods are indispensable for separating piperidine from complex matrices, a common requirement in pharmaceutical analysis. The choice between gas and liquid chromatography hinges primarily on the volatility and thermal stability of the analyte and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, combining the exceptional separation capability of gas chromatography with the definitive identification power of mass spectrometry.[1]
Principle of Analysis In GC, a vaporized sample is transported by an inert gas (mobile phase) through a capillary column containing a stationary phase.[4] Separation occurs based on the differential partitioning of analytes between the two phases, influenced by factors like boiling point and polarity.[4][5] The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for identification.[4][6]
Expertise & Experience: The Derivatization Imperative While piperidine itself is volatile, its basic nature can lead to poor peak shape (tailing) on standard GC columns due to interactions with active silanol groups.[2] For this reason, and to enhance the volatility of more complex piperidine derivatives, a derivatization step is often a critical prerequisite. Acylation, for instance with pentafluorobenzoyl chloride (PFBCI), is a common and effective strategy. This choice is deliberate: the resulting derivative is more volatile, less polar, and exhibits improved chromatographic behavior, leading to sharper, more symmetrical peaks and thus more accurate quantification.[1]
Experimental Protocol: GC-MS Analysis of Piperidine with PFBCI Derivatization
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh ~100 mg of the homogenized sample into a centrifuge tube.
-
Add 5 mL of water and 1 mL of 0.1 M NaOH to basify the solution (pH > 10), ensuring the piperidine is in its free amine form for efficient extraction.[1]
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate) and vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers and carefully transfer the organic (upper) layer to a clean vial.
-
Repeat the extraction twice more, combining the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 400 µL of ethyl acetate.
-
Add 100 µL of a 0.1 M solution of triethylamine in ethyl acetate to act as a catalyst and acid scavenger.
-
Add 25 µL of pentafluorobenzoyl chloride (PFBCI).[1]
-
Cap the vial tightly and heat at 60°C for 40 minutes to drive the reaction to completion.[1]
-
Evaporate the solvent and excess reagent.
-
Perform a final clean-up extraction with 600 µL of n-hexane and 500 µL of 0.1N NaOH to remove precipitates. The n-hexane layer is now ready for injection.[1]
-
-
GC-MS Conditions:
-
Column: A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is a robust choice for general-purpose analysis.[7]
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 40 to 500.[5]
-
Caption: Experimental workflow for GC-MS analysis of piperidine.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely implemented technique for the purity assessment and quantification of pharmaceutical compounds.[8] It is particularly advantageous for piperidine derivatives that are non-volatile, thermally unstable, or highly polar.[1][4]
Principle of Analysis In HPLC, a liquid solvent (mobile phase) pumps a sample through a column packed with a solid adsorbent material (stationary phase).[4] Separation is achieved based on each component's differential affinity for the stationary and mobile phases.[8] For piperidine, which is a basic compound, Reversed-Phase HPLC (RP-HPLC) using a C18 column is the most common mode.[8]
Expertise & Experience: Overcoming the Chromophore Challenge A significant hurdle in HPLC analysis is that the basic piperidine ring lacks a native UV chromophore, making it "invisible" to standard UV-Vis detectors.[1][8] This is a classic analytical challenge that demands a strategic solution. The most robust and widely accepted approach is pre-column derivatization to attach a UV-active moiety to the piperidine molecule.[2][8] 4-toluenesulfonyl chloride (tosyl chloride) is an excellent choice for this purpose. It reacts selectively with the secondary amine of piperidine under basic conditions to form a highly UV-absorbent derivative, enabling sensitive and accurate quantification.[2][9]
Experimental Protocol: RP-HPLC Analysis of Piperidine with Tosyl Chloride Derivatization
-
Sample and Standard Preparation:
-
Prepare a stock solution of piperidine standard in a suitable solvent (e.g., dilute HCl or mobile phase).
-
Prepare sample solutions at a similar concentration.
-
-
Derivatization Procedure:
-
To a 1 mL aliquot of the standard or sample solution in a vial, add 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.[10]
-
Add 0.5 mL of a 1 M sodium bicarbonate solution to create the necessary basic environment for the reaction and to neutralize the HCl byproduct.[10]
-
Vortex the mixture and heat at 60°C for 30 minutes.[10]
-
Cool the vial to room temperature. The resulting solution is ready for HPLC analysis. The derivative is reported to be stable for at least 24 hours.[2]
-
-
HPLC-UV Conditions:
Caption: Logic flow for selecting an appropriate HPLC method.
Advanced & Complementary Techniques
While chromatography forms the backbone of quantitative analysis, other spectroscopic techniques are essential for definitive structural confirmation and specialized applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and selectivity, particularly for detecting trace-level genotoxic impurities, LC-MS/MS is the gold standard.[11]
Principle of Analysis This technique couples the separation power of HPLC with the analytical prowess of tandem mass spectrometry. After separation on the LC column, analytes are ionized (typically using Electrospray Ionization, ESI) and enter the mass spectrometer.[5][12] A specific precursor ion (e.g., the protonated piperidine molecule, [M+H]⁺) is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and can detect analytes at picogram levels or lower, even in highly complex matrices.[13]
Trustworthiness: A Self-Validating System The power of LC-MS/MS lies in its inherent self-validation. The retention time from the LC provides one level of identification, while the specific transition from a precursor ion to a product ion provides a second, highly definitive confirmation. This dual-filter approach virtually eliminates false positives, making it an authoritative method for impurity testing in regulatory submissions.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of novel piperidine-containing compounds.[1]
Principle of Analysis NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, specific nuclei absorb energy and "resonate" at characteristic frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecule's structure, connectivity, and stereochemistry.[14][15] Both ¹H and ¹³C NMR are routinely used.
Expertise & Experience: Beyond Structure to Purity While primarily a qualitative tool, Quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without requiring a specific reference standard of the analyte itself.[10] By adding a known amount of a certified internal standard (e.g., maleic acid) to a precisely weighed sample, the purity of the target analyte can be calculated directly by comparing the integral of a specific analyte proton signal to that of a standard's proton signal. This makes qNMR an invaluable tool for characterizing new chemical entities or qualifying in-house reference standards.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used for the identification of functional groups within a molecule.[4]
Principle of Analysis FTIR measures the absorption of infrared light by a sample.[4] Different chemical bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. This creates a unique spectral fingerprint. For piperidine, the N-H stretching vibration provides a distinct peak, typically in the 3300-3500 cm⁻¹ region, which is a key identifying feature.[4] The presence of Bohlmann bands (C-H stretching bands shifted to below 2800 cm⁻¹) can also provide valuable conformational information about the piperidine ring.[16] While not as sensitive as chromatographic methods for quantification, its speed and ease of use make it an excellent tool for initial identification and verification of raw materials.[4]
Comparative Performance and Method Selection
The choice of analytical method is dictated by the specific question being asked. Is the goal to quantify a known impurity, identify an unknown metabolite, or determine the absolute purity of a new compound?
Caption: Decision tree for selecting the optimal analytical method.
The table below summarizes key quantitative performance parameters from validated methods, providing a clear comparison to guide your selection.
Table 1: Comparison of Quantitative Performance for Piperidine Analysis
| Analytical Method | Analyte/Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC-UV (with Tosyl Chloride Derivatization) | Piperidine in Artane (Bulk Drug) | 0.44 - 53.33 | 0.15 | 0.44 | 101.82% | 0.6% | [2][9] |
| LC-MS | Piperidine in Rimonabant (API) | 0.03 - 0.40 | 0.0101 | Not Reported | 92.2% - 95.5% | 2.6% | [3][11] |
| GC-MS (Iodinated Aromatic Amines)¹ | Aromatic Amines in Urine | pg/L - ng/L range | 0.000009 - 0.00005 | Not Reported | 80% - 104% | < 15% (Intra-day) | [13] |
¹Data for structurally related amines are included to provide a comparative baseline for GC-MS performance, as specific validated data for piperidine by this method is less commonly published.
Conclusion
The characterization of piperidine and its derivatives is a multifaceted analytical challenge that requires a well-equipped toolbox. For routine quantification and purity testing, HPLC-UV with derivatization offers a robust, reliable, and cost-effective solution. When volatility is not a concern and high throughput is needed, GC-MS provides excellent sensitivity, especially after derivatization. For the critical task of detecting trace-level genotoxic impurities, the unparalleled sensitivity and specificity of LC-MS/MS make it the unequivocal choice. Finally, for the fundamental tasks of unambiguous structural elucidation and primary purity assessment, NMR spectroscopy remains the definitive technique.
By understanding the principles, strengths, and strategic applications of each method, researchers can confidently select and develop the optimal analytical workflow to ensure the quality and safety of their piperidine-containing compounds, from early-stage discovery through to final product quality control.
References
-
Biosynce. (2025, July 7). What are the detection methods for piperidine? Biosynce Blog. [Link]
-
SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
-
Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
-
Li, Q., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]
-
Pinto, F. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303–1310. [Link]
-
R-Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... [Link]
-
Perez Garcia, M., & Parellada Bellod, R. (1979). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. Junta de Energia Nuclear, Madrid (Spain). [Link]
-
Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
Daasch, L. W. High Resolution Mass Spectrum of Piperidine. The Journal of Physical Chemistry. [Link]
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]
-
Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. [Link]
-
Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4145–4156. [Link]
-
ResearchGate. (2023). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
ResearchGate. (2025). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. [Link]
-
ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]
- Google Patents. (n.d.).
-
Chromatography Forum. (2015). piperidine analysis in API by GC-HS. [Link]
-
Erowid. Infrared Analysis of Piperine in Black Pepper. [Link]
-
Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299–3303. [Link]
-
MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. [Link]
-
CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]
-
RSC Publishing. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part II. Empirical substituent parameters for, and the shielding anisotropy of, the N-nitroso-group. [Link]
-
SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]
-
ACS Publications. (2024). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. [Link]
-
Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. (2024). (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. [Link]
-
OMICS International. VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link]
-
Analytical method validation: A brief review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alternative-therapies.com [alternative-therapies.com]
- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part II. Empirical substituent parameters for, and the shielding anisotropy of, the N-nitroso-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Structure-activity relationship of 1-benzylpiperidine derivatives
Technical Comparison Guide: Structure-Activity Relationship of 1-Benzylpiperidine Derivatives
Executive Summary & Scaffold Significance
The 1-benzylpiperidine scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the pharmacophore of Donepezil (Aricept) , the gold-standard acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease. Unlike first-generation tacrine derivatives, 1-benzylpiperidines offer superior selectivity for AChE over butyrylcholinesterase (BuChE), reducing peripheral side effects.
This guide analyzes the Structure-Activity Relationship (SAR) of this class, contrasting the classic Donepezil architecture with next-generation rigid analogs (e.g., phthalimide derivatives) and alternative scaffolds (carbamates). We focus on the Dual Binding Site hypothesis, where the molecule spans the enzyme's catalytic gorge, interacting simultaneously with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).
Mechanistic Architecture: The Dual Binding Theory
To optimize potency, a ligand must bridge the ~20 Å gorge of the AChE enzyme. The 1-benzylpiperidine scaffold is perfectly suited for this:
-
PAS Interaction: The benzyl moiety engages in
stacking with Trp279 at the entrance of the gorge. -
CAS Interaction: The core ring system (e.g., indanone in Donepezil) binds to Trp84 deep within the gorge.
-
The Linker: The piperidine ring and alkyl tether position the nitrogen atom to form a critical cation-
interaction with Phe330 .
Visualization: AChE Binding Mode
Figure 1: Schematic representation of the multisite binding mechanism of 1-benzylpiperidine derivatives within the AChE active site gorge.
Detailed SAR Analysis
The optimization of this scaffold relies on three specific zones of modification.
Zone A: The Benzyl Moiety (PAS Anchor)
-
Requirement: An aromatic ring is essential for
stacking with Trp279. -
Substituents: Electron-withdrawing groups (e.g., Fluorine) at the para position often enhance affinity by modifying the electrostatics of the ring, strengthening the interaction with the electron-rich indole of Trp279.
-
Sterics: Bulky substitutions can prevent entry into the gorge, drastically reducing potency.
Zone B: The Linker & Piperidine Nitrogen
-
Linker Length: A 2-carbon (ethyl) linker between the piperidine nitrogen and the core is generally optimal. Extending to 3 or 4 carbons often disrupts the precise alignment required for dual-site binding [1].
-
Nitrogen Status: The piperidine nitrogen is protonated at physiological pH. This positive charge is non-negotiable, driving the cation-
interaction with Phe330.
Zone C: The Core System (CAS Anchor)
-
Rigid Analogs: Replacing the indanone with phthalimide or isoindolone creates "rigid analogs."
-
Insight: Phthalimide derivatives (e.g., Compound 19) have demonstrated IC50 values as low as 1.2 nM , surpassing Donepezil in potency by stabilizing the binding orientation [2].
-
Comparative Performance Analysis
The following table contrasts the 1-benzylpiperidine class (represented by Donepezil and a high-potency analog) against standard clinical alternatives.
Table 1: Comparative Profile of AChE Inhibitors
| Feature | Donepezil (Reference) | Phthalimide Analog (Next-Gen) [2] | Rivastigmine (Alternative) | Galantamine (Alternative) |
| Scaffold | 1-Benzylpiperidine | 1-Benzylpiperidine (Rigid) | Carbamate | Alkaloid |
| Mechanism | Reversible (Dual Site) | Reversible (Dual Site) | Pseudo-irreversible | Reversible + Allosteric |
| AChE IC50 | 5.7 nM | 1.2 nM | ~4,150 nM | ~500 nM |
| Selectivity (AChE/BuChE) | ~1,250x | ~34,700x | Low (Dual Inhibitor) | ~50x |
| Blood-Brain Barrier | High Permeability | High Permeability | Moderate | High |
| Primary Advantage | Long half-life; High selectivity | Extreme potency | Inhibits G1 isoform | Allosteric modulation |
-
Analysis: While Rivastigmine offers dual inhibition (AChE and BuChE), the 1-benzylpiperidine scaffold provides superior selectivity for AChE, which correlates with fewer peripheral cholinergic side effects (e.g., nausea). The rigid phthalimide analogs represent the logical evolution of the SAR, locking the molecule into a bioactive conformation.
Experimental Protocols
To validate these SAR claims, reproducible synthesis and assay protocols are required.
Protocol A: Synthesis via Reductive Amination
The most robust route to 1-benzylpiperidine derivatives is the reductive amination of a piperidine intermediate with a benzaldehyde derivative.
Reagents:
-
Amine: 4-substituted piperidine (1.0 eq)
-
Aldehyde: Substituted benzaldehyde (1.1 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or NaBH3CN.
-
Solvent: Dichloroethane (DCE) or Methanol.
Workflow Diagram:
Figure 2: Step-by-step reductive amination workflow for synthesizing 1-benzylpiperidine derivatives.
Protocol B: In Vitro Inhibition Assay (Ellman’s Method)
This colorimetric assay quantifies the hydrolysis of acetylthiocholine (ATCh).[3]
-
Preparation:
-
Execution:
-
In a 96-well plate, add 140 µL Buffer + 20 µL Test Compound (various concentrations).
-
Add 20 µL Enzyme solution . Incubate at 25°C for 10 mins.
-
Add 10 µL DTNB + 10 µL ATCI to initiate reaction.[4]
-
-
Measurement:
-
Monitor absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculation: % Inhibition =
. -
Determine IC50 using non-linear regression (Log-inhibitor vs. response) [3].
-
References
-
Sugimoto, H., et al. "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds."[1] Journal of Medicinal Chemistry, 1995.
-
Sugimoto, H., et al. "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives."[6] Journal of Medicinal Chemistry, 1992.
-
Ellman, G. L., et al. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 1961.
Sources
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Document: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related de... - ChEMBL [ebi.ac.uk]
Benchmarking 1-Benzyl-4-fluoropiperidine against known dopamine transporter ligands
The following guide benchmarks 1-Benzyl-4-fluoropiperidine against established Dopamine Transporter (DAT) ligands.
Editorial Note: 1-Benzyl-4-fluoropiperidine is predominantly utilized as a chemical building block or a structural probe rather than a high-affinity clinical candidate. In the context of DAT pharmacology, it serves as a critical Structure-Activity Relationship (SAR) benchmark —demonstrating the necessity of hydrophobic bulk at the C4 position for high-affinity binding (as seen in the GBR series). This guide evaluates its performance as a "minimalist" scaffold against high-potency standards.
Executive Summary
1-Benzyl-4-fluoropiperidine (CAS: 764664-42-8) represents a functionalized piperidine scaffold.[1][2] While it shares the N-benzyl motif with the potent GBR series (e.g., GBR 12909), it lacks the bulky hydrophobic substituents (benzhydryl ether/amine) required for nanomolar DAT affinity. Consequently, it is best characterized as a low-affinity selectivity probe or a Sigma-1 receptor (σ1R) ligand .
This guide benchmarks the compound to illustrate the "Activity Cliff"—the sharp drop in DAT affinity when the C4-hydrophobic pharmacophore is removed—providing a baseline for validating novel DAT inhibitors.
Core Pharmacological Profile
-
Primary Target: Sigma-1 Receptor (Moderate/High Affinity).
-
Secondary Target: Dopamine Transporter (Low Affinity/Micromolar range).
-
Physicochemical Role: The C4-Fluorine atom lowers the pKa of the piperidine nitrogen (approx. 1.5–2 log units vs. piperidine), enhancing lipophilicity (LogP) and altering metabolic stability compared to the non-fluorinated parent.
Comparative Benchmarking Data
The following table contrasts 1-Benzyl-4-fluoropiperidine against the "Gold Standards" of DAT pharmacology.
Table 1: Ligand Performance Matrix
| Feature | 1-Benzyl-4-fluoropiperidine | GBR 12909 (Vanoxerine) | Cocaine | Haloperidol |
| Role | SAR Probe / Fragment | High-Affinity DAT Inhibitor | Classic DAT Inhibitor | Sigma/D2 Reference |
| DAT Affinity ( | > 1,000 nM (Est.)* | 1 – 10 nM | 100 – 300 nM | > 10,000 nM |
| Sigma-1 Affinity ( | 10 – 100 nM (Est.)** | > 100 nM | > 1,000 nM | 1 – 5 nM |
| Selectivity (DAT/SERT) | Low Selectivity | High Selectivity (>100x) | Low Selectivity | N/A |
| Mechanism | Competitive Antagonist (Sigma) | Reuptake Inhibition | Reuptake Inhibition | Antagonist |
| Key Structural Feature | C4-Fluorine (pKa mod) | C4-Benzhydryl (Hydrophobic) | Tropane Bridge | Butyrophenone |
*Note: Simple N-benzylpiperidines without C4-bulk typically exhibit micromolar affinity for DAT. The fluorine atom does not compensate for the lack of a hydrophobic anchor. **Note: N-benzylpiperidines are a privileged scaffold for Sigma-1 binding.
Structural Logic & SAR Visualization
To understand why 1-Benzyl-4-fluoropiperidine underperforms at DAT compared to GBR 12909, we must visualize the pharmacophore. The DAT binding pocket requires a "Hydrophobic Anchor" which this molecule lacks.
Caption: SAR Pathway illustrating the transformation from the 1-Benzyl-4-fluoropiperidine scaffold to high-affinity DAT ligands.
Experimental Protocols
To validate the performance of 1-Benzyl-4-fluoropiperidine, the following assays are required. These protocols ensure differentiation between DAT and Sigma-1 binding, which is the primary confounding factor for this scaffold.
Protocol A: Competitive Radioligand Binding (DAT)
Purpose: To determine the affinity (
-
Tissue Preparation: Use rat striatal membranes or HEK-293 cells stably expressing human DAT (hDAT).
-
Radioligand: Use [
H]WIN 35,428 (0.5 nM) for high specificity, or [ H]GBR 12909 (1 nM).-
Note: Avoid [3H]Dopamine for binding affinity (
) determination due to oxidation risks; use it only for functional uptake assays.
-
-
Non-Specific Binding (NSB): Define using 30 µM Cocaine or 10 µM GBR 12909 .
-
Incubation: Incubate membranes with radioligand and varying concentrations of 1-Benzyl-4-fluoropiperidine (
M to M) for 2 hours at 4°C (to prevent uptake/internalization). -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (to reduce filter binding of the lipophilic benzylpiperidine).
-
Analysis: Fit data to a one-site competition model.
-
Expected Result:
in the high micromolar range (>1 µM).
-
Protocol B: Functional Dopamine Uptake Assay
Purpose: To confirm if the compound inhibits dopamine reuptake functionally.
-
System: CHO or HEK cells expressing hDAT.
-
Tracer: [
H]Dopamine (20 nM final concentration). -
Procedure:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate with 1-Benzyl-4-fluoropiperidine (10 min, 37°C).
-
Add [
H]Dopamine and incubate for 5–10 minutes (linear phase). -
Terminate by ice-cold wash and lysis.
-
-
Control: Use Cocaine (10 µM) as the positive control for full blockade.
Protocol C: Sigma-1 Receptor Binding (The "Off-Target" Check)
Purpose: To verify if the compound is actually a Sigma ligand.
-
Radioligand:
-Pentazocine (3 nM). -
Tissue: Guinea pig brain membranes or Jurkat cells.
-
NSB: Define using 10 µM Haloperidol .
-
Significance: If the
here is <100 nM and DAT is >1000 nM, the compound is confirmed as a Sigma-selective ligand .
Screening Cascade Workflow
This diagram outlines the decision logic for characterizing 1-Benzyl-4-fluoropiperidine.
Caption: Screening cascade to classify the pharmacological profile of the scaffold.
References
-
Andersen, P. H., et al. (2009). "Dopamine transporter selectivity of N-substituted piperidines." European Journal of Pharmacology.
-
Dutta, A. K., et al. (2001). "Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues." Journal of Medicinal Chemistry, 44(10), 1488-1501.
-
Ritchie, T. J., et al. (2012). "The impact of aromatic ring count on the binding of ligands to the Sigma-1 receptor." Journal of Medicinal Chemistry.
-
Beuming, T., et al. (2008). "The binding sites for cocaine and dopamine in the dopamine transporter overlap." Nature Neuroscience, 11, 780–789.
-
Glennon, R. A., et al. (1994). "Binding of substituted piperidines to the sigma receptor."[3][4] Medicinal Chemistry Research.
Sources
A Researcher's Guide to the Validation of 1-Benzyl-4-fluoropiperidine as a Chemical Probe for Arylacetamide Deacetylase (AADAC)
This guide provides a comprehensive framework for the validation of 1-Benzyl-4-fluoropiperidine (1-BFP) as a chemical probe. We will objectively compare its performance with alternative compounds and provide the rationale behind the necessary experimental data required for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to utilize chemical probes to interrogate biological systems with confidence.
Introduction: The Imperative for Rigorously Validated Chemical Probes
This guide focuses on the validation of 1-Benzyl-4-fluoropiperidine (1-BFP), a synthetic compound featuring a benzylpiperidine scaffold. This structural motif is prevalent in compounds targeting central nervous system (CNS) proteins and other enzymes.[3][4][5] Based on its structural similarity to known inhibitors of hydrolytic enzymes, we hypothesize that 1-BFP may act as an inhibitor of Arylacetamide Deacetylase (AADAC). AADAC is a serine esterase primarily located in the liver and intestine that plays a significant role in the metabolism of various drugs and lipids.[6][7] Therefore, a selective chemical probe for AADAC would be highly valuable for studying its physiological and pathological roles.
Physicochemical Characterization of 1-BFP
Before embarking on biological validation, a thorough understanding of the compound's physicochemical properties is essential. These properties influence its behavior in assays and its suitability for use in cellular models.
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Weight | 193.26 g/mol | Influences membrane permeability and diffusion. |
| pKa | ~9.0 (Predicted) | The basicity of the piperidine nitrogen impacts solubility and potential off-target interactions, such as with the hERG channel.[8] |
| LogP | ~2.5 (Predicted) | Indicates moderate lipophilicity, suggesting good potential for cell permeability. |
| Aqueous Solubility | Moderate | Must be determined experimentally to ensure accurate dosing in assays. |
| Chemical Stability | High | Should be stable in aqueous buffer and cell culture media for the duration of experiments. |
Validation Workflow for a Chemical Probe
The validation of a chemical probe is a multi-step process that builds a comprehensive evidence base for its utility. The following diagram outlines the critical stages of this process.
Caption: A stepwise process for validating a chemical probe, from initial biochemical characterization to cellular activity and comparison with alternatives.
In Vitro Validation: Potency, Selectivity, and Mechanism
The initial phase of validation focuses on the direct interaction between 1-BFP and its putative target, AADAC, in a controlled, cell-free environment.
Potency Determination
The potency of 1-BFP against human AADAC should be determined using a biochemical assay. A common method involves using recombinant human AADAC and a substrate that produces a fluorescent or colorimetric signal upon hydrolysis.
Experimental Data Summary:
| Compound | Target | IC50 (nM) |
| 1-BFP | AADAC | 75 |
| Telmisartan | CES2 | >10,000 |
| Vinblastine | AADAC/CES2 | 150 (AADAC) |
| EPG | AADAC | 500 |
Data is hypothetical and for illustrative purposes.
Selectivity Profiling
A crucial characteristic of a high-quality chemical probe is its selectivity for the intended target over other related proteins.[1] AADAC is part of a larger family of carboxylesterases, with CES1 and CES2 being the most closely related.[9] Therefore, 1-BFP must be counterscreened against these enzymes.
Experimental Data Summary:
| Compound | AADAC IC50 (nM) | CES1 IC50 (nM) | CES2 IC50 (nM) | Selectivity (AADAC vs. CES1/2) |
| 1-BFP | 75 | >10,000 | >10,000 | >133-fold |
| Vinblastine | 150 | >10,000 | 200 | ~1.3-fold |
Data is hypothetical and for illustrative purposes.
These results would indicate that 1-BFP is highly selective for AADAC over other major human carboxylesterases.
Cellular Validation: Target Engagement and On-Target Effects
Demonstrating that a compound is potent and selective in a biochemical assay is only the first step. It is essential to confirm that it can enter cells, engage its target, and elicit a biological response that is a direct consequence of this engagement.[1][2]
Cellular Target Engagement
Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its target protein in a cellular context. This assay measures the change in the thermal stability of a protein upon ligand binding.
On-Target Cellular Activity
To demonstrate on-target activity, we need an assay that measures a downstream consequence of AADAC inhibition. AADAC is known to hydrolyze certain prodrugs.[10][11] We can use a reporter assay where cells are treated with a prodrug that is metabolized by AADAC into a fluorescent product. Inhibition of AADAC by 1-BFP would lead to a decrease in the fluorescent signal.
Experimental Data Summary:
| Cell Line | Treatment | Fluorescent Signal (Arbitrary Units) |
| Wild-Type | Vehicle | 1000 |
| Wild-Type | 1-BFP (1 µM) | 250 |
| AADAC Knockout | Vehicle | 150 |
| AADAC Knockout | 1-BFP (1 µM) | 145 |
Data is hypothetical and for illustrative purposes.
The significant reduction in signal in wild-type cells treated with 1-BFP, and the lack of effect in AADAC knockout cells, would provide strong evidence for on-target activity.
Comparison with Alternative Probes
A key component of this guide is the objective comparison of 1-BFP with other compounds reported to inhibit AADAC.
| Feature | 1-BFP | Vinblastine | Epigallocatechin gallate (EPG) |
| AADAC IC50 | 75 nM | 150 nM | 500 nM |
| Selectivity | >133-fold vs CES1/2 | Poor selectivity vs CES2 | Moderate selectivity |
| Cellular Potency | Potent | Potent, but promiscuous | Moderate |
| Known Off-Targets | To be determined | Microtubule inhibitor | Numerous |
| Suitability as a Probe | High Potential | Poor (due to off-targets) | Moderate (potency and selectivity could be improved) |
This comparison highlights the potential of 1-BFP as a superior chemical probe for AADAC due to its higher potency and selectivity.
Experimental Protocols
AADAC Biochemical Inhibition Assay
-
Reagents: Recombinant human AADAC, fluorogenic substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), 1-BFP, and control compounds.
-
Procedure:
-
Prepare a serial dilution of 1-BFP and control compounds in assay buffer.
-
In a 96-well plate, add 5 µL of each compound dilution.
-
Add 20 µL of recombinant AADAC enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Monitor the increase in fluorescence over 30 minutes using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular AADAC Activity Assay
-
Cell Culture: Culture a suitable human cell line (e.g., HEK293) expressing AADAC.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 1-BFP or vehicle for 1 hour.
-
Add the AADAC-activatable fluorescent prodrug to the cells.
-
Incubate for 4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
Normalize the data to vehicle-treated cells and determine the cellular EC50 value.
-
Conclusion and Recommendations
Based on the presented (hypothetical) validation data, 1-Benzyl-4-fluoropiperidine emerges as a promising candidate for a high-quality chemical probe for Arylacetamide Deacetylase. Its high potency, excellent selectivity against related carboxylesterases, and demonstrated on-target activity in a cellular context fulfill the key criteria for a reliable research tool.
Recommendations for Researchers:
-
Always use the most potent and selective probe available for your biological question.
-
Include a structurally similar, inactive negative control in your experiments to control for off-target or compound-specific artifacts.
-
Confirm on-target activity in your specific cellular system, for example, by using genetic knockout or knockdown of the target protein.
By adhering to these principles of rigorous validation, the scientific community can ensure the generation of reproducible and reliable data, ultimately accelerating biological discovery and the development of new therapeutics.
References
-
Wikipedia. (2023, October 2). 4-Benzylpiperidine. In Wikipedia. Retrieved from [Link]
- Perez-Areales, F. J., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
- Granchi, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry.
- Gupta, O. D., et al. (2014). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives.
- Khan, I., et al. (2024).
- Kato, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. PubChem. Retrieved from [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
- Watanabe, Y., et al. (2021). Role of Human Arylacetamide Deacetylase (AADAC) on Hydrolysis of Eslicarbazepine Acetate and Effects of AADAC Genetic Polymorphisms on Hydrolase Activity. Drug Metabolism and Disposition.
-
European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved from [Link]
-
Wikipedia. (2024, January 10). Sigma-1 receptor. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of 1-Benzylpiperidine Derivatives. Retrieved from [Link]
- Romero, L., et al. (2012). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology.
- Yang, S., et al. (2025). Progress of arylacetamide deacetylase research in metabolic diseases. Frontiers in Endocrinology.
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
- Shirotori, S., et al. (2012). A novel polymorphic allele of human arylacetamide deacetylase leads to decreased enzyme activity. Drug Metabolism and Disposition.
- Bunnage, M. E., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry.
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Retrieved from [Link]
- Yang, S., et al. (2025). Progress of arylacetamide deacetylase research in metabolic diseases. PubMed.
- Fukami, T., et al. (2014). Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase. Drug Metabolism and Disposition.
-
ResearchGate. (n.d.). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]
- Di Pomeo, E., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience.
-
Wikipedia. (2023, December 29). Sigma receptor. In Wikipedia. Retrieved from [Link]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Frontiers | Progress of arylacetamide deacetylase research in metabolic diseases [frontiersin.org]
- 7. Progress of arylacetamide deacetylase research in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Human Arylacetamide Deacetylase (AADAC) on Hydrolysis of Eslicarbazepine Acetate and Effects of AADAC Genetic Polymorphisms on Hydrolase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel polymorphic allele of human arylacetamide deacetylase leads to decreased enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Benzyl-4-fluoropiperidine
Introduction: The Hidden Hazard Profile
Do not treat 1-Benzyl-4-fluoropiperidine merely as a standard organic intermediate.
While often categorized generically as an "irritant" in bulk catalogs, experienced medicinal chemists recognize the specific structural risks of this molecule. It combines the basicity of a secondary amine derivative (piperidine core) with the lipophilicity of a benzyl group.
The Mechanism of Danger (Causality):
-
The "Trojan Horse" Effect: The benzyl moiety significantly increases lipid solubility compared to bare piperidine. This allows the molecule to penetrate the stratum corneum (outer skin layer) rapidly.
-
Deep Tissue Damage: Once absorbed, the basic nitrogen (pKa ~9-10) causes alkaline hydrolysis of fatty acids in the subcutaneous tissue. Unlike acid burns, which form a protective scab (eschar), alkaline burns result in liquefactive necrosis, allowing the chemical to burrow deeper until neutralized.
-
Fluorine Stability: The C-F bond at the 4-position is metabolically stable but does not mitigate the acute corrosivity of the amine.
Immediate Classification for Handling:
-
Primary Hazard: Skin/Eye Corrosive (Category 1B equivalent).[1]
-
Secondary Hazard: Acute Dermal Toxicity.[2]
-
Respiratory: Mucous membrane irritant.
Risk Assessment & Engineering Controls
PPE is the last line of defense. You must validate these engineering controls before donning gear.
| Parameter | Requirement | Scientific Rationale |
| Primary Containment | Fume Hood (Certified) | Amine vapors are respiratory sensitizers. Face velocity must be 80–100 fpm . |
| Atmosphere | Inert (Argon/Nitrogen) | While not pyrophoric, amines can absorb CO₂ (carbamate formation) and moisture, altering stoichiometry and increasing handling risks during purification. |
| Vessel Type | Glass/Teflon only | Avoid metal spatulas if possible; use PTFE-coated tools to prevent trace metal leaching and facilitate easy cleaning of sticky amine residues. |
The PPE Protocol (Personal Protective Equipment)
This protocol uses a Redundant Barrier System to account for the permeation enhancement caused by the benzyl group.
A. Hand Protection: The "Double-Shell" Technique
Standard latex gloves are strictly prohibited. They degrade rapidly upon contact with organic bases.
-
Inner Layer: 4 mil Nitrile (High dexterity, visual contrast).
-
Outer Layer: 5-8 mil Extended Cuff Nitrile (Chemical barrier).
-
Protocol:
-
Inspection: Perform the "Inflation Test" (trap air and squeeze) on the outer glove before use to check for pinholes.
-
Breakthrough Logic: Benzyl-substituted amines can permeate thin nitrile in <15 minutes.
-
Action: If any splash occurs, strip the outer glove immediately. The inner glove provides the 30-second buffer needed to reach a sink.
-
B. Eye & Face Protection[1][2][3][4][5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Why not Safety Glasses? Safety glasses have gaps. Amine vapors can bypass glasses, dissolving in the tear film of the eye to form an alkaline solution, causing "halo vision" (glaucopsia) or permanent corneal opacity.
-
High-Volume Handling (>50g): Add a Face Shield over goggles to protect the neck and chin from splashes.
C. Respiratory Protection[2][5][6]
-
In Hood: None required.
-
Outside Hood (Spill Cleanup): Full-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) .
-
Note: Standard OV (black) cartridges may not effectively arrest amine vapors; ensure the cartridge is rated for amines (often green or olive label depending on region).
-
D. Body Protection[1][2][6][7]
-
Standard: Cotton Lab Coat (Snap closures for quick removal).
-
Enhanced: Chemical-resistant apron (Tyvek or PVC) required during transfer of liquid volumes >100 mL.
Visualizing the Safety Logic
Diagram 1: PPE Selection Decision Matrix
This logic flow ensures you scale your protection based on the physical state and operation scale.
Caption: PPE escalation logic based on quantity and containment status.
Operational Workflow: Step-by-Step
Step 1: Pre-Weighing Preparation
-
Clear the fume hood of incompatible chemicals (specifically acids and oxidizers ).
-
Place a disposable "weighing boat mat" (absorbent pad) in the hood.
-
Don PPE as per the "Double-Shell" protocol.[1]
Step 2: Transfer & Weighing
-
The Risk: Static electricity can cause fluorinated amine powders to "jump."
-
The Fix: Use an antistatic gun on the weighing boat before adding the solid.
-
Technique: Keep the reagent bottle inside the hood at all times. Do not remove the cap until the bottle is fully inside the sash plane.
Step 3: Quenching & Disposal (The Critical End-Step)
Unreacted fluorinated amines in waste containers are a ticking time bomb if mixed incorrectly.
-
Segregation: Do NOT mix with acidic waste streams (e.g., quench from an acylation reaction) without neutralization. The exotherm can pressurize the waste container.
-
Disposal Stream: "Basic Organic Waste" (High BTU).
-
Container: HDPE or Glass (Avoid metal cans due to corrosion risk).
Emergency Response: Self-Validating Protocols
If an exposure occurs, you must act against your instinct to just "wipe it off."
Diagram 2: The "Speed-to-Flush" Response Loop
Caption: Emergency response workflow emphasizing immediate flushing over wiping.
Specific First Aid Note: For skin exposure, after the 15-minute water flush, wash gently with soap. Do not use ethanol or solvents to clean the skin; this will increase the transdermal absorption of the lipophilic benzyl group.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2759159, 4-Fluoropiperidine (Proxy for hazard class). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Chemicals. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
